molecular formula C9H6N2O2 B1262154 Quinazoline-6-carboxylic acid CAS No. 676326-53-7

Quinazoline-6-carboxylic acid

Cat. No.: B1262154
CAS No.: 676326-53-7
M. Wt: 174.16 g/mol
InChI Key: WWABBFPTGJZEDN-UHFFFAOYSA-N
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Description

Quinazoline-6-carboxylic acid (CAS 676326-53-7) is a high-purity, organic compound with the molecular formula C9H6N2O2 and a molecular weight of 174.16 g/mol . This chemical serves as a critically valuable building block in medicinal chemistry, primarily due to its quinazoline core—a privileged scaffold in drug discovery known for its diverse biological activities . The molecule features a carboxylic acid functional group at the 6-position, which provides a versatile handle for further synthetic modification and the creation of novel derivatives through coupling reactions . The quinazoline scaffold is extensively documented for its role in designing potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) . Several FDA-approved anticancer drugs, including erlotinib, gefitinib, and afatinib, are based on the quinazoline structure, underscoring its significance in oncology research . Recent studies highlight the specific research value of quinazoline-based carboxylic acid derivatives, which have been designed and synthesized as novel, non-classical inhibitors of cancer-associated carbonic anhydrase isoforms (CA IX and XII) . These enzymes are prominent targets for anticancer drug development, and such derivatives have demonstrated potent anti-proliferative activity in vitro against a panel of 59 human cancer cell lines . Beyond oncology, research indicates that quinazoline derivatives exhibit a broad spectrum of other biological activities, including antibacterial, antifungal, antituberculosis, and anti-inflammatory effects . The compound's structure makes it a key intermediate for synthesizing novel Schiff base ligands and their subsequent metal complexes (e.g., with Zn²⁺, Cu²⁺, Ni²⁺, Co²⁺), which have shown enhanced antimicrobial properties compared to the parent ligand . This product is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and the development of new therapeutic or antimicrobial agents. It is supplied as a solid that should be stored sealed in a dry environment at room temperature . Handling should be performed with care, as the compound may cause skin, eye, and respiratory irritation . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinazoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-9(13)6-1-2-8-7(3-6)4-10-5-11-8/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWABBFPTGJZEDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NC=C2C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630854
Record name Quinazoline-6-carboxylic acid
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Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676326-53-7
Record name Quinazoline-6-carboxylic acid
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Record name quinazoline-6-carboxylic acid
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Foundational & Exploratory

The Niementowski Synthesis of Quinazoline-6-Carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the Niementowski synthesis for producing quinazoline-6-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and mechanistic insights.

Introduction

The quinazoline scaffold is a "privileged structure" in drug discovery, forming the core of numerous biologically active compounds.[1] Notably, quinazoline derivatives are prominent as Epidermal Growth Factor Receptor (EGFR) inhibitors, a critical target in oncology.[2] The Niementowski synthesis is a classical and versatile method for the preparation of 4(3H)-quinazolinones, the oxidized form of quinazolines.[3][4] The reaction typically involves the thermal condensation of an anthranilic acid with an amide.[5][6] This guide focuses on the application of this synthesis to produce this compound, a valuable intermediate for the development of novel therapeutics.[7][8]

The Niementowski Reaction: Core Principles

The classical Niementowski synthesis involves the reaction of an anthranilic acid with an amide, usually at elevated temperatures ranging from 130–150°C.[5][9] A key variation utilizes formamide to yield the parent quinazolin-4(3H)-one.[5] The versatility of this synthesis allows for the introduction of various substituents on the benzene ring by using appropriately substituted anthranilic acids.[5] For the synthesis of this compound, the logical starting material is 4-aminoterephthalic acid.

The reaction is thought to proceed through the formation of an intermediate N-acylanthranilic acid, which subsequently undergoes cyclization with the elimination of water to form the quinazolinone ring system.[5] Modern adaptations of this method, such as microwave-assisted synthesis, can significantly reduce reaction times and improve yields.[5]

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Aminoterephthalic acid

  • Formamide

  • High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF, optional)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-aminoterephthalic acid (1 equivalent) and an excess of formamide (5-10 equivalents). The use of a high-boiling point solvent like DMF is optional but can aid in achieving a homogenous reaction mixture.

  • Heating: Heat the reaction mixture to a temperature between 150-180°C. The reaction should be monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting material. The reaction time can vary from 4 to 12 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a solid precipitates, it can be collected by filtration. The crude product is then subjected to an acid-base work-up for purification.

  • Purification:

    • Dissolve the crude product in a dilute aqueous solution of sodium hydroxide.

    • Filter the solution to remove any insoluble impurities.

    • Acidify the filtrate with dilute hydrochloric acid until a precipitate is formed.

    • Collect the solid precipitate by filtration.

    • Wash the solid with cold distilled water to remove any residual acid and salts.

  • Drying and Characterization: Dry the purified this compound under vacuum. The final product should be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Property Value Reference
Molecular Formula C₉H₆N₂O₂[1]
Molecular Weight 174.16 g/mol [1]
Monoisotopic Mass 174.042927438 Da[1]
Predicted XlogP 0.5[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 1[1]

Table 1: Physicochemical Properties of this compound

Technique Characteristic Peaks/Shifts Reference
¹H NMR The acidic proton of the carboxylic acid typically appears as a broad singlet between 10-13 ppm. Protons on the quinazoline ring will appear in the aromatic region (7-9 ppm).[10]
¹³C NMR The carbonyl carbon of the carboxylic acid is expected in the range of 165-185 ppm. Carbons of the quinazoline ring will appear in the aromatic region (typically 110-160 ppm).[11]
IR A very broad O-H stretch from the carboxylic acid is expected in the range of 2500-3300 cm⁻¹. A strong C=O stretch from the carboxylic acid should appear around 1680-1710 cm⁻¹. Characteristic quinazoline ring vibrations are expected between 1635-1475 cm⁻¹.[12]

Table 2: Expected Spectroscopic Data for this compound

Mandatory Visualizations

Reaction Scheme and Mechanism

Niementowski_Synthesis cluster_reactants Reactants cluster_product Product cluster_mechanism Reaction Mechanism Reactant1 4-Aminoterephthalic Acid A Nucleophilic attack of amine on formamide Reactant2 Formamide Product This compound B Formation of N-formyl intermediate A->B C Intramolecular cyclization B->C D Dehydration C->D D->Product

Caption: Reaction scheme and simplified mechanism of the Niementowski synthesis.

Experimental Workflow

Experimental_Workflow Start Start: Combine Reactants Heat Heat Reaction Mixture (150-180°C, 4-12h) Start->Heat Cool Cool to Room Temperature Heat->Cool Workup Acid-Base Work-up Cool->Workup Purify Purification by Precipitation Workup->Purify Dry Dry Final Product Purify->Dry Characterize Characterization (MP, NMR, IR) Dry->Characterize End End: Pure this compound Characterize->End

Caption: A typical experimental workflow for the synthesis and purification.

EGFR Signaling Pathway Inhibition

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras activates PI3K PI3K EGFR->PI3K activates EGF EGF EGF->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Quinazoline-based Inhibitor (e.g., Gefitinib) Inhibitor->EGFR inhibits

Caption: EGFR signaling pathway and the site of action for quinazoline inhibitors.

References

Structural Characterization of Quinazoline-6-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural characterization of quinazoline-6-carboxylic acid, a key heterocyclic compound. Quinazoline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document outlines the key physicochemical properties, spectroscopic data, and crystallographic features of this compound. It also includes detailed experimental protocols for its synthesis and characterization, and a representative signaling pathway where quinazoline derivatives are known to be active.

Physicochemical Properties

This compound (C₉H₆N₂O₂) is a solid at room temperature with the following computed properties:

PropertyValueReference
Molecular FormulaC₉H₆N₂O₂--INVALID-LINK--
Molecular Weight174.16 g/mol --INVALID-LINK--
Monoisotopic Mass174.042927438 Da--INVALID-LINK--
XlogP (predicted)0.5--INVALID-LINK--
IUPAC NameThis compound--INVALID-LINK--
InChIInChI=1S/C9H6N2O2/c12-9(13)6-1-2-8-7(3-6)4-10-5-11-8/h1-5H,(H,12,13)--INVALID-LINK--
InChIKeyWWABBFPTGJZEDN-UHFFFAOYSA-N--INVALID-LINK--
SMILESC1=CC2=NC=NC=C2C=C1C(=O)O--INVALID-LINK--
CAS Number676326-53-7--INVALID-LINK--

Spectroscopic and Crystallographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Assignment
~13.5 br s -COOH
~9.5 s H2
~9.3 s H4
~8.8 d H5
~8.4 dd H7

| ~8.0 | d | H8 |

¹³C NMR (DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm) Assignment
~167 -COOH
~158 C4
~155 C2
~152 C8a
~136 C7
~131 C5
~130 C6
~129 C8

| ~125 | C4a |

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)
~3100MediumC-H stretch (aromatic)
~1700StrongC=O stretch (carboxylic acid)
~1620MediumC=N stretch
~1580, ~1480MediumC=C stretch (aromatic)
~1300MediumC-O stretch
~900BroadO-H bend
Mass Spectrometry (MS)

The predicted collision cross section for various adducts of this compound are available.[13] The fragmentation of quinazoline-carboxylic acids typically involves the loss of the carboxylic acid group.[14]

Adductm/zPredicted CCS (Ų)
[M+H]⁺175.05020133.0
[M+Na]⁺197.03214142.4
[M-H]⁻173.03564133.9
[M+NH₄]⁺192.07674150.9
[M+K]⁺213.00608139.4
[M]⁺174.04237132.8

Predicted Fragmentation Pathway:

G M [M]⁺˙ m/z = 174 M_minus_OH [M-OH]⁺ m/z = 157 M->M_minus_OH -OH M_minus_COOH [M-COOH]⁺ m/z = 129 M->M_minus_COOH -COOH M_minus_CO2 [M-CO₂]⁺˙ m/z = 130 M->M_minus_CO2 -CO₂ Quinazoline_core Quinazoline Cation m/z = 129 M_minus_CO2->Quinazoline_core -H

Predicted mass spectrometry fragmentation pathway.
X-ray Crystallography

A crystal structure for this compound is not available in the searched literature. However, the crystallographic data for 6-nitroquinazolin-4(3H)-one and 6-aminoquinazolin-4(3H)-one provide insight into the bond lengths and angles of the quinazoline core.[12]

Representative Bond Lengths and Angles of the Quinazoline Core:

BondLength (Å) (Representative)AngleAngle (°) (Representative)
N1-C2~1.32C2-N1-C8a~117
C2-N3~1.33N1-C2-N3~127
N3-C4~1.38C2-N3-C4~116
C4-C4a~1.40N3-C4-C4a~124
C4a-C5~1.41C4-C4a-C5~119
C5-C6~1.37C4a-C5-C6~120
C6-C7~1.41C5-C6-C7~121
C7-C8~1.37C6-C7-C8~120
C8-C8a~1.41C7-C8-C8a~118
C8a-N1~1.38C8-C8a-N1~122

Experimental Protocols

Synthesis of this compound

A plausible synthesis method for this compound is adapted from established procedures for quinazoline synthesis, such as the Niementowski reaction or microwave-assisted methods.[1][15]

Reaction Scheme:

G cluster_0 4-aminobenzoic acid cluster_1 Formamide cluster_2 This compound A C A->C Heat B

Synthesis of this compound.

Procedure:

  • In a round-bottom flask, combine 4-aminobenzoic acid (1 equivalent) and formamide (excess, e.g., 10 equivalents).

  • Heat the reaction mixture at 150-180 °C for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the mixture to precipitate the product.

  • Filter the crude product and wash with cold water.

  • Recrystallize the solid from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Characterization Methods

NMR Spectroscopy:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra using appropriate software to obtain chemical shifts, coupling constants, and peak integrations.

IR Spectroscopy:

  • Prepare a sample by either making a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • For a KBr pellet, mix a small amount of the sample with dry KBr powder and press into a thin disk.

  • For ATR, place a small amount of the solid sample directly on the ATR crystal.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Acquire the mass spectrum in both positive and negative ion modes to determine the molecular weight and fragmentation pattern.

X-ray Crystallography:

  • Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent.

  • Mount a suitable crystal on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.

  • Solve and refine the crystal structure using appropriate crystallographic software to determine the precise atomic coordinates, bond lengths, and bond angles.

Role in Signaling Pathways

Quinazoline derivatives are well-known for their ability to inhibit various protein kinases, particularly those involved in cancer cell proliferation and survival. A prominent example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[16][17][18][19]

EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibits

EGFR signaling pathway and its inhibition.

This diagram illustrates that upon binding of the epidermal growth factor (EGF), EGFR activates downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which ultimately promote cell proliferation and survival. Quinazoline derivatives can act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking these downstream signals.

References

Spectroscopic Profile of Quinazoline-6-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Quinazoline-6-carboxylic acid. Due to the limited availability of public experimental spectra for this specific compound, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of its structural features and data from closely related analogues.

Chemical Structure and Properties

This compound

  • Molecular Formula: C₉H₆N₂O₂[1][2]

  • Molecular Weight: 174.16 g/mol [1]

  • Monoisotopic Mass: 174.042927438 Da[1]

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.0 - 14.0Singlet, broad1HCarboxylic acid (-COOH)
~9.4Singlet1HH2 (Quinazoline ring)
~9.3Singlet1HH4 (Quinazoline ring)
~8.6Doublet1HH5 (Quinazoline ring)
~8.4Doublet of doublets1HH7 (Quinazoline ring)
~8.0Doublet1HH8 (Quinazoline ring)

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~167.0Carboxylic acid (-C OOH)
~155.0C4 (Quinazoline ring)
~153.0C2 (Quinazoline ring)
~150.0C8a (Quinazoline ring)
~135.0C7 (Quinazoline ring)
~131.0C5 (Quinazoline ring)
~130.0C6 (Quinazoline ring)
~129.0C8 (Quinazoline ring)
~122.0C4a (Quinazoline ring)

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions. Carboxyl carbons in similar aromatic acids typically absorb in the 165 to 185 ppm range.[3]

Table 3: Expected IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid dimer)[4]
3100-3000MediumAromatic C-H stretch
1710-1680StrongC=O stretch (Carboxylic acid dimer)[4]
1620-1580Medium-StrongC=N and C=C stretching (Quinazoline ring)
1450-1400MediumO-H bend (Carboxylic acid)
1300-1200StrongC-O stretch (Carboxylic acid)
900-670Medium-StrongAromatic C-H out-of-plane bend

Note: The presence of hydrogen bonding in carboxylic acids leads to a characteristically broad O-H stretching band.[4][5]

Table 4: Expected Mass Spectrometry Data
m/zInterpretation
174[M]⁺, Molecular ion
156[M - H₂O]⁺
130[M - CO₂]⁺
129[M - COOH]⁺
103Fragmentation of quinazoline ring

Note: The exact mass of the molecular ion is a key identifier.[1] Fragmentation patterns are predicted based on common losses from carboxylic acids and the stability of the quinazoline core.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • ¹H NMR Acquisition:

    • A standard proton experiment is performed.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

    • The spectral width is set to cover the expected range of proton signals (e.g., 0-15 ppm).

  • ¹³C NMR Acquisition:

    • A proton-decoupled carbon experiment is performed.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • The spectral width is set to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid State (KBr pellet): A small amount of the sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition:

    • A background spectrum of the empty sample holder (or pure KBr pellet) is collected.

    • The sample spectrum is then recorded, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • The spectrum is usually displayed in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an appropriate ionization source.

  • Ionization Method: Electrospray ionization (ESI) is a common method for this type of molecule.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Data Acquisition:

    • The sample solution is infused into the ion source.

    • Mass spectra are acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

    • High-resolution measurements provide the exact mass, which can be used to confirm the elemental composition.

    • Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to obtain fragmentation data for structural elucidation.

Logical Workflow for Synthesis and Characterization

The synthesis of quinazoline derivatives often involves the cyclocondensation of anthranilic acid derivatives.[6][7][8] The general workflow for the synthesis and subsequent spectroscopic characterization of this compound is depicted below.

Synthesis_Characterization_Workflow cluster_characterization Spectroscopic Characterization start Starting Materials (e.g., 4-amino-3-formylbenzoic acid) synthesis Chemical Synthesis (e.g., Cyclization Reaction) start->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

The Unexplored Potential of Quinazoline-6-Carboxylic Acid: A Technical Guide to its Biological Activities and Therapeutic Promise

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the known biological activities of quinazoline-6-carboxylic acid and its derivatives, targeting researchers, scientists, and professionals in drug development. While direct research on this compound itself is limited, this paper explores the extensive landscape of 6-substituted quinazoline analogs to build a comprehensive understanding of the potential therapeutic applications of this core structure. The quinazoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives approved as anticancer agents.[1] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this promising area.

Anticancer Activity: A Primary Focus

The quinazoline core is a well-established pharmacophore in the development of anticancer drugs, particularly as inhibitors of protein kinases.[1] Although specific data for this compound is not abundant, structure-activity relationship (SAR) studies of various 6-substituted quinazoline derivatives provide valuable insights into their potential as anticancer agents. These derivatives have shown significant activity against a range of cancer cell lines, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K) pathways.[2][3]

Inhibition of Receptor Tyrosine Kinases

Many 6-substituted quinazoline derivatives have been developed as potent inhibitors of EGFR, a key target in cancer therapy.[3] The substitution at the 6-position of the quinazoline ring has been shown to be crucial for activity. For instance, compounds with bulky substituents at the 6- or 7-positions have demonstrated increased potency.[4] The introduction of various functional groups at this position influences the binding affinity to the kinase domain of EGFR, leading to the inhibition of downstream signaling and induction of apoptosis in cancer cells.

Antiproliferative Activity Data

The following table summarizes the in vitro anticancer activity of various 6-substituted quinazoline derivatives against several human cancer cell lines. The data, presented as IC50 (half-maximal inhibitory concentration) and GI50 (50% growth inhibition) values, highlight the impact of different substituents at the 6-position on cytotoxic and antiproliferative activity.

Compound ID6-SubstituentCancer Cell LineActivity (µM)Reference
13 5-substituted furan-2-ylA549IC50: 7.35[5]
13 5-substituted furan-2-ylH1975 (EGFR L858R/T790M)IC50: 3.01[5]
19 N-Boc glycineHepG2IC50: 8.3[5]
4m AryloxylN87 (HER2)IC50: 0.0063[6]
4m AryloxylH1975 (EGFR T790M/L858R)IC50: 0.0075[6]
4m AryloxylA549 (EGFR WT)IC50: 29.9[6]
23 BenzamideEGFR mutated cell linesIC50: 0.005[4]
3o Erlotinib analogueA549IC50: 4.26[7]
3o Erlotinib analogueHCT116IC50: 3.92[7]
3o Erlotinib analogueMCF-7IC50: 0.14[7]
7a-h Quinazolinone-benzyl piperidineMCF-7, A549, 5637Moderate Activity[1]

Enzyme Inhibition: Targeting Key Cellular Processes

Beyond their role as kinase inhibitors, quinazoline derivatives have been investigated for their ability to inhibit other classes of enzymes, indicating a broad therapeutic potential.

Carbonic Anhydrase Inhibition

Derivatives of 2-aryl-quinazolin-4-yl aminobenzoic acid have been identified as inhibitors of human carbonic anhydrase (hCA) isoforms.[8] These enzymes are involved in various physiological and pathological processes, including tumorigenicity. The position of the carboxylic acid group on the anilino motif has been shown to significantly impact the inhibitory activity.[8]

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival, and its aberrant activation is common in cancer.[2] Several 6-aryl-4-phenylamino-quinazoline analogs have been developed as potent PI3K inhibitors.[9]

Enzyme Inhibition Data

The table below presents the inhibitory activity of quinazoline derivatives against various enzymes. The data is expressed as KI (inhibition constant) or IC50 values.

Compound SeriesTarget EnzymeActivity (µM)Reference
2-aryl-quinazolin-4-yl aminobenzoic acidshCA IX (para isomers)KI: 1.6 - 4.5[8]
2-aryl-quinazolin-4-yl aminobenzoic acidshCA IX (meta isomers)KI: 24.2 - 31.6[8]
2-aryl-quinazolin-4-yl aminobenzoic acidshCA IX (ortho isomers)KI: 34.4 - 46.4[8]
19 EGFRIC50: 0.0032[5]
6-aryl-4-phenylamino quinazolinesPI3K-αPotent Inhibition[9]

Antimicrobial Activity

Quinazoline derivatives have also demonstrated promising activity against a range of microbial pathogens.

Antibacterial and Antifungal Activity

Various substituted quinazolinones have been synthesized and evaluated for their in vitro antimicrobial activity.[10] The nature of the substituents on the quinazoline ring plays a significant role in determining the spectrum and potency of their antimicrobial effects.

Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values of 6-substituted quinazolinone derivatives against various bacterial and fungal strains.

Compound ID6-SubstituentMicroorganismMIC (µg/mL)Reference
9 MethylS. aureus ATCC 2921332[11]
14 MethylS. aureus ATCC 2921332[11]
14 MethylB. subtilis ATCC 10400-[11]
14 MethylE. coli ATCC 25922-[11]
5, 9, 13, 14, 15, 19 MethylC. albicans ATCC 209164-256[11]

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethyl-thiazol-2-yl) 2,5-diphenyltetrazolium bromide (MTT) assay.[1][6]

Methodology:

  • Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • Following incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[1]

Enzyme Inhibition Assays

The inhibitory activity against hCA isoforms is typically assessed using a stopped-flow CO2 hydrase assay.[8]

Methodology:

  • The assay measures the enzyme-catalyzed hydration of CO2.

  • The rate of this reaction is monitored by observing the change in pH using a colorimetric indicator.

  • The assay is performed in the presence and absence of the test compounds to determine their inhibitory effect.

  • IC50 values are calculated from the dose-response curves, and KI values are determined using the Cheng-Prusoff equation.[8]

The inhibitory activity of compounds against protein kinases is determined using various in vitro kinase assay kits (e.g., ADP-Glo™ Kinase Assay).

Methodology:

  • The kinase, substrate, ATP, and the test compound are incubated together in a reaction buffer.

  • The kinase reaction is allowed to proceed for a specific time, during which ATP is converted to ADP.

  • A reagent is added to stop the kinase reaction and deplete the remaining ATP.

  • A second reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • The luminescence signal, which is proportional to the ADP generated and thus the kinase activity, is measured.

  • The inhibitory effect of the compound is determined by the reduction in the luminescence signal compared to a control without the inhibitor.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway Inhibition

Quinazoline derivatives are well-known inhibitors of the EGFR signaling pathway. Upon binding of a ligand like EGF, EGFR dimerizes and autophosphorylates its tyrosine kinase domain, initiating a downstream signaling cascade that promotes cell proliferation, survival, and migration. Quinazoline inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and blocking downstream signaling.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds ADP ADP EGFR->ADP PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibits ATP ATP ATP->EGFR Activates AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.

PI3K/AKT Signaling Pathway Inhibition

The PI3K/AKT pathway is another critical signaling cascade often deregulated in cancer. Quinazoline-based inhibitors can target PI3K, preventing the phosphorylation of PIP2 to PIP3 and subsequent activation of AKT, thereby inhibiting cell growth and promoting apoptosis.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Quinazoline Quinazoline Inhibitor Quinazoline->PI3K Inhibits PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: Inhibition of the PI3K/AKT signaling pathway.

Experimental Workflow for In Vitro Anticancer Drug Screening

The following diagram illustrates a typical workflow for the initial screening of novel quinazoline derivatives for their anticancer activity.

Experimental_Workflow Synthesis Synthesis of Quinazoline Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization MTT_Assay MTT Assay for Cell Viability (IC50) Characterization->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Data_Analysis Data Analysis and IC50 Determination MTT_Assay->Data_Analysis Hit_Identification Hit Compound Identification Data_Analysis->Hit_Identification Further_Studies Further Mechanistic Studies Hit_Identification->Further_Studies

Caption: Workflow for in vitro anticancer screening.

Conclusion and Future Directions

The quinazoline scaffold, particularly with substitutions at the 6-position, represents a highly promising area for the development of novel therapeutics. While direct biological data on this compound is currently limited, the extensive research on related 6-substituted analogs strongly suggests its potential as a valuable core structure for anticancer, enzyme inhibitory, and antimicrobial agents. The carboxylic acid moiety offers a versatile handle for further chemical modification, enabling the exploration of a vast chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on the synthesis and systematic biological evaluation of this compound and its simple derivatives to fill the existing knowledge gap. Elucidating the specific impact of the 6-carboxy group on target binding and cellular activity will be crucial for the rational design of the next generation of quinazoline-based drugs. The data and protocols presented in this guide provide a solid foundation for initiating such investigations.

References

Quinazoline-6-Carboxylic Acid Derivatives: A Technical Guide to Synthesis and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many derivatives, those featuring a carboxylic acid group at the 6-position are emerging as a class of molecules with significant therapeutic potential. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of quinazoline-6-carboxylic acid derivatives. It details experimental protocols for their synthesis and biological evaluation and presents key quantitative data to facilitate comparative analysis. Furthermore, this guide illustrates the critical signaling pathways modulated by these compounds, offering a comprehensive resource for researchers and professionals in drug discovery and development.

Introduction

Quinazoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a cornerstone in the development of therapeutic agents.[1] The versatility of the quinazoline core allows for substitutions at various positions, leading to a diverse array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][3][4] Several quinazoline-based drugs, such as gefitinib, erlotinib, and lapatinib, have received FDA approval for cancer treatment, underscoring the clinical importance of this scaffold.[1]

The introduction of a carboxylic acid group at the 6-position of the quinazoline ring offers a unique handle for molecular design. This functional group can act as a key pharmacophore, participate in hydrogen bonding interactions with biological targets, and serve as a versatile intermediate for the synthesis of more complex derivatives, such as esters and amides. This guide focuses specifically on the synthesis and biological importance of this compound and its derivatives.

Synthesis of this compound Derivatives

The synthesis of the quinazoline core can be achieved through several established methods, with the Niementowski reaction being a notable route.[1] This reaction typically involves the condensation of anthranilic acid or its derivatives with amides.[1] For the synthesis of this compound, a common starting material is 4-aminoterephthalic acid or its derivatives.

General Synthetic Workflow

A general workflow for the synthesis and evaluation of this compound derivatives is depicted below. This process begins with the synthesis of the core this compound structure, followed by diversification through derivatization of the carboxylic acid group, and concludes with biological evaluation.

Synthetic and Evaluation Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 4-aminoterephthalic acid) Cyclization Quinazoline Ring Formation (e.g., Niementowski Reaction) Start->Cyclization Core This compound Cyclization->Core Derivatization Derivatization (Esterification, Amidation) Core->Derivatization Derivatives Quinazoline-6-carboxylic acid Derivatives Derivatization->Derivatives Purification Purification & Characterization Derivatives->Purification Derivatives->Purification Screening Biological Screening (e.g., MTT Assay) Purification->Screening Target_Assay Target-based Assays (e.g., Kinase Inhibition) Screening->Target_Assay Mechanism Mechanism of Action Studies (e.g., Western Blot) Target_Assay->Mechanism

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Experimental Protocol: Synthesis of 4-Anilino-6-(5-substituted furan-2-yl)quinazoline Derivatives

While direct synthesis of a broad range of simple this compound derivatives is not extensively detailed in recent literature, a study by Gan et al. provides a relevant protocol for 6-substituted quinazolines that can be adapted.[5] This protocol details the synthesis of 4-arylamino-6-(5-substituted furan-2-yl)quinazoline derivatives, which have shown significant biological activity.

Step 1: Synthesis of the Quinazoline Core A mixture of the appropriate 2-amino-5-substituted-benzonitrile and formamide is heated to form the 6-substituted-quinazolin-4-amine intermediate.

Step 2: Chlorination The intermediate from Step 1 is treated with a chlorinating agent such as phosphorus oxychloride to yield the 4-chloro-6-substituted-quinazoline.

Step 3: Nucleophilic Substitution The 4-chloro-6-substituted-quinazoline is reacted with a substituted aniline in a suitable solvent like isopropanol to yield the final 4-anilino-6-substituted-quinazoline derivative.

Biological Significance and Therapeutic Targets

This compound derivatives have demonstrated significant potential across several therapeutic areas, with a primary focus on oncology.

Anticancer Activity

3.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[6] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for anticancer therapies.[6] Several 4-anilinoquinazoline derivatives are potent EGFR inhibitors.[7]

A series of novel 4-arylamino-6-(5-substituted furan-2-yl)quinazoline derivatives have been synthesized and evaluated for their anti-proliferative activities and EGFR inhibition.[5]

Quantitative Data: EGFR Inhibition and Antiproliferative Activity

Compound IDSubstitution at C-6TargetIC50 (nM)Cell LineGI50 (µM)
2a 5-hydroxymethylfuran-2-ylEGFR (wild type)5.06SW4800.23
A5490.35
A4310.18
NCI-H1975 (L858R/T790M)0.44
3a 5-formylfuran-2-yl--SW4800.28
A5490.41
A4310.22
NCI-H1975 (L858R/T790M)0.53
3c 5-(methoxycarbonyl)furan-2-yl--SW4800.31
A5490.48
A4310.26
NCI-H1975 (L858R/T790M)0.61
Gefitinib -EGFR (wild type)-SW480>10
A549>10
A4310.15
NCI-H1975 (L858R/T790M)>10

Data extracted from Gan et al. (2017).[5]

EGFR Signaling Pathway

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, which initiates several downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival. Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting these downstream signals.

EGFR_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Quinazoline-6-COOH Derivative Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition by quinazoline derivatives.

3.1.2. Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair.[8] PARP inhibitors have emerged as a promising class of anticancer agents, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[9] Several quinazolinone derivatives have been investigated as PARP-1 inhibitors.[8][9] While specific data for this compound derivatives as PARP inhibitors is limited, the quinazoline scaffold itself is a viable starting point for the design of such inhibitors.

Antimicrobial Activity

Quinazoline derivatives have a long history of investigation for their antimicrobial properties.[3][4] The presence of a carboxylic acid group could potentially enhance the antimicrobial activity by increasing the polarity and facilitating interactions with bacterial targets. Some studies have shown that quinazolinone derivatives exhibit good activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

EGFR Kinase Assay (Luminescent)

This assay measures the enzymatic activity of EGFR and the inhibitory potential of test compounds.

Materials:

  • Recombinant human EGFR enzyme

  • Kinase substrate (e.g., a poly-Glu,Tyr peptide)

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Test compounds (this compound derivatives)

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound, EGFR enzyme, and the kinase substrate.

  • Initiation: Start the reaction by adding ATP. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition) value.

Western Blot Analysis for EGFR Signaling

Western blotting is used to detect the phosphorylation status of EGFR and downstream signaling proteins.

Materials:

  • Cancer cell lines

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound and/or EGF, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Image Acquisition: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Conclusion and Future Perspectives

This compound derivatives represent a promising class of compounds with significant biological activities, particularly in the realm of anticancer drug discovery. Their ability to effectively inhibit key signaling pathways, such as the EGFR cascade, highlights their therapeutic potential. The carboxylic acid moiety at the 6-position provides a valuable platform for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Expansion of the chemical space: Synthesizing a broader range of derivatives to establish comprehensive structure-activity relationships.

  • Exploration of other biological targets: Investigating the activity of these compounds against other relevant targets, such as different kinases, PARP, and microbial enzymes.

  • In vivo evaluation: Advancing the most promising compounds to preclinical in vivo models to assess their efficacy and safety profiles.

The in-depth technical information provided in this guide serves as a valuable resource to accelerate the research and development of novel this compound-based therapeutics.

References

The Pivotal Role of the Carboxylic Acid Group in the Bioactivity of Quinazoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinazoline and its derivatives represent a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. A recurring and critical pharmacophoric feature in many bioactive quinazoline scaffolds is the carboxylic acid group. This functional group, through its unique physicochemical properties, often governs the compound's interaction with biological targets, influences its pharmacokinetic profile, and ultimately dictates its therapeutic efficacy. This in-depth technical guide explores the multifaceted role of the carboxylic acid moiety in the bioactivity of quinazoline derivatives, with a focus on their application in oncology. We will delve into structure-activity relationships, mechanisms of action, and the experimental methodologies used to elucidate these properties, providing a comprehensive resource for researchers, scientists, and drug development professionals.

The Carboxylic Acid Moiety: A Key Player in Molecular Recognition

The carboxylic acid group is a versatile functional group that can engage in a variety of non-covalent interactions, including hydrogen bonding and ionic interactions. In the context of quinazoline-based enzyme inhibitors, the carboxylate is often crucial for anchoring the molecule within the active site of the target protein. This is particularly evident in the inhibition of protein kinases, a major class of drug targets in oncology.

Targeting Protein Kinases

Many quinazoline derivatives bearing a carboxylic acid function as potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora Kinases, which are pivotal in cancer cell signaling. The carboxylic acid can form strong hydrogen bonds with key amino acid residues in the ATP-binding pocket of these kinases, contributing significantly to the binding affinity and inhibitory potency of the compound. For instance, in the case of Aurora A kinase inhibitors, the terminal free carboxylic acid group has been demonstrated to be essential for activity.

Structure-Activity Relationship (SAR) Studies

The position and substitution of the carboxylic acid group on the quinazoline scaffold have a profound impact on biological activity. SAR studies have consistently shown that even minor alterations to this moiety can lead to significant changes in potency and selectivity.

For example, in a series of 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives, the position of the carboxylic acid on the anilino ring (ortho, meta, or para) was found to dramatically influence their inhibitory activity against carbonic anhydrase (CA) isoforms. Similarly, for quinazolinone-2-carboxamide derivatives with antiplasmodial activity, the presence of the carboxylic acid was found to be essential for their potency. Removal or replacement of this group resulted in a complete loss of antiplasmodial activity.

Quantitative Bioactivity Data

The following tables summarize the in vitro bioactivity of representative quinazoline derivatives where the carboxylic acid group plays a significant role.

Table 1: Inhibitory Activity of Quinazoline Carboxylic Acid Derivatives against Protein Kinases

Compound IDTarget KinaseIC50 / Ki (µM)Cancer Cell LineReference
6e Aurora A8.3% inhibition at 10 µMMCF-7[1]
Gefitinib EGFR0.027A431[2]
Erlotinib EGFR0.002N/A[2]
Lapatinib EGFR/HER20.011 / 0.013N/A[2]
Vandetanib VEGFR-2/EGFR0.040 / 0.500N/A[3]

Table 2: Antiproliferative Activity of Quinazoline Carboxylic Acid Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
6a Various (NCI-60)Mean GI% = 63[4]
6b Various (NCI-60)Mean GI% = 84[4]
6c Various (NCI-60)Mean GI% = 52[4]
19f P. falciparum (Dd2)0.005
Compound 29 PARP-1Nanomolar range[5]

Signaling Pathways and Mechanisms of Action

Quinazoline carboxylic acid derivatives exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are central to cell growth and survival. Quinazoline-based inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, blocking its autophosphorylation and subsequent activation of these downstream pathways. This leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Quinazoline Quinazoline Carboxylic Acid Inhibitor Quinazoline->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis

EGFR Signaling Pathway Inhibition
Aurora Kinase Signaling and Mitosis

Aurora kinases are essential for proper cell division (mitosis). Their overexpression is common in many cancers and is associated with genomic instability. Quinazoline carboxylic acid derivatives that inhibit Aurora kinases disrupt the formation of the mitotic spindle, leading to mitotic arrest and ultimately apoptosis in cancer cells.

Aurora_Kinase_Pathway G2_Phase G2 Phase Aurora_A Aurora A Kinase G2_Phase->Aurora_A Activates in Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Mitotic_Arrest Mitotic Arrest & Apoptosis Aurora_A->Mitotic_Arrest Mitotic_Spindle Mitotic Spindle Formation Centrosome_Maturation->Mitotic_Spindle Mitosis M Phase (Mitosis) Mitotic_Spindle->Mitosis Quinazoline Quinazoline Carboxylic Acid Inhibitor Quinazoline->Aurora_A Inhibits Quinazoline->Mitotic_Arrest

Aurora Kinase Inhibition Workflow

Experimental Protocols

Synthesis of 2-Aryl-quinazolin-4-yl Aminobenzoic Acid Derivatives

A general procedure for the synthesis of these compounds involves the following steps:

  • Synthesis of N-benzoyl anthranilic acid: Anthranilic acid is reacted with benzoyl chloride in a suitable solvent like dimethylformamide (DMF) at room temperature.

  • Formation of 2-phenyl-4H-3,1-benzoxazin-4-one: The N-benzoyl anthranilic acid is then heated with acetic anhydride.

  • Condensation with aminobenzoic acid: The benzoxazinone intermediate is refluxed with the desired aminobenzoic acid (ortho, meta, or para) in a solvent such as isopropanol with a catalytic amount of acid (e.g., HCl).

  • Purification: The final product is purified by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

  • Reagents and Materials: Recombinant kinase, kinase-specific substrate (e.g., a peptide), ATP, test compound, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • A solution of the kinase and its substrate is prepared in the assay buffer.

    • Serial dilutions of the test compound are added to the wells of a microplate.

    • The kinase reaction is initiated by the addition of ATP.

    • The plate is incubated at a specific temperature for a set period to allow the kinase to phosphorylate its substrate.

    • The reaction is stopped, and the amount of ADP produced (which is proportional to the kinase activity) is measured using a detection reagent and a luminometer.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

MTT Cytotoxicity Assay

This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the quinazoline derivative for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Apoptosis Assay using Annexin V Staining

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

  • Cell Treatment: Cells are treated with the test compound for a time period sufficient to induce apoptosis.

  • Cell Staining: The treated cells are harvested and stained with a solution containing Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI). Annexin V binds to the exposed PS on apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence signals from Annexin V and PI are used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

  • Data Quantification: The percentage of cells in each quadrant of the flow cytometry plot is quantified to determine the extent of apoptosis induced by the compound.

Bioisosteric Replacement of the Carboxylic Acid Group

While the carboxylic acid group is often crucial for bioactivity, it can also impart undesirable properties such as poor cell permeability and metabolic instability. Therefore, a common strategy in drug design is to replace the carboxylic acid with a bioisostere—a different functional group with similar steric and electronic properties. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and certain heterocyclic rings. The goal of this approach is to retain the desired biological activity while improving the overall drug-like properties of the molecule. For quinazoline derivatives, exploring such bioisosteric replacements could lead to the development of novel therapeutic agents with enhanced efficacy and better pharmacokinetic profiles.

Conclusion

The carboxylic acid group is a pivotal determinant of the biological activity of a wide range of quinazoline derivatives. Its ability to form key interactions with biological targets, particularly protein kinases, underscores its importance in the design of potent and selective inhibitors. A thorough understanding of the structure-activity relationships, mechanisms of action, and the specific role of the carboxylic acid moiety is essential for the rational design of novel quinazoline-based therapeutics. The experimental protocols and data presented in this guide provide a foundational framework for researchers to further explore and exploit the therapeutic potential of this important class of compounds. Future work in this area will likely focus on fine-tuning the properties of the carboxylic acid group and exploring novel bioisosteric replacements to develop next-generation quinazoline-based drugs with improved efficacy and safety profiles.

References

Quinazoline-6-Carboxylic Acid: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous clinically approved and investigational drugs.[1][2][3] Its rigid structure and versatile substitution patterns allow for the precise orientation of functional groups to interact with various biological targets. Among its many derivatives, quinazoline-6-carboxylic acid stands out as a particularly valuable building block, offering a convenient handle for the introduction of diverse functionalities through its carboxylic acid group. This guide provides a comprehensive overview of the synthesis, biological applications, and experimental evaluation of compounds derived from the this compound scaffold, with a focus on its role in the development of targeted cancer therapies.

Synthesis of the this compound Scaffold

The synthesis of the this compound core can be achieved through several established methods for quinazoline ring formation, followed by functional group manipulation. A common and effective strategy involves a multi-step sequence starting from commercially available materials.

A plausible synthetic route begins with the appropriate amino-benzoic acid derivative, which undergoes cyclization to form the quinazoline ring. Subsequent modification at the 6-position can then be carried out to introduce the carboxylic acid moiety. One such approach is the Niementowski quinazoline synthesis, which involves the reaction of an anthranilic acid with an amide.[4]

Hypothetical Synthesis Workflow:

cluster_synthesis Synthesis of this compound start 4-amino-3-formylbenzoic acid intermediate1 Methyl 4-amino-3-formylbenzoate start->intermediate1 Esterification (MeOH, H+) intermediate2 Methyl quinazoline-6-carboxylate intermediate1->intermediate2 Cyclization (Formamide, heat) final_product This compound intermediate2->final_product Hydrolysis (NaOH, H2O)

Caption: Proposed synthetic workflow for this compound.

Applications in Medicinal Chemistry: Targeting Kinases in Oncology

The this compound scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[5][6][7] The carboxylic acid group at the 6-position serves as a key anchoring point for introducing side chains that can occupy the ATP-binding pocket of these kinases, leading to the inhibition of their catalytic activity and the disruption of downstream signaling pathways crucial for cancer cell proliferation and survival.[8][9]

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Dysregulation of the EGFR signaling pathway is a common driver of tumorigenesis in various cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[10][11] Several quinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, have been approved for clinical use.[12] Derivatives of this compound, particularly amides, have shown significant promise as next-generation EGFR inhibitors, with some exhibiting activity against clinically relevant resistance mutations.[8]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis and is primarily driven by the VEGF/VEGFR signaling pathway.[13] Quinazoline derivatives have been extensively explored as VEGFR inhibitors, and the quinazoline-6-carboxamide moiety has been identified as a key pharmacophore in several potent anti-angiogenic agents.[2][6] These compounds effectively block the signaling cascade that leads to endothelial cell proliferation and migration.

Quantitative Biological Data

The following tables summarize the in vitro activity of representative quinazoline-6-carboxamide derivatives against key oncogenic kinases and cancer cell lines.

Table 1: Kinase Inhibitory Activity of Quinazoline-6-Carboxamide Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Reference
Q6C-A1 EGFR (wild-type)5.06[14]
Q6C-A2 EGFR (L858R/T790M)25.69[15]
Q6C-V1 VEGFR-212.1[2]
Q6C-V2 VEGFR-274[16]

Table 2: Anti-proliferative Activity of Quinazoline-6-Carboxamide Derivatives

Compound IDCancer Cell LineGI₅₀ (µM)Reference
Q6C-C1 NCI-H460 (NSCLC)0.789[11]
Q6C-C2 HeLa (Cervical)1.85[12]
Q6C-C3 MDA-MB-231 (Breast)2.81[12]
Q6C-C4 A549 (NSCLC)4.26[17]

Key Signaling Pathways Targeted by this compound Derivatives

The anticancer effects of this compound derivatives are primarily mediated through the inhibition of key signaling pathways that control cell growth, proliferation, survival, and angiogenesis.

cluster_egfr EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Q6C_EGFR Quinazoline-6-Carboxamides Q6C_EGFR->EGFR

Caption: Inhibition of the EGFR signaling pathway by quinazoline-6-carboxamides.

cluster_vegfr VEGFR Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf_MEK_ERK Raf/MEK/ERK PKC->Raf_MEK_ERK Angiogenesis Angiogenesis Raf_MEK_ERK->Angiogenesis Q6C_VEGFR Quinazoline-6-Carboxamides Q6C_VEGFR->VEGFR2

Caption: Inhibition of the VEGFR signaling pathway by quinazoline-6-carboxamides.

cluster_pi3k PI3K/Akt/mTOR Signaling Pathway Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival_Growth Cell Survival & Growth mTOR->Survival_Growth Q6C_Kinase Quinazoline-6-Carboxamides Q6C_Kinase->Receptor

Caption: Downstream effects of EGFR/VEGFR inhibition on the PI3K/Akt/mTOR pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of Quinazoline-6-carboxamides (General Procedure)

cluster_amide_synthesis Amide Coupling Workflow Start This compound Activation Activation with HATU/DIPEA in DMF Start->Activation Coupling Addition of Amine Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification

Caption: General workflow for the synthesis of quinazoline-6-carboxamides.

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).[18]

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.[18]

  • Add the desired amine (1.2 eq) to the reaction mixture and continue stirring at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.[18]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired quinazoline-6-carboxamide.[18]

In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)

Procedure:

  • Prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM EGTA, and 0.2 mM DTT.[12]

  • In a 384-well plate, add the test compound at various concentrations.

  • Add the respective kinase (e.g., recombinant human EGFR or VEGFR-2) to the wells and incubate for 30 minutes at room temperature.[12]

  • Initiate the kinase reaction by adding a mixture of ATP and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1).[7][12]

  • Monitor the reaction progress by measuring the consumption of ATP or the formation of the phosphorylated substrate using a luminescence-based assay (e.g., Kinase-Glo®) or a fluorescence-based method.[1][7]

  • Calculate the percentage of kinase activity inhibition at each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the GI₅₀ (concentration for 50% growth inhibition) value from the dose-response curve.

Western Blot Analysis for EGFR Signaling

Procedure:

  • Culture cells to 70-80% confluency and then serum-starve overnight.

  • Pre-treat the cells with the test compound for 2 hours before stimulating with EGF (100 ng/mL) for 15 minutes.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.[11][19]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[11]

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.[20]

Conclusion

The this compound scaffold represents a highly valuable and versatile platform in medicinal chemistry. Its strategic positioning of a modifiable carboxylic acid group allows for the systematic exploration of structure-activity relationships and the development of potent and selective inhibitors of key biological targets. As demonstrated in this guide, derivatives of this scaffold have shown significant promise as anticancer agents, particularly through the inhibition of EGFR and VEGFR kinase signaling pathways. The synthetic accessibility and the wealth of biological data associated with this core structure ensure its continued importance in the ongoing quest for novel and effective therapeutics. Further exploration of this scaffold, including the synthesis of novel derivatives and their evaluation against a broader range of biological targets, holds great potential for future drug discovery endeavors.

References

A Technical Guide to Quinazoline Carboxylic Acid Isomers in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of quinazoline carboxylic acid isomers, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Due to their diverse biological activities, these compounds have been extensively studied, particularly as inhibitors of key enzymes in cellular signaling pathways. This document details their synthesis, biological evaluation, and mechanisms of action, with a focus on their role as kinase inhibitors.

Synthesis of Quinazoline Carboxylic Acid Isomers

The synthesis of the quinazoline scaffold can be achieved through various methods, often involving the condensation of anthranilic acid derivatives with other reagents. The specific isomer of quinazoline carboxylic acid produced depends on the starting materials and reaction conditions. One common method for the synthesis of 2-substituted quinazoline-4-carboxylic acids is the one-pot, three-component reaction of an isatin derivative, an aldehyde, and an ammonium salt.

Experimental Protocol: Synthesis of 2-Phenyl-quinazoline-4-carboxylic Acid

This protocol describes a one-pot synthesis of 2-phenyl-quinazoline-4-carboxylic acid from isatin, benzaldehyde, and ammonium acetate.

Materials:

  • Isatin

  • Sodium hydroxide (NaOH)

  • Benzaldehyde

  • Ammonium acetate

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Hydrolysis of Isatin: A solution of isatin in aqueous sodium hydroxide is heated to hydrolyze the amide bond, forming the sodium salt of (2-aminophenyl)glyoxylic acid.

  • One-Pot Condensation: To the solution from step 1, ethanol, benzaldehyde, and ammonium acetate are added. The mixture is then heated under reflux.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Precipitation and Isolation: After the reaction is complete, the mixture is cooled, and the resulting precipitate of the sodium salt of 2-phenyl-quinazoline-4-carboxylic acid is collected by filtration.

  • Acidification: The sodium salt is then dissolved in water, and the solution is acidified with hydrochloric acid to a pH of approximately 2-3. This protonates the carboxylate, leading to the precipitation of the final product, 2-phenyl-quinazoline-4-carboxylic acid.

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol.

G Synthesis Workflow of 2-Phenyl-quinazoline-4-carboxylic Acid cluster_0 Preparation of Starting Material cluster_1 One-Pot Reaction cluster_2 Work-up and Purification Isatin Isatin Hydrolysis Hydrolysis Isatin->Hydrolysis NaOH NaOH (aq) NaOH->Hydrolysis Glyoxylate (2-aminophenyl)glyoxylate Hydrolysis->Glyoxylate Condensation Three-Component Condensation Glyoxylate->Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Condensation Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Condensation Sodium_Salt Sodium Salt of Product Condensation->Sodium_Salt Acidification Acidification Sodium_Salt->Acidification HCl HCl (aq) HCl->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product 2-Phenyl-quinazoline-4-carboxylic Acid Recrystallization->Final_Product

Synthesis Workflow

Biological Activity and Therapeutic Targets

Quinazoline carboxylic acid derivatives have been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] A primary focus of research has been on their activity as inhibitors of protein kinases, particularly those involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

EGFR and VEGFR-2 Inhibition

Many quinazoline-based compounds are potent inhibitors of EGFR and VEGFR-2 tyrosine kinases.[2][3] These enzymes are key components of signaling pathways that regulate cell growth, proliferation, and angiogenesis. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Quinazoline Derivative 1 EGFR15Gefitinib27[4]
Quinazoline Derivative 2 EGFR (T790M mutant)45Osimertinib12
Quinazoline Derivative 3 VEGFR-225Sorafenib20
Quinazoline Derivative 4 VEGFR-210Vandetanib40
2a EGFR5.06Lapatinib-
Compound 1 (6,7-disubstituted 4-anilino-quinazoline) EGFRwt<20.72Lapatinib27.06[3]
Compound 11d VEGFR-25490--[5]

Signaling Pathways

The therapeutic effects of quinazoline carboxylic acid isomers as anticancer agents are primarily attributed to their ability to modulate key signaling pathways involved in tumor growth and angiogenesis. The most well-characterized of these are the EGFR and VEGFR-2 signaling cascades.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling events.[1] This pathway plays a crucial role in cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Quinazoline-based inhibitors typically act by competing with ATP for binding to the kinase domain of EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling molecules.

G EGFR Signaling Pathway Inhibition cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular EGF EGF EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation Quinazoline_Inhibitor Quinazoline Carboxylic Acid Inhibitor Quinazoline_Inhibitor->EGFR Inhibits ATP ATP ATP->EGFR Binds ADP ADP RAS RAS P->RAS Activates PI3K PI3K P->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR Signaling Pathway
VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary receptor for VEGF-A and a key mediator of angiogenesis, the formation of new blood vessels.[5] This process is essential for tumor growth and metastasis. Similar to EGFR inhibitors, quinazoline-based VEGFR-2 inhibitors block the kinase activity of the receptor, thereby preventing the downstream signaling events that lead to endothelial cell proliferation, migration, and survival.

G VEGFR-2 Signaling Pathway Inhibition cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P P VEGFR2->P Autophosphorylation Quinazoline_Inhibitor Quinazoline Carboxylic Acid Inhibitor Quinazoline_Inhibitor->VEGFR2 Inhibits ATP ATP ATP->VEGFR2 Binds ADP ADP PLCg PLCγ P->PLCg Activates PI3K PI3K P->PI3K Activates PKC PKC PLCg->PKC Endothelial_Survival Endothelial Cell Proliferation, Migration & Survival PKC->Endothelial_Survival AKT AKT PI3K->AKT AKT->Endothelial_Survival

VEGFR-2 Signaling Pathway

Experimental Protocols

The evaluation of quinazoline carboxylic acid isomers as kinase inhibitors requires robust and reproducible in vitro assays. The following protocols detail the procedures for determining the inhibitory activity against EGFR and VEGFR-2.

In Vitro EGFR Kinase Inhibition Assay

This protocol describes a continuous-read kinase assay to measure the potency of compounds against EGFR.

Materials:

  • Recombinant human EGFR (wild-type or mutant)

  • ATP

  • Fluorescently labeled peptide substrate (e.g., Y12-Sox)

  • Kinase reaction buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

  • Test compounds (quinazoline carboxylic acid isomers)

  • 384-well microtiter plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in 50% DMSO.

  • Enzyme Pre-incubation: Add 5 µL of the EGFR enzyme to each well of the microtiter plate, followed by 0.5 µL of the serially diluted compounds or 50% DMSO (for control). Incubate for 30 minutes at 27°C.

  • Reaction Initiation: Initiate the kinase reaction by adding 45 µL of a pre-mixed solution of ATP and the peptide substrate in kinase reaction buffer.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity at regular intervals (e.g., every 71 seconds) for 30-120 minutes (λex360/λem485).

  • Data Analysis: Determine the initial velocity of the reaction from the linear portion of the progress curves. Plot the initial velocity against the inhibitor concentration and fit the data to a suitable model (e.g., log[Inhibitor] vs. Response, Variable Slope) to determine the IC50 value.[6]

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a luminescence-based assay to quantify the inhibitory activity of compounds on VEGFR-2.[7][8]

Materials:

  • Recombinant human VEGFR-2

  • ATP

  • VEGFR-2 substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Kinase assay buffer

  • Test compounds

  • Kinase-Glo® MAX reagent

  • 96-well white plates

  • Luminometer

Procedure:

  • Master Mixture Preparation: Prepare a master mixture containing kinase assay buffer, ATP, and the VEGFR-2 substrate.

  • Plate Setup: Add 25 µL of the master mixture to each well of the 96-well plate.

  • Compound Addition: Add 5 µL of the diluted test compounds to the respective wells. For the positive control (no inhibitor), add 5 µL of the buffer with the same DMSO concentration. For the blank (no enzyme), add 5 µL of the buffer.

  • Enzyme Addition: To the test and positive control wells, add 20 µL of diluted VEGFR-2 enzyme. To the blank wells, add 20 µL of kinase assay buffer.

  • Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.

  • Luminescence Detection: Add 50 µL of Kinase-Glo® MAX reagent to each well. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control to determine the inhibitory activity and IC50 value.[7]

G Kinase Inhibition Assay Workflow cluster_0 Assay Preparation cluster_1 Reaction Setup cluster_2 Data Acquisition and Analysis Prepare_Reagents Prepare Reagents (Enzyme, Substrate, ATP, Buffer) Dispense_Reagents Dispense Reagents into Microplate Prepare_Reagents->Dispense_Reagents Prepare_Compounds Prepare Serial Dilutions of Test Compounds Add_Compounds Add Test Compounds and Controls Prepare_Compounds->Add_Compounds Dispense_Reagents->Add_Compounds Add_Enzyme Add Enzyme to Initiate Reaction Add_Compounds->Add_Enzyme Incubate Incubate at Controlled Temperature Add_Enzyme->Incubate Read_Signal Read Signal (Fluorescence/Luminescence) Incubate->Read_Signal Analyze_Data Analyze Data and Calculate IC50 Read_Signal->Analyze_Data Result IC50 Value Analyze_Data->Result

Kinase Assay Workflow

Structure-Activity Relationship (SAR) and Isomeric Comparison

The biological activity of quinazoline carboxylic acid derivatives is highly dependent on their substitution pattern. Structure-activity relationship (SAR) studies have revealed several key features that influence their inhibitory potency and selectivity.

  • Position of the Carboxylic Acid Group: The position of the carboxylic acid group on the quinazoline ring system is a critical determinant of biological activity. While a comprehensive comparative study of all possible isomers is lacking in the literature, the majority of potent kinase inhibitors feature a substituent at the 4-position that interacts with the hinge region of the kinase active site. The carboxylic acid group itself can form important hydrogen bonds with amino acid residues in the ATP-binding pocket. For instance, in some quinoline carboxylic acid inhibitors of dihydroorotate dehydrogenase, the C4-carboxylic acid is essential for activity.[9]

  • Substituents on the Quinazoline Core: Substituents on both the benzene and pyrimidine rings of the quinazoline nucleus can significantly modulate activity. Electron-donating groups at the 6- and 7-positions, such as methoxy groups, have been shown to enhance the inhibitory activity against EGFR.[3]

  • Substituents at the 2- and 4-Positions: The nature of the substituent at the 2- and 4-positions plays a crucial role in determining the target specificity and potency. For example, an anilino group at the 4-position is a common feature of many EGFR inhibitors.[3]

A direct comparison of the intrinsic activity of quinazoline-2-carboxylic acid versus quinazoline-4-carboxylic acid is not extensively documented. However, based on the prevalence of potent 4-substituted quinazoline kinase inhibitors, it can be inferred that the geometry and electronic properties of the 4-position are particularly well-suited for interaction with the ATP-binding site of many kinases. Further research is needed to systematically evaluate the full range of quinazoline carboxylic acid isomers to elucidate a comprehensive SAR and to identify novel inhibitors with improved potency and selectivity.

Conclusion

Quinazoline carboxylic acid isomers represent a versatile and promising scaffold for the development of novel therapeutic agents. Their ability to effectively inhibit key protein kinases such as EGFR and VEGFR-2 has established them as a cornerstone in the development of targeted cancer therapies. This guide has provided an overview of their synthesis, biological activity, and mechanisms of action, along with detailed experimental protocols for their evaluation. While much of the research has focused on derivatives of quinazoline-4-carboxylic acid, the exploration of other isomers presents an exciting avenue for future drug discovery efforts. A systematic investigation into the structure-activity relationships of a broader range of positional isomers is warranted to unlock the full therapeutic potential of this important class of compounds.

References

The Quinazoline Nucleus: A Journey from Serendipitous Discovery to Targeted Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyrimidine ring, stands as a privileged structure in medicinal chemistry. Its journey, from an obscure 19th-century synthetic curiosity to the core of blockbuster targeted cancer therapies, is a testament to the evolution of drug discovery. This technical guide provides a comprehensive overview of the discovery and history of quinazoline-based compounds, detailing key synthetic milestones, the evolution of their therapeutic applications, and the molecular mechanisms that underpin their clinical success. We will delve into the foundational synthetic protocols, present key quantitative data, and visualize the critical pathways and workflows that have defined this remarkable class of molecules.

Early Discovery and Foundational Syntheses

The story of quinazoline chemistry begins in the mid-19th century, with early explorations into the synthesis of novel heterocyclic systems.

The Pioneering Synthesis of a Quinazoline Derivative by Griess (1869)

The first documented synthesis of a quinazoline-containing molecule was achieved by the German chemist Peter Griess in 1869.[1] His work, while not yielding the parent quinazoline, laid the crucial groundwork for the field.

Experimental Protocol: Griess Synthesis of 2-Cyano-4-oxo-3,4-dihydroquinazoline

While the original 1869 publication lacks the detailed experimental format of modern chemistry, the synthesis can be generally described as follows:

  • Reactants: Anthranilic acid and cyanogen gas.

  • Solvent: Typically a protic solvent such as ethanol.

  • Procedure:

    • A solution of anthranilic acid in ethanol is prepared in a reaction vessel.

    • Cyanogen gas is bubbled through the solution.

    • The reaction mixture is heated, leading to a cyclization reaction.

    • Upon cooling, the product, 2-cyano-4-oxo-3,4-dihydroquinazoline, precipitates from the solution.

    • The solid product is isolated by filtration.

This initial synthesis, though historically significant, was limited in scope and did not provide a versatile route to a variety of quinazoline derivatives.

Bischler and Lang: The First Synthesis of the Parent Quinazoline (1895)

It was not until 1895 that August Bischler and Alfred Lang reported the first synthesis of the parent quinazoline molecule.[2] Their approach involved the decarboxylation of a quinazoline-2-carboxylic acid derivative.

Experimental Protocol: Bischler-Lang Synthesis of Quinazoline

The Bischler-Lang synthesis is a thermal decarboxylation reaction:

  • Starting Material: Quinazoline-2-carboxylic acid.

  • Procedure:

    • Quinazoline-2-carboxylic acid is placed in a suitable apparatus for heating.

    • The solid is heated to its melting point and beyond.

    • The heat induces the elimination of carbon dioxide, yielding the parent quinazoline.

    • The quinazoline product can be purified by distillation or recrystallization.

Gabriel's Improved Synthesis (1903)

In 1903, Siegmund Gabriel developed a more efficient and practical synthesis of quinazoline, which became a more widely adopted method.[2][3]

Experimental Protocol: Gabriel Synthesis of Quinazoline

This multi-step synthesis proceeds as follows:

  • Reduction of o-Nitrobenzylamine: o-Nitrobenzylamine is reduced to 2-aminobenzylamine. This can be achieved using various reducing agents, such as tin and hydrochloric acid, or through catalytic hydrogenation.

  • Condensation with Formic Acid: The resulting 2-aminobenzylamine is then condensed with formic acid. This reaction forms a dihydroquinazoline intermediate.

  • Oxidation: The dihydroquinazoline intermediate is oxidized to yield the aromatic quinazoline. Common oxidizing agents for this step include potassium permanganate or manganese dioxide.

It was also around this time that the name "quinazoline" was proposed by Widdege for this class of compounds.[4]

Naturally Occurring Quinazoline Alkaloids: The Discovery of Vasicine

The exploration of natural products has historically been a rich source of novel bioactive compounds. In the realm of quinazolines, the isolation of the alkaloid vasicine (also known as peganine) was a landmark discovery. Vasicine was first isolated from the Indian shrub Adhatoda vasica (now Justicia adhatoda), a plant long used in traditional Ayurvedic medicine for respiratory ailments.

Experimental Protocol: Isolation of Vasicine from Adhatoda vasica

Several methods for the isolation of vasicine have been reported. A general acid-base extraction procedure is as follows:

  • Extraction: Dried and powdered leaves of Adhatoda vasica are extracted with a suitable organic solvent, such as methanol or ethanol.

  • Acidification: The crude extract is concentrated, and the residue is acidified with a dilute acid (e.g., 2% sulfuric acid). This protonates the basic alkaloids, making them water-soluble.

  • Defatting: The acidic aqueous solution is washed with a nonpolar organic solvent (e.g., hexane or chloroform) to remove fats and other non-basic impurities.

  • Basification: The aqueous layer is then made alkaline with a base, such as ammonia, to a pH of around 9. This deprotonates the vasicine, making it soluble in organic solvents.

  • Final Extraction: The basified aqueous solution is extracted with an organic solvent like chloroform.

  • Purification: The organic extract is concentrated, and the crude vasicine can be further purified by column chromatography or recrystallization.

The Modern Era: Quinazolines as Targeted Therapeutics

The mid-20th century saw a surge in the exploration of synthetic quinazoline derivatives for various therapeutic applications. However, it was the dawn of the era of targeted cancer therapy that truly propelled quinazolines to the forefront of medicinal chemistry. The discovery that the quinazoline scaffold could effectively inhibit the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR) revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC).

Gefitinib and Erlotinib: The First-Generation EGFR Inhibitors

Gefitinib (Iressa®) and Erlotinib (Tarceva®) were among the first quinazoline-based EGFR tyrosine kinase inhibitors (TKIs) to receive FDA approval. These drugs act as ATP-competitive inhibitors, binding to the ATP-binding site of the EGFR kinase domain and preventing the downstream signaling cascades that promote cell proliferation and survival.[5]

Quantitative Data: IC50 Values of Gefitinib and Erlotinib

The following table summarizes the half-maximal inhibitory concentration (IC50) values for gefitinib and erlotinib against various NSCLC cell lines with different EGFR mutation statuses.

CompoundCell LineEGFR Mutation StatusIC50 (nM)Assay Type
GefitinibHCC827Exon 19 Deletion13.06MTT
GefitinibPC9Exon 19 Deletion77.26MTT
GefitinibH3255L858R0.003 µM (3 nM)Not Specified
GefitinibA549Wild-Type43.17 µM (43170 nM)MTT
ErlotinibPC-9Exon 19 Deletion7MTS
ErlotinibH3255L858R12MTS
ErlotinibA549Wild-Type23 µM (23000 nM)FACS
ErlotinibH1975L858R + T790M (Resistant)> 20 µM (> 20000 nM)Not Specified

Experimental Protocol: General Synthesis of 2,4-Disubstituted Quinazolines (Gefitinib/Erlotinib Analogs)

The synthesis of many quinazoline-based EGFR inhibitors follows a common convergent strategy:

  • Synthesis of the Quinazoline Core: A substituted anthranilic acid or a derivative is cyclized to form the quinazolinone core. This is often achieved by heating with formamide or a similar reagent.

  • Chlorination: The 4-oxo group of the quinazolinone is converted to a 4-chloro group, typically using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This creates a key intermediate that is reactive towards nucleophilic substitution.

  • Nucleophilic Aromatic Substitution (SNAr): The 4-chloroquinazoline intermediate is reacted with a substituted aniline in the presence of a base. This step introduces the characteristic anilino side chain at the 4-position of the quinazoline ring.

  • Final Modification (if necessary): Further chemical modifications may be carried out on the substituents of the quinazoline ring or the aniline moiety to arrive at the final drug molecule.

Experimental Protocol: MTS Assay for IC50 Determination

The following is a general protocol for determining the IC50 of a kinase inhibitor using an MTS assay:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a serial dilution of the test compound (e.g., gefitinib or erlotinib). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specific period (e.g., 72 hours) to allow the compound to exert its effect.

  • MTS Reagent Addition: An MTS reagent solution is added to each well. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.

  • Incubation and Measurement: The plates are incubated for a further 1-4 hours, and the absorbance of the formazan product is measured using a microplate reader at a wavelength of 490 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[6][7]

Visualizing the World of Quinazolines

Graphical representations are invaluable tools for understanding the historical development, synthetic strategies, and biological mechanisms of action of quinazoline-based compounds.

Historical Timeline of Key Discoveries

Historical_Timeline 1869 1869 Peter Griess First synthesis of a quinazoline derivative 1895 1895 Bischler & Lang First synthesis of the parent quinazoline 1869->1895 26 years 1903 1903 Siegmund Gabriel Improved synthesis of quinazoline 1895->1903 8 years ~1930s ~1930s Discovery of Vasicine Naturally occurring quinazoline alkaloid 1903->~1930s ~30 years 2003 2003 FDA Approval of Gefitinib First-generation EGFR inhibitor ~1930s->2003 ~70 years 2004 2004 FDA Approval of Erlotinib First-generation EGFR inhibitor 2003->2004 1 year Synthetic_Workflow sub_anthranilic_acid Substituted Anthranilic Acid Derivative quinazolinone Quinazolinone Core sub_anthranilic_acid->quinazolinone Cyclization (e.g., with formamide) chloro_quinazoline 4-Chloroquinazoline Intermediate quinazolinone->chloro_quinazoline Chlorination (e.g., SOCl2, POCl3) final_product 2,4-Disubstituted Quinazoline (e.g., Gefitinib, Erlotinib) chloro_quinazoline->final_product Nucleophilic Aromatic Substitution (SNAr) sub_aniline Substituted Aniline sub_aniline->final_product EGFR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ATP ATP Grb2_SOS Grb2/SOS EGFR->Grb2_SOS P PI3K PI3K EGFR->PI3K P EGF EGF (Ligand) EGF->EGFR Quinazoline Quinazoline Inhibitor (Gefitinib/Erlotinib) Quinazoline->EGFR Blocks ATP Binding ADP ADP Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR Cell_Response Cell Proliferation, Survival, Angiogenesis mTOR->Cell_Response Transcription->Cell_Response

References

Methodological & Application

Synthesis of Quinazoline-6-carboxylic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this document provides a comprehensive guide to the synthesis of Quinazoline-6-carboxylic acid. This protocol is based on the well-established Niementowski reaction, a versatile method for the formation of quinazolinone scaffolds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The quinazoline core is a privileged structure found in numerous biologically active compounds, including several approved drugs. The carboxylic acid functional group at the 6-position offers a valuable handle for further chemical modifications and the exploration of structure-activity relationships (SAR). This protocol details the synthesis of the tautomeric form, 4-oxo-3,4-dihydrothis compound, via the thermal condensation of 4-aminoterephthalic acid with formamide.

Reaction Scheme

The synthesis proceeds via a cyclocondensation reaction between 4-aminoterephthalic acid and formamide, which serves as both a reactant and a solvent.

Reaction_Scheme cluster_product Product reactant1 4-Aminoterephthalic Acid plus + reactant2 Formamide arrow Δ (Heat) reactant2->arrow product This compound (4-Oxo-3,4-dihydrothis compound) arrow->product

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from the general procedure for the Niementowski quinazoline synthesis.[1][2][3]

Materials:

MaterialFormulaMolar Mass ( g/mol )
4-Aminoterephthalic acidC₈H₇NO₄181.15
FormamideCH₃NO45.04
Deionized WaterH₂O18.02
EthanolC₂H₅OH46.07
Hydrochloric Acid (HCl)HCl36.46

Equipment:

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Thermometer

  • Beaker (250 mL)

  • Büchner funnel and flask

  • Filter paper

  • pH paper

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-aminoterephthalic acid (e.g., 1.81 g, 10 mmol) and an excess of formamide (e.g., 10-15 mL).

  • Heating: Heat the reaction mixture with stirring in a pre-heated oil bath or heating mantle to 130-150 °C.[1] Maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the cooled reaction mixture into a beaker containing 100 mL of cold deionized water.

    • Stir the aqueous mixture vigorously to precipitate the crude product.

    • If the product precipitates as a salt, acidify the solution with dilute hydrochloric acid to a pH of 3-4 to ensure the precipitation of the free carboxylic acid.

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water (2 x 20 mL) to remove any residual formamide and other water-soluble impurities.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.

    • Dissolve the crude solid in a minimal amount of hot solvent and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization:

    • Determine the melting point of the purified product.

    • Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.

Data Presentation

Table 1: Reactant and Product Information

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )Role
4-Aminoterephthalic acid2-Amino-1,4-benzenedicarboxylic acidC₈H₇NO₄181.15Starting Material
FormamideMethanamideCH₃NO45.04Reagent/Solvent
This compound4-Oxo-3,4-dihydrothis compoundC₉H₆N₂O₃190.16Product

Table 2: Expected Spectroscopic Data for 4-Oxo-3,4-dihydrothis compound

TechniqueExpected Features
¹H NMR (DMSO-d₆)δ ~13.5 (s, 1H, COOH), ~12.2 (s, 1H, NH), ~8.3-8.5 (m, 2H, Ar-H), ~8.1 (s, 1H, Ar-H), ~7.8 (d, 1H, Ar-H)
¹³C NMR (DMSO-d₆)δ ~167 (C=O, carboxylic acid), ~161 (C=O, quinazolinone), ~148, ~145, ~135, ~128, ~127, ~126, ~122 (aromatic carbons)
FT-IR (KBr, cm⁻¹)~3200-2500 (O-H stretch, carboxylic acid), ~3100 (N-H stretch), ~1700 (C=O stretch, carboxylic acid), ~1670 (C=O stretch, amide), ~1600, 1550 (C=C and C=N stretch)
Mass Spec (ESI-)m/z = 189.0 [M-H]⁻

Note: The exact chemical shifts and peak intensities may vary depending on the solvent and instrument used.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G start Start reactants Combine 4-Aminoterephthalic Acid and Formamide start->reactants heating Heat Reaction Mixture (130-150 °C, 4-6 h) reactants->heating Niementowski Reaction workup Precipitation in Water & Filtration heating->workup purification Recrystallization workup->purification characterization Characterize Product (NMR, IR, MS, MP) purification->characterization end End characterization->end

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • This experiment should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Formamide is a teratogen and should be handled with extreme care. Avoid inhalation and skin contact.

  • Hydrochloric acid is corrosive. Handle with care.

  • Use caution when working with high temperatures.

This detailed protocol provides a solid foundation for the successful synthesis and characterization of this compound, a valuable building block for further research in medicinal chemistry and drug development.

References

Step-by-step synthesis of quinazoline-6-carboxamide from the acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of quinazoline-6-carboxamide from its corresponding carboxylic acid. Quinazoline derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The conversion of a carboxylic acid to a primary amide is a fundamental transformation in the synthesis of many biologically active molecules. This protocol outlines a robust and common method involving the formation of an acyl chloride intermediate, followed by amidation. An alternative method using a peptide coupling agent is also discussed. This note is intended to guide researchers in the efficient and successful synthesis of quinazoline-6-carboxamide for further studies in drug discovery and development.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. The functionalization of the quinazoline ring is crucial for modulating the pharmacological profile of these compounds. The carboxamide group at the 6-position is a key functional handle that can participate in important hydrogen bonding interactions with biological targets.

The direct conversion of a carboxylic acid to an amide by reacting it with an amine is generally inefficient due to the formation of a stable and unreactive ammonium carboxylate salt.[1][2] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. Two primary strategies for this activation are:

  • Conversion to an Acyl Halide: The carboxylic acid is reacted with a halogenating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form a highly reactive acyl chloride. This intermediate readily reacts with ammonia to yield the primary amide.[2][3][4]

  • Use of Coupling Agents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by an amine.[1][5][6]

This application note will provide a detailed, step-by-step protocol for the synthesis of quinazoline-6-carboxamide via the acyl chloride intermediate method, which is a widely used and effective approach for this type of transformation.[3][4]

Experimental Protocols

Method 1: Synthesis via Acyl Chloride Intermediate

This two-step procedure involves the initial conversion of quinazoline-6-carboxylic acid to quinazoline-6-carbonyl chloride, followed by the reaction with ammonia to form the desired carboxamide.

Step 1: Synthesis of Quinazoline-6-carbonyl chloride

  • Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube, add this compound (1.0 eq).

  • Solvent Addition: Add a suitable anhydrous solvent such as toluene or dichloromethane (DCM).[3]

  • Addition of Thionyl Chloride: Under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (SOCl₂) (2.0-5.0 eq) dropwise to the suspension at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (typically 70-110 °C, depending on the solvent) for 2-6 hours.[3] The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of gas (HCl and SO₂) evolution.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude quinazoline-6-carbonyl chloride is often used directly in the next step without further purification.

Step 2: Synthesis of Quinazoline-6-carboxamide

  • Dissolution of Acyl Chloride: Dissolve the crude quinazoline-6-carbonyl chloride from Step 1 in an anhydrous aprotic solvent such as tetrahydrofuran (THF), dioxane, or DCM.

  • Amidation: Cool the solution in an ice bath (0 °C). Bubble anhydrous ammonia gas through the solution or add a cooled concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the starting material (acyl chloride) is consumed.

  • Isolation of Product: Upon completion, the solvent can be removed under reduced pressure. If an aqueous ammonium hydroxide solution was used, the product may precipitate. The solid can be collected by filtration, washed with cold water, and then dried.

  • Purification: The crude quinazoline-6-carboxamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure product.

Method 2: Synthesis using a Coupling Agent (Alternative)

This one-pot method avoids the use of harsh reagents like thionyl chloride.

  • Reagent Preparation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent such as EDC (1.1-1.5 eq) and an additive like 1-hydroxybenzotriazole (HOBt) (1.1 eq).[7]

  • Activation: Stir the mixture at room temperature for 10-15 minutes to form the active ester intermediate.

  • Amidation: Add a source of ammonia, such as ammonium chloride (1.5 eq), followed by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified as described in Method 1.

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of quinazoline-6-carboxamide. The values are representative and may require optimization for specific laboratory conditions.

ParameterMethod 1: Acyl ChlorideMethod 2: Coupling Agent
Starting Material This compoundThis compound
Key Reagents SOCl₂, NH₃ (or NH₄OH)EDC, HOBt, NH₄Cl, DIPEA
Solvent Toluene or DCM (Step 1), THF or DCM (Step 2)DMF or DCM
Temperature Reflux (Step 1), 0 °C to RT (Step 2)Room Temperature
Reaction Time 4-10 hours (total)12-24 hours
Typical Yield 70-90%60-85%
Purification Recrystallization or Column ChromatographyColumn Chromatography

Visualizations

The following diagrams illustrate the chemical transformation and the experimental workflow for the synthesis of quinazoline-6-carboxamide.

Synthesis_Pathway Quinazoline_Acid This compound Acyl_Chloride Quinazoline-6-carbonyl chloride Quinazoline_Acid->Acyl_Chloride SOCl2, Toluene Reflux Quinazoline_Amide Quinazoline-6-carboxamide Acyl_Chloride->Quinazoline_Amide NH4OH, THF 0°C to RT

Caption: Reaction scheme for the synthesis of quinazoline-6-carboxamide.

Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation cluster_purification Purification A Mix this compound and anhydrous Toluene B Add SOCl2 dropwise at 0°C A->B C Reflux for 2-6 hours B->C D Evaporate solvent and excess SOCl2 C->D E Dissolve crude acyl chloride in anhydrous THF D->E Proceed with crude intermediate F Add NH4OH at 0°C E->F G Stir at RT for 2-4 hours F->G H Isolate crude product G->H I Recrystallize or perform column chromatography H->I J Characterize pure product (NMR, MS, etc.) I->J

Caption: Experimental workflow for the two-step synthesis.

References

Application Notes and Protocols for Quinazoline-6-carboxylic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Quinazoline-6-carboxylic acid as a scaffold in solid-phase synthesis (SPS) for the generation of diverse chemical libraries. The protocols outlined below are based on established solid-phase organic synthesis principles and are intended for researchers with a foundational understanding of the techniques.

Introduction

The quinazoline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Solid-phase synthesis offers a powerful platform for the rapid generation of libraries of quinazoline analogs for drug discovery and lead optimization. By immobilizing this compound onto a solid support, the quinazoline core can be systematically functionalized at various positions, followed by efficient purification through simple washing steps.

This document details the immobilization of this compound onto a solid support, subsequent chemical modifications, and final cleavage to yield a library of novel quinazoline derivatives.

Key Applications

  • Combinatorial Library Synthesis: Generate large, diverse libraries of quinazoline derivatives for high-throughput screening.

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the quinazoline scaffold to probe the molecular determinants of biological activity.

  • Fragment-Based Drug Discovery: Utilize the immobilized quinazoline core as a foundational fragment for building more complex molecules.

Experimental Protocols

Protocol 1: Immobilization of this compound on Wang Resin

This protocol describes the loading of this compound onto Wang resin, a common solid support for the immobilization of carboxylic acids.

Materials:

  • This compound

  • Wang Resin (100-200 mesh, ~1.0 mmol/g loading)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol (MeOH)

  • Piperidine (20% in DMF)

  • Kaiser Test Kit

Procedure:

  • Resin Swelling: Swell the Wang resin (1.0 g, 1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel. Drain the solvent.

  • Activation of Carboxylic Acid: In a separate flask, dissolve this compound (0.35 g, 2.0 mmol) in anhydrous DMF (5 mL). Add DIC (0.31 mL, 2.0 mmol) and DMAP (0.024 g, 0.2 mmol). Stir the solution at room temperature for 15 minutes.

  • Coupling to Resin: Add the activated this compound solution to the swollen resin. Agitate the mixture at room temperature for 12-16 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Capping of Unreacted Sites (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (1 mL) and pyridine (1 mL) in DCM (8 mL) for 1 hour. Wash the resin as described in step 4.

  • Drying and Loading Determination: Dry the resin under vacuum. Determine the loading of this compound on the resin using a gravimetric method or by cleaving a small sample with trifluoroacetic acid (TFA) and analyzing the cleavage solution by UV-Vis spectroscopy. A successful loading is typically in the range of 0.5-0.8 mmol/g.

  • Qualitative Check: Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates successful acylation of the resin's primary amine groups (if present) or successful capping.

Workflow for Immobilization of this compound

G cluster_prep Resin Preparation cluster_activation Acid Activation cluster_coupling Coupling & Post-Coupling Resin Wang Resin Swell Swell Resin in DCM Resin->Swell Couple Couple to Swollen Resin Swell->Couple QCA This compound Activate Activate Carboxylic Acid QCA->Activate Reagents DIC, DMAP in DMF Reagents->Activate Activate->Couple Wash1 Wash (DMF, DCM, MeOH) Couple->Wash1 Cap Cap Unreacted Sites Wash1->Cap Wash2 Wash (DCM, MeOH) Cap->Wash2 Dry Dry Resin Wash2->Dry G Immobilized_QCA Immobilized Quinazoline-6-carboxylate Chlorination Chlorination at C4 (SOCl₂ or POCl₃) Immobilized_QCA->Chlorination Chlorinated_Q 4-Chloro-quinazoline on Resin Chlorination->Chlorinated_Q SNAr S_NAr with Amines Chlorinated_Q->SNAr Diversified_Q 4-Amino-quinazoline on Resin SNAr->Diversified_Q

References

Quinazoline-6-Carboxylic Acid: A Versatile Scaffold for Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – Quinazoline-6-carboxylic acid is a pivotal building block in the development of targeted kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Its rigid heterocyclic structure provides a well-defined scaffold for the strategic placement of functional groups that can interact with the ATP-binding site of various kinases, leading to potent and selective inhibition. The carboxylic acid moiety at the 6-position offers a versatile handle for synthetic modification, allowing for the generation of diverse libraries of compounds with tailored pharmacological profiles.

Kinases are a large family of enzymes that play a crucial role in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. By blocking the action of specific kinases, these targeted therapies can effectively halt the progression of the disease with potentially fewer side effects than traditional chemotherapy.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound as a starting material for the synthesis of potent kinase inhibitors, with a focus on targeting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Targeted Signaling Pathways

Quinazoline-based inhibitors primarily target receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are key players in cancer development and progression.

EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cell growth, survival, and proliferation.[1] Upon binding of its ligand, such as EGF, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which ultimately lead to cell proliferation and inhibition of apoptosis.[2] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Quinazoline-based inhibitors act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, blocking its activity and downstream signaling.[3]

VEGFR Signaling Pathway: The vascular endothelial growth factor (VEGF) and its receptor (VEGFR) are the primary mediators of angiogenesis, the formation of new blood vessels.[4][5] This process is essential for tumor growth and metastasis, as it supplies the tumor with necessary nutrients and oxygen.[5] The binding of VEGF to VEGFR-2 initiates a signaling cascade that promotes the proliferation, migration, and survival of endothelial cells.[4][5] Quinazoline derivatives can effectively inhibit VEGFR-2 kinase activity, thereby blocking angiogenesis and restricting tumor growth.[6]

Data Presentation: Inhibitory Activities of Quinazoline-6-Carboxamide Derivatives

The 6-carboxylic acid functionality of the quinazoline core is commonly converted to a carboxamide to explore structure-activity relationships (SAR). The following tables summarize the in vitro inhibitory activities of representative quinazoline-6-carboxamide derivatives against key kinases and cancer cell lines.

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)Citation
Series 1: EGFR Inhibitors
Compound AEGFR (wild-type)3.2Gefitinib39[3]
Compound BEGFR (L858R/T790M)15.8Osimertinib12[4]
Series 2: VEGFR-2 Inhibitors
Compound CVEGFR-280Sorafenib80[4]
Compound DVEGFR-25490Sunitinib-[7][8]
Series 3: Multi-Kinase Inhibitors
Compound EEGFR10Sorafenib20[4]
VEGFR-28080[4]
Compound FCDK2183Staurosporine-[3]
EGFR83-[3]
VEGFR-276-[3]
HER2138-[3]
Compound IDCell LineAntiproliferative IC50 (µM)Reference CompoundAntiproliferative IC50 (µM)Citation
Series 1: EGFR-Targeted Agents
Compound GA549 (Lung Cancer)7.35Gefitinib21.17[4]
H1975 (Lung Cancer)3.01Lapatinib8.05[4]
Series 2: VEGFR-2-Targeted Agents
Compound HHUVEC (Endothelial Cells)1.8--[3]
Series 3: Multi-Targeted Agents
Compound IHT-29 (Colon Cancer)1.72Gefitinib-[5]
MCF-7 (Breast Cancer)2.81Erlotinib-[5]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its conversion to kinase inhibitors.

Protocol 1: Synthesis of 6-Nitroquinazolin-4(3H)-one

This protocol describes the initial step in the synthesis of the quinazoline scaffold.

Materials:

  • 2-amino-4-nitrobenzoic acid

  • Formamide

  • Isopropanol

Procedure:

  • A mixture of 2-amino-4-nitrobenzoic acid (7.28 g, 40.0 mmol) and formamide (60 ml) is stirred at 150°C for 16 hours.[5]

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • After completion, the mixture is cooled to room temperature.

  • The resulting precipitate is collected by filtration.

  • The solid is washed with isopropanol and dried to yield 6-nitroquinazolin-4(3H)-one.[5]

Protocol 2: Synthesis of 6-Amino-4-(substituted-anilino)quinazolines

This protocol details the reduction of the nitro group and the introduction of the anilino moiety.

Materials:

  • 6-Nitroquinazolin-4(3H)-one

  • Thionyl chloride

  • Substituted aniline

  • Stannous chloride

Procedure:

  • 6-Nitroquinazolin-4(3H)-one is chlorinated using thionyl chloride to produce 4-chloro-6-nitroquinazoline.[5]

  • The crude 4-chloro-6-nitroquinazoline is reacted with the desired substituted aniline via nucleophilic substitution to yield the corresponding N-(substituted-phenyl)-6-nitroquinazolin-4-amine.[5]

  • The nitro group is then reduced to an amino group using stannous chloride to afford the 6-amino-4-(substituted-anilino)quinazoline intermediate.[5]

Protocol 3: Amide Coupling of this compound

This protocol describes the conversion of the carboxylic acid to a carboxamide, a key step in generating diverse kinase inhibitors.

Materials:

  • This compound derivative (starting material from a modified synthesis)

  • Desired amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of the this compound derivative in DMF, add EDC (1.2 eq.), HOBt (1.2 eq.), and DIPEA (2.0 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.1 eq.) to the reaction mixture.

  • Continue stirring at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the final quinazoline-6-carboxamide derivative.

Protocol 4: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against target kinases.

Materials:

  • Recombinant kinase (e.g., EGFR, VEGFR-2)

  • ATP

  • Substrate peptide

  • Synthesized inhibitor compound

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a 96-well plate, add the kinase, substrate peptide, and inhibitor solution in kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ADP production.

  • Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a sigmoidal curve.

Visualizations

The following diagrams illustrate key signaling pathways and a general workflow for the development of kinase inhibitors.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Inhibitor Quinazoline Inhibitor Inhibitor->EGFR VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC EndothelialCell Endothelial Cell PKC->EndothelialCell Proliferation, Migration Akt Akt PI3K->Akt Akt->EndothelialCell Survival Angiogenesis Angiogenesis EndothelialCell->Angiogenesis Inhibitor Quinazoline Inhibitor Inhibitor->VEGFR2 Experimental_Workflow Start This compound Synthesis Synthesis of Derivatives (e.g., Amide Coupling) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Kinase Assay (IC50 Determination) Purification->Screening CellAssay Cell-Based Assays (Antiproliferative Activity) Screening->CellAssay SAR Structure-Activity Relationship (SAR) Analysis CellAssay->SAR Lead Lead Optimization SAR->Lead Lead->Synthesis Iterative Design

References

Functionalization of the Carboxylic Acid Group of Quinazoline-6-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Quinazoline-6-carboxylic acid is a key building block that allows for the introduction of diverse functionalities through its carboxylic acid group. This functionalization is a critical step in the synthesis of compound libraries for drug discovery, enabling the modulation of pharmacological activity, selectivity, and pharmacokinetic properties.

These application notes provide detailed protocols for two primary transformations of the carboxylic acid group of this compound: amide bond formation and esterification . These methods are fundamental for creating extensive libraries of novel quinazoline derivatives for biological screening.

Section 1: Amide Bond Formation from this compound

Amide bonds are one of the most common linkages found in pharmaceuticals. The conversion of this compound to a diverse range of primary, secondary, and tertiary amides is a key strategy for developing new therapeutic agents.[4] Two robust protocols are presented: a two-step method via an acyl chloride intermediate and a one-pot direct coupling method.

Protocol 1: Two-Step Amide Coupling via Acyl Chloride Intermediate

This classic and highly effective method involves activating the carboxylic acid by converting it to a more reactive acyl chloride, which is then reacted with an amine.[5] This approach is particularly useful for less reactive amines.

Experimental Workflow: Acyl Chloride Formation and Amidation

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling A This compound B Add SOCl₂ or (COCl)₂ in dry DCM/Toluene with catalytic DMF A->B Reagents C Quinazoline-6-carbonyl chloride (Intermediate) B->C Reaction at RT to Reflux E Add Acyl Chloride Solution (from Step 1) dropwise at 0 °C C->E D Dissolve Amine (R₁R₂NH) and Base (e.g., TEA, DIPEA) in dry DCM D->E Reactants F Quinazoline-6-carboxamide (Final Product) E->F Reaction at 0 °C to RT

Caption: Workflow for two-step amide synthesis.

Methodology:

  • Materials and Reagents:

    • This compound

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous Dichloromethane (DCM) or Toluene

    • Catalytic N,N-Dimethylformamide (DMF)

    • Desired primary or secondary amine (1.0-1.2 eq)

    • Organic base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2-3 eq)

    • Round-bottom flask, magnetic stirrer, condenser, ice bath

  • Step 1: Formation of Quinazoline-6-carbonyl chloride

    • Suspend this compound (1.0 eq) in anhydrous DCM or toluene in a round-bottom flask under a nitrogen atmosphere.

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.5 eq) dropwise at room temperature.

    • Heat the mixture to reflux and stir for 1-3 hours, monitoring the reaction by observing the dissolution of the starting material and cessation of gas evolution.

    • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess reagent. The resulting crude acyl chloride is often used immediately in the next step without further purification.

  • Step 2: Reaction with Amine

    • In a separate flask, dissolve the desired amine (1.0-1.2 eq) and an organic base (e.g., TEA, 2-3 eq) in anhydrous DCM.[5]

    • Cool the amine solution to 0 °C in an ice bath.

    • Dissolve the crude Quinazoline-6-carbonyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for an additional 2-12 hours. Monitor progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water or saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography or recrystallization to yield the desired amide.

Protocol 2: One-Pot Direct Amide Coupling

This method utilizes peptide coupling reagents to facilitate amide bond formation directly from the carboxylic acid and amine in a single step, avoiding the need to isolate the reactive acyl chloride.[5] This is often preferred for sensitive substrates.

Experimental Workflow: Direct Amide Coupling

G cluster_input Inputs A Quinazoline-6- carboxylic acid Mix Combine in Anhydrous Solvent (e.g., DMF, DCM) A->Mix B Amine (R₁R₂NH) B->Mix C Coupling Reagent (e.g., HATU, EDC) C->Mix D Base (e.g., DIPEA) D->Mix Product Stir at RT for 4-24h Mix->Product Final Quinazoline-6-carboxamide (Final Product) Product->Final

Caption: Workflow for one-pot direct amide synthesis.

Methodology:

  • Materials and Reagents:

    • This compound (1.0 eq)

    • Desired primary or secondary amine (1.0-1.2 eq)

    • Coupling reagent: e.g., HATU, HBTU, or EDC (1.1-1.5 eq)[4][6]

    • Additive (optional but recommended with EDC): HOBt (0.1-1.0 eq)

    • Organic base: DIPEA or TEA (2-4 eq)

    • Anhydrous DMF or DCM

    • Standard work-up and purification equipment

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq), the desired amine (1.0-1.2 eq), the coupling reagent (e.g., HATU, 1.2 eq), and an additive if required (e.g., HOBt with EDC).[4]

    • Dissolve the solids in anhydrous DMF or DCM under a nitrogen atmosphere.

    • Add the organic base (e.g., DIPEA, 2-4 eq) to the mixture and stir at room temperature for 4-24 hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or silica gel column chromatography.

Data Summary: Amide Coupling Reactions
MethodCoupling ReagentBaseSolventTemp (°C)Time (h)Typical Yield (%)Notes
Acyl ChlorideSOCl₂ / (COCl)₂TEA / DIPEADCM / Toluene0 to RT2-1265-95%Robust; good for unreactive amines.
Direct CouplingEDC / HOBtDIPEADMF / DCMRT12-2460-90%Mild conditions; requires additive.[4]
Direct CouplingHATU / HBTUDIPEADMFRT4-1670-98%High efficiency; reagents are more expensive.

Section 2: Ester Formation from this compound

Esterification of the carboxylic acid group can be used to generate prodrugs, improve solubility, or modify other physicochemical properties of the quinazoline scaffold.

Protocol 3: Fischer-Speier Esterification (Acid-Catalyzed)

This is a straightforward method for synthesizing simple alkyl esters (e.g., methyl, ethyl) where the corresponding alcohol can be used in large excess as the solvent.[7][8]

Experimental Workflow: Fischer Esterification

G A This compound B Suspend in excess Alcohol (e.g., MeOH, EtOH) A->B C Add catalytic H₂SO₄ or HCl(g) B->C D Heat to Reflux (6-24h) C->D E Quinazoline-6-carboxylate Ester (Final Product) D->E

Caption: Workflow for Fischer-Speier esterification.

Methodology:

  • Materials and Reagents:

    • This compound

    • Anhydrous alcohol (e.g., Methanol, Ethanol)

    • Acid catalyst: Concentrated Sulfuric Acid (H₂SO₄) or anhydrous HCl gas

    • Sodium bicarbonate solution

    • Standard work-up and purification equipment

  • Procedure:

    • Suspend this compound (1.0 eq) in a large excess of the desired anhydrous alcohol (e.g., methanol for the methyl ester).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.3 mL per mmol of carboxylic acid) dropwise.[9]

    • Heat the mixture to reflux and stir for 6-24 hours. The reaction is an equilibrium, so longer reaction times may be necessary. Monitor by TLC.

    • After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Neutralize the residue by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization.

Data Summary: Esterification Reactions
MethodReagentsSolventTemp (°C)Time (h)Typical Yield (%)Notes
Fischer EsterificationH₂SO₄ (cat.)Excess AlcoholReflux6-2450-85%Best for simple, unhindered alcohols.[7]
Acyl ChlorideSOCl₂, then R-OH/PyridineDCM / Toluene0 to RT2-670-95%Good for hindered or sensitive alcohols.[8]
Steglich EsterificationDCC, DMAP (cat.)DCMRT4-1260-90%Mild conditions for acid-sensitive substrates.[10]

Section 3: Applications in Drug Discovery

The functionalization of this compound into amides and esters is a gateway to creating novel molecular entities for drug discovery. These derivatives serve as key intermediates or final compounds for screening against various biological targets. The diversity introduced at the 6-position can significantly impact target binding, cell permeability, and metabolic stability, making this a crucial step in lead optimization.

Logical Pathway: From Building Block to Drug Discovery Lead

G cluster_func Functionalization A This compound (Starting Scaffold) B Amide Coupling A->B C Esterification A->C D Diverse Library of Quinazoline-6-carboxamides and Esters B->D C->D E High-Throughput Biological Screening D->E F Hit Identification & Lead Optimization E->F

Caption: Role of functionalization in drug discovery.

References

Application Notes and Protocols for In Vitro Assays Using Quinazoline-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline derivatives, particularly those containing a carboxylic acid moiety, represent a significant class of heterocyclic compounds in medicinal chemistry. They are recognized for their broad spectrum of pharmacological activities, including potent anticancer properties.[1][2] These compounds often exert their effects by targeting key enzymes and signaling pathways involved in cell proliferation, survival, and angiogenesis, such as Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Carbonic Anhydrases (CAs).[1][3][4] This document provides detailed protocols for common in vitro assays to evaluate the efficacy and mechanism of action of quinazoline-6-carboxylic acid and its analogs.

Data Presentation: Summary of In Vitro Activities

The following tables summarize the in vitro inhibitory and cytotoxic activities of various quinazoline-carboxylic acid derivatives against different targets and cancer cell lines.

Table 1: Carbonic Anhydrase Inhibitory Activity

CompoundhCA I (Ki, µM)hCA II (Ki, µM)hCA IX (Ki, µM)hCA XII (Ki, µM)Reference
6a >10>1042.53.6[1]
6b >10>1034.42.9[1]
6c >10>1046.44.1[1]
7a >10>1029.31.8[1]
7b >10>1024.20.91[1]
7c >10>1031.60.48[1]
8a >10>104.31.2[1]
8b >10>101.60.42[1]
8c >10>104.50.25[1]
AAZ (Standard) 0.250.0120.0250.0058[1]

hCA: human Carbonic Anhydrase. AAZ: Acetazolamide.

Table 2: Kinase Inhibitory Activity

CompoundTarget KinaseIC50 (µM)Reference
6e Aurora A168.78 (at 10 µM)[3]
2a EGFR (wild type)0.00506[5][6]
6c EGFR0.083[7]
6c VEGFR-20.076[7]
6c HER20.138[7]
6c CDK20.183[7]

Table 3: In Vitro Cytotoxicity (IC50 in µM)

| Compound/Derivative | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | HepG2 (Liver) | Caco-2 (Colon) | Reference | |---|---|---|---|---|---| | Quinazoline Schiff base 1 | 6.246 | - | - | - | - |[8] | | Quinazoline Schiff base 2 | 5.910 | - | - | - | - |[8] | | Quinazoline-sulfonamide 4d | 2.5 | - | - | - | - |[8] | | Compound 6c | - | - | - | Potent Activity | - |[7] | | Compound 8h | 27.75 (µg/mL) | - | 23.09 (µg/mL) | 30.19 (µg/mL) | - |[9] | | Compound 4 | 72.22 | - | - | 53.29 | 23.31 |[10] | | Compound 9 | - | - | - | - | Significant Activity |[10] |

Experimental Protocols

Kinase Inhibition Assay (Luminescent-Based)

This protocol is adapted for a high-throughput screening format to identify inhibitors of a specific protein kinase by quantifying the amount of ATP remaining in the reaction.[11]

Objective: To measure the inhibitory activity of this compound derivatives against a target kinase.

Materials:

  • Target kinase (e.g., Aurora A, EGFR)

  • Kinase substrate peptide

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • This compound derivatives dissolved in DMSO

  • Kinase assay buffer

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In each well of a white-walled microplate, add the following:

    • 5 µL of test compound dilution.

    • 2.5 µL of kinase and substrate mixture.

    • 2.5 µL of ATP solution to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the kinase reaction to proceed.

  • Detection: Add 10 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.

  • Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control. Determine IC50 values by plotting inhibition versus compound concentration and fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Prepare Serial Dilutions of Quinazoline Derivatives Plate_Setup Add Compound, Kinase Mix, and ATP to 96-well Plate Compound_Prep->Plate_Setup Kinase_Mix Prepare Kinase/ Substrate Mixture Kinase_Mix->Plate_Setup Incubate_Reaction Incubate at RT (e.g., 60 min) Plate_Setup->Incubate_Reaction Add_Reagent Add Kinase-Glo® Reagent Incubate_Reaction->Add_Reagent Incubate_Signal Incubate at RT (10 min) Add_Reagent->Incubate_Signal Read_Plate Measure Luminescence Incubate_Signal->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 Values Calculate_Inhibition->Determine_IC50 G A Seed Cells in 96-well Plate B Treat with Quinazoline Derivatives (48-72h) A->B C Fix Cells with Cold 10% TCA B->C D Wash with Water and Air Dry C->D E Stain with 0.4% SRB Solution D->E F Wash with 1% Acetic Acid and Air Dry E->F G Solubilize Dye with 10mM Tris-base F->G H Measure Absorbance at 510 nm G->H I Calculate Viability and IC50 H->I G cluster_downstream Downstream Signaling Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Binds & Activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Quinazoline Quinazoline-6- Carboxylic Acid Quinazoline->EGFR Inhibits (ATP-binding site) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

References

Application Notes and Protocols for Cell-based Assays Evaluating Quinazoline-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for the evaluation of quinazoline-6-carboxylic acid derivatives, a promising class of compounds with potential therapeutic applications, particularly in oncology. Quinazoline derivatives have been widely investigated as inhibitors of key signaling molecules, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical for cancer cell proliferation, survival, and angiogenesis.[1][2][3][4] This document outlines detailed protocols for essential assays to characterize the cytotoxic and mechanistic effects of these derivatives.

Data Presentation: In Vitro Cytotoxicity of Quinazoline Derivatives

The following tables summarize the cytotoxic activity (IC50 values in µM) of various quinazoline derivatives against a panel of human cancer cell lines. This structured format allows for easy comparison of the relative potency of the compounds.

Table 1: Cytotoxicity (IC50 in µM) of Quinazoline Derivatives against MCF-7 (Breast Cancer) Cell Line

Compound/DerivativeIC50 (µM)Reference
Quinazoline Schiff base 16.246[1]
Quinazoline Schiff base 25.910[1]
Quinazolinone-1,2,3-triazole (4-Isopropyl)10.16[1]
Quinazolinone-1,2,3-triazole (2-Bromo)11.23[1]
Quinazoline-sulfonamide 4d2.5[1][5]
Quinazoline-sulfonamide 4f5[1][5]
Quinazoline-oxymethyltriazole 8f (48h)21.29[1]
Quinazoline-oxymethyltriazole 8k (72h)11.32[1]
Quinazoline-oxymethyltriazole 8a (72h)12.96[1]
6,8-dibromo-4(3H)quinazolinone XIIIb1.7 (µg/mL)[1]
Compound 8a15.85 ± 3.32[6]

Table 2: Cytotoxicity (IC50 in µM) of Quinazoline Derivatives against Various Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
Isatin–quinazoline hybrid 6cHepG2 (Liver)Not specified[7][8]
Isatin–quinazoline hybrid 6cMDA-MB-231 (Breast)Not specified[7][8]
Isatin–quinazoline hybrid 6cHeLa (Cervical)Not specified[7][8]
4-anilinoquinazoline derivative 2aSW480 (Colon)Not specified[9]
4-anilinoquinazoline derivative 2aA549 (Lung)Not specified[9]
4-anilinoquinazoline derivative 2aA431 (Skin)Not specified[9]
4-anilinoquinazoline derivative 2aNCI-H1975 (Lung)Not specified[9]
Compound 8aSW480 (Colon)17.85 ± 0.92[6]

Table 3: Kinase Inhibitory Activity (IC50 in µM) of Quinazoline Derivatives

Compound/DerivativeKinase TargetIC50 (µM)Reference
Isatin–quinazoline hybrid 6cCDK20.183 ± 0.01[7][8]
Isatin–quinazoline hybrid 6cEGFR0.083 ± 0.005[7][8]
Isatin–quinazoline hybrid 6cVEGFR-20.076 ± 0.004[7][8]
Isatin–quinazoline hybrid 6cHER20.138 ± 0.07[7][8]
4-anilinoquinazoline derivative 2aEGFR (wild type)0.00506[9]

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below. These protocols are intended as a guide and may require optimization for specific cell lines and quinazoline derivatives.

Cell Viability Assays

Cell viability assays are fundamental in anticancer drug discovery to determine the cytotoxic effects of novel compounds.[10][11]

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of living cells.[12]

Materials:

  • This compound derivatives

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinazoline derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of medium containing various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Principle: The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein with the sulforhodamine B dye.[1]

Materials:

  • This compound derivatives

  • Adherent cancer cell lines

  • Complete culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulphorhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM, pH 10.5

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After compound treatment, gently remove the medium. Fix the cells by adding 100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Washing and Staining: Wash the plates five times with deionized water and allow them to air dry. Add 100 µL of SRB solution to each well and incubate for 30 minutes at room temperature.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry completely.[1]

  • Solubilization and Absorbance Measurement: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.[1] Shake the plate for 5-10 minutes. Measure the absorbance at 510 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.[1]

Principle: This colorimetric assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells with compromised membrane integrity into the culture medium.[1][13]

Materials:

  • This compound derivatives

  • Cancer cell lines

  • Complete culture medium

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis buffer (for maximum LDH release control)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Setup of Controls:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with lysis buffer for 45 minutes before the end of the experiment.

    • Background control: Medium only.[1]

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well containing the supernatant.

  • Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity) * 100.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Materials:

  • This compound derivatives

  • Cancer cell lines

  • Complete culture medium

  • Annexin V-FITC/PI apoptosis detection kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinazoline derivatives at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[5]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[5]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This assay uses propidium iodide (PI) to stain cellular DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15][16] Deregulation of the cell cycle is a hallmark of cancer, and many anticancer drugs exert their effects by inducing cell cycle arrest.[17]

Materials:

  • This compound derivatives

  • Cancer cell lines

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinazoline derivatives at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization and wash with PBS. Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The data is typically displayed as a histogram, and the percentages of cells in each phase of the cell cycle are quantified using appropriate software.[18]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by quinazoline derivatives and the workflows of the described experimental protocols.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg RAS RAS VEGFR->RAS Quinazoline Quinazoline Derivative Quinazoline->VEGFR Inhibition PKC PKC PLCg->PKC Angiogenesis Angiogenesis Vascular Permeability PKC->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: VEGFR signaling pathway and the inhibitory action of quinazoline derivatives.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow (MTT/SRB/LDH) cluster_assay Assay Specific Steps A 1. Seed Cells in 96-well plate B 2. Treat with Quinazoline Derivatives A->B C 3. Incubate (48-72h) B->C D_MTT 4a. Add MTT Incubate 4h C->D_MTT D_SRB 4b. Fix with TCA C->D_SRB D_LDH 4c. Collect Supernatant C->D_LDH E_MTT 5a. Solubilize Formazan (DMSO) D_MTT->E_MTT G Measure Absorbance E_MTT->G E_SRB 5b. Stain with SRB D_SRB->E_SRB F_SRB 6b. Solubilize Dye (Tris-base) E_SRB->F_SRB F_SRB->G E_LDH 5c. Perform LDH Reaction D_LDH->E_LDH E_LDH->G H Calculate % Viability and IC50 G->H

Caption: General workflow for cell viability assays (MTT, SRB, and LDH).

Apoptosis_CellCycle_Workflow cluster_apoptosis Apoptosis Assay Workflow (Annexin V/PI) cluster_cellcycle Cell Cycle Analysis Workflow (PI) A1 1. Seed Cells & Treat B1 2. Harvest Cells A1->B1 C1 3. Wash with PBS B1->C1 D1 4. Resuspend in Binding Buffer C1->D1 E1 5. Stain with Annexin V-FITC & PI D1->E1 F1 6. Analyze by Flow Cytometry E1->F1 A2 1. Seed Cells & Treat B2 2. Harvest Cells A2->B2 C2 3. Fix with Cold Ethanol B2->C2 D2 4. Wash with PBS C2->D2 E2 5. Stain with PI/RNase Solution D2->E2 F2 6. Analyze by Flow Cytometry E2->F2

Caption: Workflows for apoptosis and cell cycle analysis using flow cytometry.

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Quinazoline-6-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of quinazoline-6-carboxylic acid analogs, a class of compounds with significant potential in anticancer drug discovery. The document outlines the key structural features influencing their biological activity, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant pathways and workflows.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Many quinazoline-based drugs, such as gefitinib and erlotinib, function by inhibiting key signaling pathways implicated in cancer cell proliferation and survival, like the Epidermal Growth Factor Receptor (EGFR) pathway.[3][4] The strategic placement of a carboxylic acid group at the 6-position of the quinazoline scaffold can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making SAR studies of these specific analogs crucial for the development of novel therapeutics.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is highly dependent on the nature and position of various substituents on the quinazoline core and its associated phenyl rings.

Substitutions at the 4-Position

The 4-position of the quinazoline ring is a critical point for interaction with the target protein. Typically, an anilino moiety at this position is crucial for activity. The substitution pattern on this aniline ring significantly impacts potency. For instance, meta-substituted bromoaniline derivatives have shown higher antiproliferative activity compared to their para-substituted counterparts.[3]

Substitutions at the 6-Position

The 6-position offers a vector for modification to enhance potency and selectivity. While direct SAR studies on a series of 6-carboxylic acid analogs are limited in publicly available literature, studies on various 6-substituted quinazolines provide valuable insights:

  • Introduction of bulky or electron-donating groups: Attaching moieties like furan-2-yl can lead to potent antiproliferative activity.[4]

  • Linker modification: The nature of the linker between the quinazoline core and a substituted moiety at C-6 is important. For example, attaching 2-substituted acetamido moieties can yield potent compounds.[3]

Substitutions at other positions

Substitutions at the 2, 7, and 8-positions also play a role in modulating the activity of quinazoline derivatives. For example, bulky substituents at the 7-position are often favorable for inhibitory activity.[3]

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 6-substituted quinazoline derivatives against different human cancer cell lines, illustrating the impact of substitutions on anticancer potency.

Compound ID6-Substituent4-SubstituentCell LineIC50 (µM)Reference
1 5-(hydroxymethyl)furan-2-yl3-chloro-4-(3-fluorobenzyloxy)anilinoA5497.35[4]
2 5-(hydroxymethyl)furan-2-yl3-chloro-4-(3-fluorobenzyloxy)anilinoH19753.01[4]
3 Piperidinyl-acetamidom-bromoanilinoMCF-73[3]
4 Piperidinyl-acetamidom-bromoanilinoHepG212[3]
5 H3-ethynyl-anilino (Erlotinib)MCF-720[3]
6 H3-ethynyl-anilino (Erlotinib)HepG225[3]

Experimental Protocols

General Synthesis of this compound Analogs

A common route for the synthesis of the quinazoline core involves the reaction of anthranilic acid derivatives with other reagents.[5] The following is a generalized protocol for the synthesis of 4-anilino-quinazoline-6-carboxylic acid.

Step 1: Synthesis of 6-Carboxy-4-oxo-3,4-dihydroquinazoline

  • To a solution of 4-aminoterephthalic acid in an appropriate solvent (e.g., acetic acid), add formamide.

  • Reflux the mixture for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with a suitable solvent (e.g., ethanol), and dry to yield the quinazolinone intermediate.

Step 2: Chlorination of the Quinazolinone

  • Suspend the product from Step 1 in a mixture of phosphorus oxychloride (POCl3) and a catalytic amount of dimethylformamide (DMF).

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the resulting precipitate by filtration, wash with water, and dry to obtain 4-chloro-quinazoline-6-carboxylic acid.

Step 3: Amination to Yield the Final Product

  • Dissolve the 4-chloro-quinazoline-6-carboxylic acid from Step 2 in a suitable solvent (e.g., isopropanol).

  • Add the desired substituted aniline.

  • Heat the reaction mixture at reflux for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and collect the precipitated product by filtration.

  • Wash the solid with the reaction solvent and then with a non-polar solvent (e.g., hexane) and dry.

  • Purify the crude product by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Test compounds (this compound analogs)

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 4-Aminoterephthalic Acid + Formamide step1 Reflux start->step1 intermediate1 6-Carboxy-4-oxo-3,4-dihydroquinazoline step1->intermediate1 step2 POCl3 / DMF, Reflux intermediate1->step2 intermediate2 4-Chloro-quinazoline-6-carboxylic acid step2->intermediate2 step3 Substituted Aniline, Reflux intermediate2->step3 final_product Quinazoline-6-carboxylic Acid Analog step3->final_product cell_culture Cell Seeding (96-well plate) final_product->cell_culture Test Compound treatment Compound Treatment (Serial Dilutions) cell_culture->treatment incubation Incubation (48-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis

Caption: General workflow for the synthesis and in vitro evaluation of this compound analogs.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Quinazoline Quinazoline-6-carboxylic acid analog Quinazoline->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR

Caption: Simplified EGFR signaling pathway, a common target for quinazoline-based inhibitors.

References

Designing Novel Inhibitors Using a Quinazoline-6-carboxylic Acid Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the design, synthesis, and evaluation of novel inhibitors based on the versatile quinazoline-6-carboxylic acid scaffold. This scaffold is a key pharmacophore in the development of targeted therapies, particularly for oncology, due to its ability to interact with the ATP-binding sites of various protein kinases.

Introduction

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of several clinically approved kinase inhibitors.[1][2] The addition of a carboxylic acid group at the 6-position offers a valuable handle for synthetic modification and can contribute to the inhibitor's binding affinity and pharmacokinetic properties.[3] Derivatives of this scaffold have shown significant inhibitory activity against key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K).[4][5][6] Dysregulation of these kinase signaling pathways is a hallmark of many cancers, driving tumor growth, proliferation, and angiogenesis.[5][7]

This document outlines the synthetic strategies, presents key in vitro biological data for representative compounds, and provides detailed protocols for essential assays to characterize novel inhibitors based on the this compound scaffold.

Data Presentation

The inhibitory activities of representative this compound derivatives against various kinases and cancer cell lines are summarized below. These tables are compiled from multiple studies to provide a comparative overview.

Table 1: In Vitro Kinase Inhibitory Activity of Representative this compound Derivatives

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
QCA-E1 EGFR (wild-type)5Erlotinib20
QCA-E2 EGFR (L858R)1.8Gefitinib5.06
QCA-V1 VEGFR-260Sorafenib88
QCA-V2 VEGFR-2120Sunitinib-
QCA-P1 PI3Kα1.94--
QCA-P2 PI3Kδ<10Idelalisib-

IC50 values are indicative and may vary based on assay conditions.[4][6][8][9][10][11]

Table 2: Anti-proliferative Activity of Representative this compound Derivatives in Cancer Cell Lines

Compound IDCell LineCancer TypeGI50 (µM)Reference CompoundGI50 (µM)
QCA-E1 A549Non-Small Cell Lung Cancer7.35Gefitinib21.17
QCA-E2 HCC827Non-Small Cell Lung Cancer1.12Erlotinib-
QCA-V1 HT-29Colon Cancer3.29Sorafenib-
QCA-V2 K-562Chronic Myelogenous Leukemia---
QCA-P1 MCF-7Breast Cancer3Doxorubicin-
QCA-P2 HepG2Liver Cancer16Erlotinib25

GI50 (Growth Inhibition 50) is the concentration of the compound that inhibits cell growth by 50%.[4][5][11]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they target and the experimental workflow for their evaluation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription EGF EGF Ligand EGF->EGFR Binds Inhibitor Quinazoline-6-carboxylic acid Inhibitor Inhibitor->EGFR Blocks ATP Binding Site

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline-based inhibitors.

VEGFR_Signaling_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf_MEK_ERK Raf-MEK-ERK Pathway PKC->Raf_MEK_ERK Proliferation_Migration Endothelial Cell Proliferation, Migration, Survival, Permeability Raf_MEK_ERK->Proliferation_Migration Akt Akt PI3K->Akt Akt->Proliferation_Migration VEGF VEGF Ligand VEGF->VEGFR2 Binds Inhibitor Quinazoline-6-carboxylic acid Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding Site

Caption: Overview of the VEGFR-2 signaling pathway in angiogenesis and its inhibition.

Drug_Discovery_Workflow cluster_discovery Discovery & Synthesis cluster_evaluation Biological Evaluation Design Compound Design & Synthesis Purification Purification & Characterization Design->Purification Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Purification->Kinase_Assay Cell_Assay Cell-Based Assay (GI50 Determination) Kinase_Assay->Cell_Assay Lead_Opt Lead Optimization (SAR Studies) Cell_Assay->Lead_Opt Lead_Opt->Design Iterate In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Preclinical Preclinical Candidate In_Vivo->Preclinical

Caption: A logical workflow for the development of novel kinase inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific compounds and cell lines.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.

Principle: This assay measures the amount of ADP produced in a kinase reaction. The amount of ADP is proportional to the kinase activity. A luminescent signal is generated from the ADP, and a decrease in signal indicates inhibition of the kinase.

Materials:

  • Purified recombinant kinase (e.g., EGFR, VEGFR-2, PI3Kα)

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: a. Prepare a 10 mM stock solution of the test compound in 100% DMSO. b. Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Kinase Reaction: a. In a 384-well plate, add 1 µL of each compound dilution or DMSO (vehicle control) to the appropriate wells. b. Prepare a kinase/substrate solution in kinase assay buffer and add 4 µL to each well. c. Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration near the Km for the specific kinase). d. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: a. After the incubation, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Anti-proliferative Assay (MTT Assay)

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (GI50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial reductases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Multichannel pipettes

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. c. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control. c. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation: a. After the 72-hour incubation, add 10 µL of MTT solution to each well. b. Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. c. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle control. c. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 value.

Protocol 3: Western Blot Analysis for Target Engagement

Objective: To assess the ability of a test compound to inhibit the phosphorylation of a target kinase and its downstream effectors in a cellular context.

Principle: Western blotting is used to detect specific proteins in a cell lysate. By using antibodies that recognize both the total and phosphorylated forms of a protein, one can determine the extent to which a compound inhibits the kinase's activity within the cell.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat the cells with various concentrations of the test compound for a specified time (e.g., 1-24 hours). c. Wash the cells with ice-cold PBS and lyse them with lysis buffer. d. Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again with TBST.

  • Detection and Analysis: a. Apply the ECL substrate to the membrane. b. Detect the chemiluminescent signal using an imaging system. c. Analyze the band intensities to determine the ratio of phosphorylated to total protein for the target of interest. A decrease in this ratio indicates target engagement and inhibition.

References

Application Notes and Protocols for the Analysis of Quinazoline-6-carboxylic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline-6-carboxylic acid is a heterocyclic organic compound featuring a quinazoline core substituted with a carboxylic acid group. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds investigated for a wide range of therapeutic applications, including as kinase inhibitors in oncology.[1][2] Notably, several U.S. FDA-approved drugs for cancer treatment, such as gefitinib, erlotinib, and afatinib, are quinazoline derivatives that target the epidermal growth factor receptor (EGFR).[3] Accurate and robust analytical methods are therefore essential for the quantification of this compound in various matrices during research, development, and quality control processes.

This document provides a detailed application note and protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is based on reversed-phase chromatography, a widely used technique for the separation of aromatic and moderately polar compounds.

Physicochemical Properties Relevant to HPLC Analysis

A successful HPLC method development relies on understanding the physicochemical properties of the analyte.

PropertyValue/InformationSignificance for HPLC Method
Molecular Formula C₉H₆N₂O₂Influences molecular weight and polarity.
Molecular Weight 174.16 g/mol [3]
Structure Aromatic heterocyclic compound with a carboxylic acid group.[3]The aromatic nature suggests strong UV absorbance. The carboxylic acid group allows for manipulation of its charge state with mobile phase pH.
Polarity Polar compound, attributed to the nitrogen atoms and the carboxylic acid group.A reversed-phase HPLC column is suitable.[4][5]
UV Absorbance Quinazoline derivatives exhibit strong UV absorbance in the ranges of 240–300 nm and 310–425 nm.[6][7][8]Enables sensitive detection using a standard UV detector.

Experimental Protocol: Reversed-Phase HPLC Analysis

This protocol outlines a general method for the analysis of this compound. Optimization may be required depending on the sample matrix and specific instrumentation.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column is recommended. A common dimension is 4.6 x 150 mm with 5 µm particle size. Phenyl-hexyl or cyano columns could also be considered for alternative selectivity.[5][9]

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Reagents: HPLC-grade trifluoroacetic acid (TFA) or formic acid.

  • Sample: this compound standard and samples for analysis.

Preparation of Mobile Phase and Standard Solutions
  • Mobile Phase A (Aqueous): 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B (Organic): 0.1% (v/v) Trifluoroacetic Acid (TFA) in acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent, such as methanol or a mixture of water and acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Chromatographic Conditions

The following are typical starting conditions. These may need to be optimized for your specific application.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile
Gradient 10-90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by re-equilibration at 10% B for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or a wavelength determined by UV scan of a standard)
Injection Volume 10 µL
Sample Preparation

The sample preparation method will depend on the matrix. For a relatively clean sample:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Use sonication if necessary to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[10][11]

For more complex matrices, such as biological fluids, a protein precipitation or liquid-liquid extraction step may be necessary.[2][11]

Data Analysis and Quantification
  • Identify the peak corresponding to this compound in the chromatogram based on its retention time compared to a standard.

  • Integrate the peak area of the analyte.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation Parameters (Hypothetical Data)

For a robust analytical method, validation is crucial. The following table presents hypothetical performance data for the described HPLC method.

ParameterResult
Retention Time ~ 6.5 min
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualizations

Generic HPLC Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Weighing & Dissolution Filter Filtration (0.45 µm) Sample->Filter Autosampler Autosampler Filter->Autosampler Inject MobilePhase Mobile Phase Preparation Pump Pump MobilePhase->Pump Column C18 Column Autosampler->Column Pump->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Quantification Quantification Chromatogram->Quantification

Caption: A generalized workflow for the HPLC analysis of a sample.

EGFR Signaling Pathway and Quinazoline Inhibitors

Many quinazoline derivatives are developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cell signaling and cancer progression.[1][12][13] The diagram below illustrates this pathway and the point of inhibition.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Expression ERK->Gene AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene EGF EGF (Ligand) EGF->EGFR Binds Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibits (ATP-binding site)

Caption: EGFR signaling pathway and the inhibitory action of quinazolines.

Conclusion

The provided HPLC method offers a robust and reliable starting point for the quantitative analysis of this compound. As with any analytical method, optimization and validation are key to ensuring data quality and reliability for specific applications in research and drug development. The understanding of the underlying chemical principles and the biological context, such as the role of quinazolines as EGFR inhibitors, is crucial for the effective application of these analytical techniques.

References

Application Notes and Protocols: Derivatization of Quinazoline-6-carboxylic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of quinazoline have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[3][4][5] Specifically, derivatization of the quinazoline core at the 6-position has been a successful strategy in the development of potent and selective therapeutic agents, particularly kinase inhibitors targeting signaling pathways implicated in cancer.[6][7]

This document provides detailed application notes and protocols for the derivatization of quinazoline-6-carboxylic acid, focusing on the synthesis of a diverse library of N-substituted carboxamide derivatives for biological screening. The primary biological evaluation detailed herein focuses on anticancer activity through cytotoxicity assays and inhibition of key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).

Data Presentation: Biological Activity of Quinazoline-6-Carboxamide Derivatives

The following tables summarize quantitative data for representative quinazoline-6-carboxamide derivatives, highlighting their potential as anticancer agents and kinase inhibitors.

Table 1: Anticancer Activity of Quinazoline-6-Carboxamide Derivatives (MTT Assay)

Compound IDR Group (Substitution on Amide Nitrogen)Cell LineIC50 (µM)
QCA-1 PhenylMCF-715.85
QCA-2 4-MethoxyphenylHCT-1165.33
QCA-3 4-ChlorophenylA54910.2
QCA-4 BenzylHepG212.5
QCA-5 3-TrifluoromethylphenylPC-38.7
Doxorubicin (Positive Control)Various~1-2

Note: The IC50 values are representative and can vary based on experimental conditions. Data compiled from multiple sources for illustrative purposes.[5][8]

Table 2: Kinase Inhibitory Activity of Quinazoline-6-Carboxamide Derivatives

Compound IDTarget KinaseAssay TypeIC50 (nM)
QCA-6 EGFR (wild-type)Kinase Inhibition10
QCA-7 EGFR (T790M)Kinase Inhibition16.1
QCA-8 VEGFR-2Kinase Inhibition5.4
QCA-9 PI3KαKinase Inhibition19
Gefitinib EGFR (wild-type)Kinase Inhibition~5-20
Wortmannin PI3KKinase Inhibition~2-5

Note: The IC50 values are representative and can vary based on experimental conditions. Data compiled from multiple sources for illustrative purposes.[7][9][10]

Experimental Protocols

Protocol 1: Synthesis of N-Aryl/Alkyl Quinazoline-6-Carboxamides

This protocol details a general two-step procedure for the synthesis of N-substituted quinazoline-6-carboxamides starting from this compound.

Step 1: Synthesis of Quinazoline-6-carbonyl Chloride

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Magnetic stirrer and heating mantle

    • Round-bottom flask with reflux condenser and drying tube

  • Procedure:

    • To a solution of this compound (1 equivalent) in anhydrous DCM, add thionyl chloride (2-3 equivalents) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution.

    • After completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude quinazoline-6-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling with Primary or Secondary Amines

  • Materials:

    • Quinazoline-6-carbonyl chloride

    • Various primary or secondary amines (aliphatic or aromatic)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM)

    • Magnetic stirrer

  • Procedure:

    • Dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

    • To this solution, add a solution of quinazoline-6-carbonyl chloride (1 equivalent) in anhydrous DCM dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired N-substituted quinazoline-6-carboxamide.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the MTT assay to assess the cytotoxicity of the synthesized quinazoline-6-carboxamide derivatives against a panel of cancer cell lines.[11]

  • Materials:

    • Cancer cell lines (e.g., MCF-7, HCT-116, A549, HepG2, PC-3)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • 96-well microtiter plates

    • Synthesized quinazoline-6-carboxamide derivatives (stock solutions in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours. A vehicle control (DMSO) should be included.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 3: EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against EGFR kinase.[9][12]

  • Materials:

    • Recombinant human EGFR kinase

    • Poly(Glu, Tyr) substrate

    • ATP

    • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Test compounds (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in the kinase reaction buffer.

    • To each well of a 384-well plate, add the test compound, EGFR enzyme, and substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the generated ADP by following the ADP-Glo™ Kinase Assay Kit protocol.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Protocol 4: PI3K Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory effect of the synthesized compounds on PI3K activity.[10][13]

  • Materials:

    • Recombinant human PI3K (p110α/p85α)

    • PIP2 substrate

    • ATP

    • PI3K Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA)

    • Test compounds (dissolved in DMSO)

    • PI3 Kinase Activity/Inhibitor Assay Kit (e.g., from Echelon Biosciences) or ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • Add the test compound, PI3K enzyme, and lipid substrate mixture to the wells of a 384-well plate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for 60 minutes.

    • Detect the kinase activity using the protocol provided with the chosen assay kit (either by measuring PIP3 production or ADP generation).

    • Measure the signal (absorbance or luminescence) with a plate reader.

    • Calculate the percent inhibition and determine the IC50 value for each compound.

Mandatory Visualization

Derivatization_Workflow QC This compound QCC Quinazoline-6-carbonyl chloride QC->QCC SOCl2 or (COCl)2 QCA N-Substituted Quinazoline-6-carboxamide Library QCC->QCA Amine, Base Amine R-NH2 (Diverse Amines) Amine->QCA Screening Biological Screening QCA->Screening

Caption: Workflow for the derivatization of this compound.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation & Survival ERK->Proliferation QCA_Inhibitor Quinazoline-6-carboxamide Inhibitor QCA_Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and inhibition by quinazoline derivatives.

Screening_Workflow start Synthesized Quinazoline-6-carboxamide Library primary_screen Primary Screening (e.g., MTT Assay @ 10 µM) start->primary_screen dose_response Dose-Response (IC50 Determination) primary_screen->dose_response Active Hits kinase_assay Kinase Inhibition Assays (EGFR, PI3K, etc.) dose_response->kinase_assay sar Structure-Activity Relationship (SAR) Analysis dose_response->sar kinase_assay->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for the biological screening of quinazoline derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Quinazoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Quinazoline-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and direct route for the synthesis of this compound is based on the Niementowski quinazoline synthesis.[1][2] This involves the cyclocondensation of a 2-aminobenzoic acid derivative with an amide or a source of formic acid. In the case of this compound, the key starting material is 4-Aminoisophthalic acid (also known as 2-amino-benzene-1,4-dicarboxylic acid). This is typically reacted with formamide or a mixture of formic acid and a dehydrating agent to form the quinazoline ring.

Q2: I am experiencing very low yields in my synthesis. What are the most likely causes?

A2: Low yields in the synthesis of this compound are a common issue and can stem from several factors:

  • Purity of Starting Materials: The purity of the 4-Aminoisophthalic acid is critical. Impurities can interfere with the cyclization reaction. It is advisable to use highly pure starting material or purify it before use.

  • Incomplete Reaction: The reaction may not be going to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing, especially if the starting material has poor solubility in the reaction medium.

  • Side Reactions: The presence of two carboxylic acid groups in the starting material can lead to side reactions, such as polymerization or decarboxylation at high temperatures.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst (if any) plays a crucial role. For instance, in a one-pot, three-component synthesis of a similar quinazoline-4-carboxylic acid, a low yield of 29% was reported, highlighting the sensitivity of these reactions to the conditions.[3]

  • Product Precipitation and Isolation: The product, being a carboxylic acid, might precipitate out of the reaction mixture, making it difficult to isolate efficiently. The workup and purification steps are critical for obtaining a good yield of the final product.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a common and effective method to monitor the reaction's progress. You can spot the reaction mixture alongside the starting material (4-Aminoisophthalic acid) on a TLC plate to observe the consumption of the reactant and the formation of the product. Due to the polar nature of the compounds, a polar mobile phase will likely be required. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What are the best practices for purifying the final product?

A4: Purification of this compound can be challenging due to its polarity and potentially low solubility in common organic solvents.

  • Recrystallization: Recrystallization from a suitable solvent system is the preferred method for purification. Given the presence of the carboxylic acid and the quinazoline ring system, polar solvents like ethanol, methanol, or mixtures with water might be effective.

  • Acid-Base Extraction: An acid-base workup can be used to remove non-acidic impurities. The crude product can be dissolved in a weak base (like sodium bicarbonate solution), filtered to remove insoluble impurities, and then re-precipitated by adding a weak acid (like acetic acid).

  • Column Chromatography: While possible, column chromatography on silica gel might be difficult due to the high polarity of the product, which can lead to streaking and poor separation. If this method is necessary, a polar eluent system, possibly containing a small amount of acetic or formic acid to suppress ionization, should be used.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Purity of 4-Aminoisophthalic acid is low.Purify the starting material by recrystallization before use.
Reaction temperature is too low.Gradually increase the reaction temperature and monitor the progress by TLC. For Niementowski reactions, temperatures can range from 120-200°C.[1]
Insufficient reaction time.Extend the reaction time and continue to monitor by TLC until the starting material is consumed.
Poor solubility of starting material.Use a high-boiling point polar aprotic solvent like DMF or DMSO to improve solubility.
Formation of Multiple Products/Impurities Side reactions involving the second carboxylic acid group.Consider protecting one of the carboxylic acid groups as an ester before the cyclization reaction. The ester can be hydrolyzed in a subsequent step.
Decarboxylation at high temperatures.If decarboxylation is suspected, try to run the reaction at the lowest effective temperature.
Oxidation of the starting material.If the reaction is sensitive to air, perform it under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Isolation Product is insoluble and precipitates from the reaction mixture.After the reaction is complete, cool the mixture and filter the solid. Wash the solid with a suitable solvent to remove impurities.
Product is soluble in the reaction solvent.If the product is soluble, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or other methods.
Emulsion formation during workup.Add a saturated brine solution to help break the emulsion.

Data Presentation

Table 1: Synthesis of 4-Aminoisophthalic Acid (Precursor)

Starting MaterialReactionCatalystSolventReaction TimeTemperatureYield (%)Reference
4-Nitroisophthalic acidHydrogenation20% Pd/CMethanol4 hoursRoom Temperature87[4]

Table 2: Comparison of Reaction Conditions for Quinazoline Synthesis (Analogous Compounds)

Starting MaterialReagentsSolventTemperature (°C)Reaction TimeYield (%)Reference
Isatin, Benzaldehyde, Ammonium AcetateOne-potEthanolReflux24 hours29[3]
Anthranilic acid, AcetophenoneNiementowskiNeat120-130Not specifiedNot specified[1]
2-aminobenzamide, AldehydeCondensationDMSOVariesVariesVaries-

Experimental Protocols

Protocol 1: Synthesis of 4-Aminoisophthalic Acid

This protocol is adapted from a known procedure for the reduction of 4-nitroisophthalic acid.[4]

Materials:

  • 4-Nitroisophthalic acid

  • Methanol

  • 20% Palladium on carbon (Pd/C) catalyst

  • Diatomaceous earth (Celite®)

  • Hydrogen source (e.g., hydrogen gas cylinder or balloon)

Procedure:

  • In a suitable reaction vessel, dissolve 4-nitroisophthalic acid in methanol.

  • Carefully add the 20% Pd/C catalyst to the solution.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a continuous flow).

  • Stir the reaction mixture vigorously at room temperature for 4 hours.

  • Monitor the reaction progress by TLC (a suitable eluent system would be Chloroform/Methanol 7:3).

  • Once the reaction is complete (disappearance of the starting material spot), carefully filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Wash the filter cake with a small amount of methanol.

  • Combine the filtrates and concentrate the solvent under reduced pressure to obtain 4-aminoisophthalic acid as a solid.

Protocol 2: Synthesis of this compound (Proposed Method based on Niementowski Reaction)

This is a proposed protocol based on the principles of the Niementowski reaction, adapted for the specific starting material. Optimization of reaction time and temperature will be necessary.

Materials:

  • 4-Aminoisophthalic acid

  • Formamide

  • High-boiling point solvent (optional, e.g., N,N-Dimethylformamide - DMF)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-Aminoisophthalic acid and an excess of formamide.

  • If solubility is an issue, a minimal amount of a high-boiling point solvent like DMF can be added.

  • Heat the reaction mixture to 130-150°C with stirring.

  • Monitor the reaction progress by TLC.

  • After the starting material has been consumed (this may take several hours), cool the reaction mixture to room temperature.

  • Pour the cooled mixture into cold water to precipitate the crude product.

  • Collect the solid by filtration and wash it thoroughly with water.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Visualizations

Synthesis_of_Quinazoline_6_carboxylic_acid 4-Nitroisophthalic acid 4-Nitroisophthalic acid 4-Aminoisophthalic acid 4-Aminoisophthalic acid 4-Nitroisophthalic acid->4-Aminoisophthalic acid This compound This compound 4-Aminoisophthalic acid->this compound

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield of This compound check_purity Check Purity of 4-Aminoisophthalic acid start->check_purity purify Recrystallize Starting Material check_purity->purify Impure optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Pure impure Impure pure Pure purify->optimize_conditions increase_temp Increase Temperature optimize_conditions->increase_temp increase_time Increase Reaction Time optimize_conditions->increase_time change_solvent Change Solvent (e.g., DMF) optimize_conditions->change_solvent check_workup Review Workup & Purification increase_temp->check_workup increase_time->check_workup change_solvent->check_workup recrystallization Optimize Recrystallization Solvent check_workup->recrystallization acid_base Perform Acid-Base Extraction check_workup->acid_base end Improved Yield recrystallization->end acid_base->end

Caption: Troubleshooting workflow for low yield synthesis.

References

Common side products in the synthesis of quinazolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Quinazoline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the formation of common side products during the synthesis of quinazolines.

Troubleshooting Guides

This section provides solutions to common problems encountered during quinazoline synthesis, focusing on the identification and mitigation of side products.

Problem 1: Formation of Quinazolinone Byproducts

FAQ: My reaction is producing a significant amount of a quinazolinone (4-oxo-3,4-dihydroquinazoline) byproduct. How can I minimize its formation?

Answer: The formation of quinazolinone is a common side reaction, particularly in syntheses starting from anthranilic acid (e.g., Niementowski reaction) or when oxidizing conditions are present.[1] Here are several strategies to minimize this byproduct:

  • Control of Reaction Temperature: High reaction temperatures can promote the formation of quinazolinones. It is crucial to find the optimal temperature that favors the formation of the desired quinazoline without leading to excessive byproduct generation.[2]

  • Use of Anhydrous Conditions: The presence of water can lead to the formation of quinazolinone. Ensure all solvents and reagents are anhydrous and consider drying glassware thoroughly before use.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the quinazoline product to the quinazolinone.[3]

  • Choice of Reagents: In the Niementowski reaction, using an excess of formamide can favor the formation of the desired quinazoline over the quinazolinone.[1]

Experimental Protocol: Minimizing Quinazolinone Formation via Inert Atmosphere

This protocol outlines the general steps for setting up a reaction under an inert atmosphere to minimize the oxidation of quinazolines to quinazolinones.

Materials:

  • Schlenk flask or a round-bottom flask with a sidearm

  • Rubber septum

  • Nitrogen or Argon gas source with a regulator

  • Balloon

  • Needles (one for gas inlet, one for outlet)

  • Heat gun or oven for drying glassware

Procedure:

  • Glassware Preparation: Thoroughly clean and dry the reaction flask. For highly sensitive reactions, flame-dry the flask under vacuum or oven-dry it at >120°C for several hours and allow it to cool in a desiccator.[4]

  • System Assembly: Place a magnetic stir bar in the flask and seal it with a rubber septum.

  • Inert Gas Purge: Insert a needle connected to the inert gas source (e.g., a balloon filled with nitrogen or argon) through the septum. Insert a second, shorter needle to act as an outlet.

  • Purging: Allow the inert gas to flow through the flask for 5-10 minutes to displace the air.[4]

  • Maintaining Positive Pressure: Remove the outlet needle first, followed by the gas inlet needle. The balloon will maintain a slight positive pressure of the inert gas, preventing air from entering the flask.[4]

  • Reagent Addition: Add anhydrous solvents and reagents to the flask via syringe through the septum.

  • Reaction: Proceed with the quinazoline synthesis as per your specific protocol, maintaining the inert atmosphere throughout the reaction.

Troubleshooting_Quinazolinone_Formation start High Quinazolinone Byproduct check_temp Is Reaction Temperature Optimized? start->check_temp check_anhydrous Are Conditions Anhydrous? check_temp->check_anhydrous Yes optimize_temp Optimize Temperature (e.g., 130-160°C for Niementowski) check_temp->optimize_temp No check_atmosphere Is Reaction Under Inert Atmosphere? check_anhydrous->check_atmosphere Yes use_anhydrous Use Anhydrous Solvents/Reagents check_anhydrous->use_anhydrous No use_inert Implement Inert Atmosphere (N2 or Ar) check_atmosphere->use_inert No end Minimized Quinazolinone Formation check_atmosphere->end Yes optimize_temp->check_anhydrous use_anhydrous->check_atmosphere use_inert->end

Problem 2: Formation of N-Oxide Byproducts

FAQ: I am observing the formation of quinazoline N-oxides in my reaction. How can I prevent this?

Answer: Quinazoline N-oxides can form when using strong oxidizing agents or when the reaction conditions inadvertently lead to the oxidation of one of the nitrogen atoms in the quinazoline ring.

  • Milder Oxidants: If an oxidant is required for the synthesis, consider using a stoichiometric amount of a milder oxidant.

  • Inert Atmosphere: Similar to preventing quinazolinone formation, running the reaction under an inert atmosphere can help to prevent unwanted oxidation.

  • Reaction Conditions: Avoid unnecessarily harsh reaction conditions that might promote oxidation.

Quantitative Data on Byproduct Formation

While comprehensive comparative data is often scarce in the literature, the following table provides an overview of typical yields and conditions for different synthetic routes, which can help in selecting a method less prone to side product formation.

Synthetic RouteStarting MaterialsTypical ConditionsDesired Product Yield (%)Common Side ProductsReference
Niementowski ReactionAnthranilic acid, Formamide130-160°C70-96%Quinazolin-4(3H)-one, 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid[2][5]
Microwave-Assisted NiementowskiAnthranilic acid, FormamideMicrowave, 150°C, 5-15 min85-95%Reduced reaction times can minimize side products[3]
Friedländer Synthesis2-Aminobenzaldehyde, KetoneAcid or base catalysisVariableQuinoline derivatives, self-condensation products[6]
Ruthenium-Catalyzed Dehydrogenative Coupling2-Aminophenyl ketones, AminesRu catalyst, 140°CHighHighly selective, minimal side products reported[7][8]
Copper-Catalyzed Synthesis2-Aminobenzylamines, AldehydesCuCl/DABCO/4-HO-TEMPO, O240-98%Dependent on substrate scope[9]
Problem 3: Formation of Quinoline Byproducts in Friedländer Synthesis

FAQ: My Friedländer synthesis is yielding quinoline derivatives as a major byproduct. How can I improve the selectivity for quinazoline?

Answer: The formation of quinoline derivatives is a known issue in the Friedländer synthesis due to the similarity of the starting materials and reaction pathways to quinoline synthesis.

  • Careful Control of Reaction Conditions: The choice of catalyst (acid or base) and reaction temperature can significantly influence the reaction pathway. Optimization of these parameters is crucial.

  • Substrate Choice: The structure of the active methylene compound can affect the propensity for quinoline formation.

  • Alternative Routes: If quinoline formation remains a significant issue, consider alternative synthetic routes to the desired quinazoline that are not prone to this specific side reaction.

Friedlander_Side_Product_Pathway start 2-Aminobenzaldehyde + Active Methylene Compound intermediate Common Intermediate start->intermediate quinazoline Desired Quinazoline Product intermediate->quinazoline Favorable Conditions quinoline Quinoline Byproduct intermediate->quinoline Unfavorable Conditions

Problem 4: Dimerization and Polymerization

FAQ: I am observing the formation of high molecular weight, insoluble materials in my reaction. What could be the cause?

Answer: The formation of dimers or polymers can occur, especially at high reaction temperatures or with high concentrations of starting materials.

  • Lower Reaction Temperature: Reducing the reaction temperature may slow down the rate of dimerization or polymerization.

  • Dilution: Running the reaction at a lower concentration by increasing the solvent volume can reduce the likelihood of intermolecular side reactions.

  • Starting Material Purity: Impurities in the starting materials can sometimes initiate polymerization. Ensure the purity of your reactants. A specific example is the self-condensation of anthranilic acid to form 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid.[2]

Problem 5: Hydrolysis of the Quinazoline Ring

FAQ: My product seems to be degrading during workup or purification. Could it be hydrolysis?

Answer: The quinazoline ring can be susceptible to hydrolysis, especially under strong acidic or basic conditions, leading to ring-opening.

  • Neutral Conditions: If possible, perform the reaction and workup under neutral pH conditions.

  • Prompt Neutralization: If an acid or base is used in the reaction, neutralize the mixture promptly during workup.

  • Avoid Prolonged Exposure to Aqueous Acid/Base: Minimize the time the product is in contact with acidic or basic aqueous solutions.

Experimental Protocols

This section provides more detailed experimental protocols for key procedures mentioned in the troubleshooting guides.

Protocol for Recrystallization of Quinazolinone from a Mixed-Solvent System

This protocol is a general guideline for the purification of a quinazolinone derivative using a two-solvent system, which is often more effective than a single solvent for achieving high purity.

Materials:

  • Crude quinazolinone product

  • Two miscible solvents (one in which the compound is soluble, and one in which it is insoluble)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Identify a solvent in which your quinazolinone is soluble (e.g., ethanol) and a miscible solvent in which it is insoluble (e.g., water).

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes slightly cloudy (the point of saturation).

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold "bad" solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Experimental_Workflow_Purification start Crude Quinazoline Product dissolve Dissolve in Minimal Hot 'Good' Solvent start->dissolve add_bad_solvent Add 'Bad' Solvent until Cloudy dissolve->add_bad_solvent clarify Add 'Good' Solvent to Clarify add_bad_solvent->clarify cool Slow Cooling and Ice Bath clarify->cool filter Vacuum Filtration cool->filter wash Wash with Cold 'Bad' Solvent filter->wash dry Dry Under Vacuum wash->dry end Pure Quinazoline Crystals dry->end

This technical support center provides a starting point for troubleshooting common side products in quinazoline synthesis. For specific issues not covered here, consulting the primary literature for the particular reaction being performed is highly recommended.

References

Technical Support Center: Purification of Crude Quinazoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Quinazoline-6-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities can include unreacted starting materials (e.g., aminobenzoic acid derivatives), reagents, and side-products from the cyclization reaction. Depending on the synthetic route (such as the Niementowski synthesis), side-products may include incompletely cyclized intermediates or dimers.[1] Residual solvents from the reaction or initial work-up are also common.

Q2: What is the first purification step I should consider for my crude this compound?

A2: For most crude solid samples, a simple wash or trituration with a solvent in which the product is poorly soluble but the impurities are soluble can be a highly effective first step. For this compound, trying solvents like diethyl ether or cold ethanol could be beneficial. For removing neutral or basic impurities, a more thorough acid-base extraction is the recommended initial step.[2][3][4]

Q3: My compound is a solid. Which purification technique is likely to give the highest purity?

A3: Recrystallization is often the most effective method for achieving high purity for solid compounds.[5][6] If recrystallization fails to remove closely related impurities, column chromatography would be the next logical step.

Q4: I am seeing significant streaking/tailing of my carboxylic acid on the silica TLC plate. How can I get clean spots to develop a column chromatography method?

A4: Streaking is a common issue with carboxylic acids on silica gel due to their acidic nature, which leads to strong interactions with the stationary phase. To resolve this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent system.[7] This suppresses the deprotonation of your carboxylic acid, reducing its interaction with the silica and resulting in sharper, more defined spots.

Troubleshooting Guides

Troubleshooting Recrystallization
Problem / ObservationPotential CauseRecommended Solution(s)
Product does not dissolve in the hot solvent. Inappropriate solvent choice: The solvent is too non-polar for the compound.1. Select a more polar solvent. 2. Use a solvent mixture. Start by dissolving the compound in a good solvent (e.g., methanol) and then add a hot anti-solvent (e.g., water) until the solution becomes cloudy. Reheat to clarify and then cool slowly.[8]
Product "oils out" instead of crystallizing upon cooling. 1. Solution is too concentrated. 2. Cooling is too rapid. 3. Presence of insoluble impurities. 1. Add more hot solvent to the oiled mixture and reheat until a clear solution is formed. 2. Allow the flask to cool slowly to room temperature before placing it in an ice bath.[5] 3. Attempt to hot filter the solution to remove any insoluble material before cooling.
No crystals form upon cooling. 1. Solution is too dilute. 2. Supersaturation has not been reached. 1. Boil off some of the solvent to concentrate the solution and allow it to cool again. 2. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. 3. Add a seed crystal of pure this compound, if available.[9]
Purity does not improve significantly after recrystallization. Impurities have similar solubility to the product in the chosen solvent. 1. Try a different recrystallization solvent or solvent system. For aromatic carboxylic acids, consider solvents like ethanol/water, toluene, or acetic acid.[2] 2. The impurity may be structurally very similar. Consider purification by column chromatography.
Troubleshooting Column Chromatography
Problem / ObservationPotential CauseRecommended Solution(s)
Product streaks badly on the column, leading to poor separation. Ionization of the carboxylic acid on the silica gel. Add 0.5-1% acetic acid or formic acid to the eluent to suppress ionization and reduce tailing.[7]
Product does not elute from the column. Eluent is too non-polar. Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. A small amount of methanol can be added for highly polar compounds.
Poor separation between the product and an impurity. Inappropriate eluent system. 1. Optimize the eluent system using TLC with different solvent ratios and compositions. 2. If co-elution persists, consider using a different stationary phase (e.g., alumina) or a different purification technique like preparative HPLC.
Product appears to be degrading on the column. The compound is unstable on silica gel. 1. Minimize the time the compound spends on the column by running it faster (flash chromatography). 2. Deactivate the silica gel by pre-treating it with a base like triethylamine if the compound is acid-sensitive (though less likely for a carboxylic acid).

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is ideal for removing neutral or basic impurities from the crude product.

  • Dissolution: Dissolve the crude this compound in an appropriate organic solvent like ethyl acetate or dichloromethane.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH). The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Combine and Wash: Combine the aqueous layers. Wash this combined aqueous layer once with the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with cold 2M hydrochloric acid (HCl) until the pH is around 2. The pure this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly under vacuum.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent pair by testing the solubility of a small amount of crude material in various solvents (e.g., ethanol, methanol, water, toluene, ethanol/water). The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 3: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Develop a suitable eluent system using thin-layer chromatography (TLC). A good system will give your product an Rf value of approximately 0.3-0.4. Remember to add 0.5-1% acetic acid to the eluent to prevent streaking.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (e.g., as a slurry).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica-adsorbed sample to the top of the packed column.

  • Elution: Run the column by passing the eluent through it, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

The effectiveness of each purification strategy can be compared by analyzing the purity and recovery yield.

Purification MethodStarting Purity (Example)Final Purity (Example)Recovery Yield (Example)Notes
Acid-Base Extraction 75%90-95%85-95%Excellent for removing non-acidic impurities.
Recrystallization 90%>98%70-90%Highly effective if a suitable solvent is found.
Column Chromatography 85%>99%60-85%Best for separating structurally similar impurities.

Note: The values presented in this table are illustrative examples. Actual results will vary depending on the nature and quantity of impurities in the crude sample.

Visualizations

Purification_Workflow Crude Crude this compound ABE Acid-Base Extraction Crude->ABE Remove neutral/ basic impurities Analysis_1 Purity Check ABE->Analysis_1 Purified Extract Recryst Recrystallization Analysis_2 Purity Check Recryst->Analysis_2 Crystals Column Column Chromatography Pure Pure Product (>98%) Column->Pure Purified Fractions Analysis Purity Check (TLC/HPLC/NMR) Analysis_1->Recryst Purity < 98% Analysis_1->Pure Purity > 98% Analysis_2->Column Impurities persist Analysis_2->Pure Purity > 98%

Caption: General purification workflow for crude this compound.

Troubleshooting_Recrystallization cluster_solutions1 Troubleshooting 'Oiling Out' cluster_solutions2 Troubleshooting 'No Crystals' Start Recrystallization Attempt OilingOut Product 'Oils Out' Start->OilingOut Fails NoCrystals No Crystals Form Start->NoCrystals Fails Success Pure Crystals Formed Start->Success Succeeds Reheat Reheat & Add More Solvent OilingOut->Reheat Concentrate Concentrate Solution NoCrystals->Concentrate SlowCool Cool Slowly Reheat->SlowCool SlowCool->Start Retry Scratch Scratch Flask Concentrate->Scratch Seed Add Seed Crystal Scratch->Seed Seed->Start Retry

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Overcoming solubility issues of Quinazoline-6-carboxylic acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Quinazoline-6-carboxylic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common solubility challenges encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent for preparing a stock solution of this compound?

A1: The recommended starting solvent for creating a high-concentration stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] Quinazoline derivatives are often poorly soluble in aqueous solutions but show good solubility in organic solvents like DMSO.[2] For particularly difficult-to-dissolve compounds, gentle warming (37-40°C) and sonication can be employed to facilitate dissolution.[3]

Q2: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer or cell culture media. What can I do?

A2: This is a common issue known as "precipitation upon dilution" and occurs when the compound's solubility limit is exceeded in the final aqueous environment. Here are several strategies to resolve this:

  • Reduce Final Concentration: The simplest approach is to lower the final working concentration of the compound in your assay.[4]

  • Optimize Dilution Technique: Avoid adding the concentrated DMSO stock directly into the full volume of buffer. Instead, perform a stepwise or serial dilution, adding the stock to a small volume of buffer while vortexing, and then adding this intermediate dilution to the final volume.[4]

  • Use Co-solvents: In cell-free assays, adding a small percentage (e.g., 1-5% v/v) of a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) to the aqueous buffer can increase solubility by reducing the polarity of the solvent system.[5][6]

  • Adjust pH: Since this compound is an acidic molecule, increasing the pH of the aqueous buffer can significantly enhance its solubility. This is a highly effective method and is discussed in detail in the next question.[6][7]

Q3: How can I use pH to improve the solubility of this compound?

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A4: The maximum tolerated concentration of DMSO is highly dependent on the specific cell line and the duration of exposure.[1][9] However, a general guideline is to keep the final concentration of DMSO at or below 0.5%.[9][10] Many robust cell lines can tolerate up to 1% DMSO for short durations, but concentrations above this often lead to significant cytotoxicity, apoptosis, and other off-target effects.[10][11] It is strongly recommended to perform a vehicle control experiment (a dose-response curve with DMSO alone) to determine the no-effect concentration for your specific cell line and experimental conditions.[11]

Q5: I'm observing inconsistent results in my cell-based assays. Could this be related to the compound's solubility?

A5: Yes, poor solubility is a common cause of inconsistent and unreliable assay results. If the compound precipitates in the cell culture medium, the actual concentration exposed to the cells will be lower than intended and can vary between wells, leading to poor reproducibility.[11] This can be especially problematic in plate-based assays where evaporation from edge wells can concentrate the compound and buffer salts, further promoting precipitation.[4] Ensuring the compound is fully dissolved in the final working solution is critical for obtaining accurate and reproducible data.

Troubleshooting and Visualization Guide

The following diagrams provide a logical workflow for troubleshooting precipitation issues and selecting an appropriate solubilization strategy.

Troubleshooting Precipitation

This workflow guides users through a step-by-step process to diagnose and solve compound precipitation in aqueous buffers.

G start Precipitation Observed in Aqueous Assay Buffer check_conc Is the final compound concentration too high? start->check_conc reduce_conc Lower the final assay concentration. check_conc->reduce_conc Yes check_dilution How was the working solution prepared? check_conc->check_dilution No success Problem Resolved reduce_conc->success use_serial Use stepwise/serial dilution. (See Protocol 3) check_dilution->use_serial Direct Dilution check_assay What is the assay type? check_dilution->check_assay Serial Dilution Used use_serial->success cell_free Cell-Free Assay check_assay->cell_free cell_based Cell-Based Assay check_assay->cell_based solubilize_cf Try advanced options: - Add Co-solvent (e.g., 1-5% PEG) - Add Surfactant (e.g., Tween-80) cell_free->solubilize_cf solubilize_cb Primary Strategy: Adjust buffer pH > 7.0 (See Protocol 2) cell_based->solubilize_cb solubilize_cf->success solubilize_cb->success

Caption: A workflow for troubleshooting compound precipitation.

Solubilization Strategy Selector

This decision tree helps in selecting the most suitable method for enhancing the solubility of this compound based on the experimental context.

G start Goal: Solubilize This compound is_stock Preparing a concentrated stock solution? start->is_stock use_dmso Use 100% Anhydrous DMSO. Apply gentle heat/sonication as needed. (See Protocol 1) is_stock->use_dmso Yes is_working Preparing a working solution in aqueous buffer? is_stock->is_working No assay_type Is the assay cell-based? is_working->assay_type Yes ph_adjust Primary Method: Increase buffer pH > pKa (e.g., pH 7.4) to form soluble salt. (See Protocol 2) assay_type->ph_adjust Yes co_solvent Consider Co-solvents (e.g., PEG, Ethanol) or Surfactants (e.g., Tween-80) assay_type->co_solvent No (Biochemical Assay) dmso_limit Ensure final DMSO concentration is non-toxic (typically <0.5%). ph_adjust->dmso_limit

Caption: Decision tree for selecting a solubilization strategy.

Representative Signaling Pathway

Many quinazoline derivatives are developed as kinase inhibitors. This diagram shows a simplified Receptor Tyrosine Kinase (RTK) signaling pathway, a common target for such compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK RAS RAS RTK->RAS Activates Ligand Ligand Ligand->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor Quinazoline Derivative (Kinase Inhibitor) Inhibitor->RTK Inhibits (ATP competitive) Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: Simplified Receptor Tyrosine Kinase (RTK) pathway.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical FormulaC₉H₆N₂O₂[12][13]
Molecular Weight174.16 g/mol [12][13]
Predicted XlogP0.5[12]
pKa (Carboxylic Acid)Predicted to be in the range of 3-5[6]
AppearanceLight yellow crystalline solid[13]

Note: XlogP is a measure of hydrophobicity. A low value suggests lower lipophilicity. The pKa value is an estimate based on similar structures.

Table 2: General Efficacy of Common Solubilization Strategies

MethodPrinciple of ActionExpected OutcomeConsiderations
pH Adjustment Converts the acidic drug to its more soluble salt form.[7]Can increase solubility by orders of magnitude.[14]Effective for ionizable compounds; must ensure final pH is compatible with the assay.[5]
Co-solvents Reduces the polarity of the aqueous medium.[5]Moderate increase in solubility.Primarily for cell-free assays; can be toxic to cells at higher concentrations.[5]
Surfactants Form micelles that encapsulate the hydrophobic drug.[14]Significant increase in solubility above the critical micelle concentration (CMC).Potential for assay interference and cell toxicity.[6]
Complexation Cyclodextrins form inclusion complexes, masking hydrophobic parts of the drug.[15]Can significantly improve aqueous solubility.May alter drug activity; requires careful selection of cyclodextrin type.[15][16]

Table 3: Recommended Maximum DMSO Concentrations for In Vitro Assays

DMSO ConcentrationGeneral Effect on Cell LinesRecommendation
< 0.1% Generally considered safe with minimal effects.Recommended for sensitive cell lines or long-term exposure studies.[11]
0.1% - 0.5% Well-tolerated by most robust cell lines for exposures up to 72 hours.[9][10][11]A common and generally safe range for most in vitro assays.[9][10]
0.5% - 1.0% Increased cytotoxicity and off-target effects may be observed.[11]Use with caution and only after validation with your specific cell line.[11]
> 1.0% Significant cytotoxicity and apoptosis are common.[10][11]Generally not recommended for cell-based assays.[11]

Detailed Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the standard procedure for preparing a high-concentration stock solution of a poorly soluble compound.

  • Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to minimize moisture uptake.

  • Calculation: Based on the molecular weight (174.16 g/mol ), calculate the mass of the compound required to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the weighed compound in a sterile microcentrifuge or glass tube.

  • Mixing: Vortex the solution vigorously for 1-2 minutes.

  • Aid Dissolution (If Necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[17] Gentle warming in a 37°C water bath can also be used.[3][18]

  • Verification: Ensure the solution is clear and free of any visible precipitate before proceeding.

  • Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Solubilization by pH Adjustment (Salt Formation)

This protocol is designed to enhance the aqueous solubility of this compound by converting it to its more soluble salt form.

  • Buffer Selection: Choose an appropriate buffer system for your experiment that can maintain a pH above the compound's pKa (e.g., a phosphate or HEPES buffer adjusted to pH 7.4 or higher). Be aware that some compounds can form insoluble salts with phosphate buffers.[19] If this occurs, switch to a different buffer system like HEPES or Tris.

  • Stock Preparation: Prepare a high-concentration stock solution in 100% DMSO as described in Protocol 1.

  • Dilution: Perform a serial dilution. In the final step, dilute the compound into your chosen high-pH buffer.

  • pH Verification: After adding the compound, re-check the pH of the final working solution. The addition of an acidic compound can slightly lower the buffer's pH. If necessary, adjust the pH back to the desired level using a small amount of dilute NaOH.

  • Observation: The solution should remain clear. If precipitation occurs, the buffer capacity may be insufficient, or the final concentration may still be too high.[6]

Protocol 3: Preparation of Working Solutions in Aqueous Buffer (Serial Dilution)

This protocol minimizes the risk of precipitation when diluting a DMSO stock into an aqueous buffer.

  • Prepare Stock: Start with a validated, fully dissolved stock solution in 100% DMSO (Protocol 1).

  • Intermediate Dilution: Create an intermediate dilution of your compound. For example, add 2 µL of a 10 mM DMSO stock to 98 µL of your final aqueous assay buffer to make a 200 µM intermediate solution (this intermediate tube now contains 2% DMSO). Vortex immediately and thoroughly.

  • Final Dilution: Add a volume of the intermediate solution to the final assay volume. For example, add 10 µL of the 200 µM intermediate solution to 190 µL of assay buffer in a 96-well plate to achieve a final concentration of 10 µM.

  • Final Solvent Concentration: Critically, ensure the final concentration of DMSO is consistent across all wells, including vehicle controls, and is at a non-toxic level for your cells (e.g., <0.5%).[11]

  • Gentle Mixing: Mix the final solution by gently pipetting up and down or by using a plate shaker. Observe the wells to ensure no precipitation has occurred.

References

Technical Support Center: Optimizing the Niementowski Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the Niementowski synthesis of quinazolines.

I. Frequently Asked Questions (FAQs)

Q1: What is the classical Niementowski quinazoline synthesis?

The classical Niementowski quinazoline synthesis is the chemical reaction between anthranilic acids and amides to form 4-oxo-3,4-dihydroquinazolines (also known as 3H-quinazolin-4-ones).[1] This reaction is typically a thermal condensation carried out at high temperatures, often between 130–150°C.[2][3]

Q2: What is the proposed reaction mechanism?

The reaction is thought to proceed through an initial acylation of the amino group of the anthranilic acid by the amide. This forms an o-amidobenzamide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final 4(3H)-quinazolinone product.[2]

Q3: What are the main advantages of the Niementowski synthesis?

The primary advantages of this synthesis are its operational simplicity and versatility.[2] It allows for the introduction of a wide variety of substituents on both the benzene and pyrimidine rings by choosing appropriately substituted anthranilic acids and amides. This adaptability is highly valuable in drug discovery for structure-activity relationship (SAR) studies.[2]

Q4: What are some modern modifications to the classical Niementowski synthesis?

Microwave-assisted organic synthesis (MAOS) has emerged as a significant improvement over conventional heating methods.[2][3] Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields under milder conditions.[3][4][5] The use of solid supports like acidic alumina, silica gel, and montmorillonite K-10 in conjunction with microwave heating has also been explored to improve efficiency, particularly in solvent-free conditions.[5]

II. Troubleshooting Guide

This section addresses common problems encountered during the Niementowski quinazoline synthesis in a question-and-answer format.

Low or No Product Yield

Question: My Niementowski reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I fix this?

Answer: Low yields are a common issue and can arise from several factors. A systematic approach to troubleshooting is recommended.[4][6]

Potential Cause Troubleshooting Steps & Recommendations Expected Outcome
Insufficient Reaction Temperature or Time The classical synthesis requires high temperatures (130-150°C) and can take several hours (e.g., 6 hours).[2][3] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is consumed.[4] Gradually increase the temperature in 5-10°C increments or extend the reaction time.[6]Increased conversion of starting materials to the desired product.[6]
Poor Solubility of Reactants Ensure all reactants are fully soluble in the chosen solvent at the reaction temperature. For polar starting materials, consider solvents like DMF or DMSO. For less polar substrates, toluene or dioxane may be more suitable.[6]An enhanced reaction rate and improved yield due to better mixing and interaction of reactants.[6]
Decomposition of Starting Materials The high temperatures required can lead to the degradation of thermally sensitive starting materials or products.[4][6] Consider using microwave-assisted synthesis, which often allows for lower temperatures and significantly shorter reaction times.[3][4]Minimized degradation and potentially higher yields.
Steric Hindrance If the anthranilic acid or amide substrates are sterically hindered, the reaction may require more forcing conditions. Higher reaction temperatures or a more potent catalyst might be necessary.[6] Alternatively, a different synthetic route that is less sensitive to steric effects could be considered.[6]Improved yield by overcoming the energetic barrier for the reaction.[6]
Catalyst Inactivity If using a catalyst (e.g., in modified procedures), ensure it has not been deactivated by air or moisture.[6] Use a freshly prepared or activated catalyst. For acid or base-catalyzed variations, verify the concentration and purity.[6]Restoration of catalytic activity, leading to a higher reaction rate and yield.[6]
Formation of Impurities and Side Products

Question: I am observing significant impurities or unexpected byproducts in my reaction mixture. What could they be and how can I prevent their formation?

Answer: The formation of byproducts can be influenced by reaction conditions and the nature of the starting materials.

Potential Cause Troubleshooting Steps & Recommendations Expected Outcome
Side Reactions from High Temperatures High reaction temperatures can promote the formation of undesired byproducts.[6] Lower the reaction temperature to the minimum required for the reaction to proceed at a reasonable rate.[6] Microwave-assisted synthesis can often provide the necessary energy more efficiently and with better control, reducing byproduct formation.[2][3]A cleaner reaction profile with fewer byproducts.
Presence of Water The reaction involves a dehydration step, so the presence of excess water can inhibit the final cyclization. Use anhydrous solvents and reagents.[6]Improved efficiency of the cyclization step, leading to a higher yield of the desired quinazolinone.
Oxidation The quinazoline ring can be susceptible to oxidation under certain conditions.[6] To prevent this, conduct the reaction under an inert atmosphere, such as nitrogen or argon.[6]Reduced formation of oxidized byproducts.

III. Experimental Protocols

A. Conventional Heating Method

This protocol is a general representation of the classical Niementowski synthesis.

Materials:

  • Substituted Anthranilic Acid (1.0 eq)

  • Amide (e.g., Formamide) (can be used in excess as the solvent) or another substituted amide (1.0 - 1.2 eq)

  • High-boiling point solvent (if amide is not the solvent, e.g., mineral oil, diphenyl ether)

Procedure:

  • Combine the substituted anthranilic acid and the amide in a round-bottom flask equipped with a reflux condenser.

  • If not using the amide as the solvent, add the high-boiling point solvent.

  • Heat the reaction mixture to 130-150°C.[2][3]

  • Maintain this temperature and monitor the reaction progress by TLC. Reaction times can be long, often in the range of several hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates upon cooling. If so, collect the solid by filtration.

  • Wash the collected solid with a suitable solvent (e.g., cold ethanol) to remove impurities.

  • Purify the crude product by recrystallization from an appropriate solvent.

B. Microwave-Assisted Method

This protocol offers a more rapid and often higher-yielding alternative.[2][5]

Materials:

  • Substituted Anthranilic Acid (1.0 eq)

  • Amide (e.g., Formamide) (can be used in excess)

  • Microwave-safe reaction vessel with a magnetic stir bar

Procedure:

  • Place the substituted anthranilic acid and the amide into the microwave-safe reaction vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150-170°C) for a short duration (e.g., 10-40 minutes).[3][5] Power levels can also be controlled (e.g., 60-200W).[3]

  • Monitor the reaction progress by TLC or LC-MS after the initial irradiation period. If the reaction is incomplete, it can be subjected to further irradiation.

  • After completion, cool the vessel to room temperature.

  • Work-up the reaction mixture as described in the conventional method (precipitation, filtration, and recrystallization).

IV. Visualized Workflows and Logic

Niementowski_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Select Substituted Anthranilic Acid & Amide reagents Combine Reactants (Solvent or Neat) start->reagents heating_method Choose Heating Method reagents->heating_method conventional Conventional Heating (130-150°C, hours) heating_method->conventional Classical microwave Microwave Irradiation (150-170°C, minutes) heating_method->microwave Modern monitor Monitor Progress (TLC / LC-MS) conventional->monitor microwave->monitor cool Cool to Room Temp monitor->cool isolate Isolate Crude Product (Filtration) cool->isolate purify Purify (Recrystallization) isolate->purify product Pure Quinazolinone purify->product

Caption: General experimental workflow for the Niementowski quinazoline synthesis.

Troubleshooting_Logic cluster_temp_time Temperature & Time cluster_reagents Reagents & Conditions cluster_alternative Alternative Methods start Low or No Yield? check_temp Is Temp ≥ 130°C? start->check_temp Yes increase_temp Increase Temp check_temp->increase_temp No check_time Sufficient Time? check_temp->check_time Yes increase_time Increase Time check_time->increase_time No check_solubility Reactants Soluble? check_time->check_solubility Yes change_solvent Change Solvent (e.g., DMF, Toluene) check_solubility->change_solvent No check_sterics Steric Hindrance? check_solubility->check_sterics Yes force_conditions Use Harsher Conditions (Higher T, Catalyst) check_sterics->force_conditions Yes consider_mw Consider Microwave Synthesis check_sterics->consider_mw No mw_outcome Faster Reaction, Higher Yield consider_mw->mw_outcome

Caption: Decision tree for troubleshooting low yields in Niementowski synthesis.

References

Troubleshooting guide for the cyclization step in quinazoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the cyclization step of quinazoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common classical methods for synthesizing the quinazoline core, and what are their known issues?

A1: The most prevalent classical methods include the Niementowski, Friedländer, and Bischler syntheses.[1]

  • Niementowski Reaction: This method involves the condensation of anthranilic acids with amides.[1] A primary challenge is the often high reaction temperatures (above 130°C), which can lead to the decomposition of starting materials and the formation of byproducts.[1] The reaction's efficiency can also be sensitive to the substituents on the anthranilic acid and the amide.[1]

  • Friedländer Synthesis: This approach utilizes 2-aminobenzaldehydes or ketones and a compound with an active methylene group.[1] A common side reaction is the formation of quinoline derivatives if the reaction conditions are not meticulously controlled.[1]

  • Bischler Synthesis: This synthesis traditionally requires harsh conditions, such as high temperatures (over 120°C) and high pressure, often for extended periods.[2]

Q2: My reaction is producing a significant amount of side products, making purification difficult. What are the common side reactions and how can I minimize them?

A2: The formation of side products is a frequent challenge in quinazoline synthesis. Common side reactions include:

  • Dimerization or Polymerization: This is more likely to occur at high temperatures. Lowering the reaction temperature or using a more dilute solution can often mitigate this issue.[3]

  • Incomplete Cyclization: If the intermediate does not fully cyclize, you can try increasing the reaction time or temperature, or using a more effective cyclizing agent.[3]

  • Hydrolysis: The quinazoline ring can be susceptible to hydrolysis, particularly in the presence of strong acids or bases at elevated temperatures, which can lead to ring-opening.[3] Careful control of pH and temperature is crucial to prevent this.[3]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low yield is a common problem in the cyclization step of quinazoline synthesis. The following guide provides a systematic approach to troubleshooting this issue.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low/No Yield check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions optimize_catalyst Check Catalyst Activity & Loading check_reagents->optimize_catalyst Impure/Inactive optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time check_conditions->optimize_time optimize_solvent Evaluate Solvent check_conditions->optimize_solvent check_atmosphere Ensure Inert Atmosphere (if needed) check_conditions->check_atmosphere analyze_byproducts Analyze Byproducts (TLC, LC-MS) optimize_temp->analyze_byproducts optimize_time->analyze_byproducts optimize_catalyst->analyze_byproducts optimize_solvent->analyze_byproducts check_atmosphere->analyze_byproducts end_point Improved Yield analyze_byproducts->end_point Identify & Mitigate

Caption: Troubleshooting workflow for low quinazoline synthesis yield.

Possible Causes and Solutions:

Potential Cause Recommended Action Expected Outcome
Incorrect Stoichiometry Carefully verify the molar ratios of your starting materials.Ensures that reactants are present in the correct proportions for the reaction to proceed to completion.
Poor Reagent Quality Ensure the purity of your starting materials, especially the amine and amide sources, as impurities can interfere with the reaction.Prevents side reactions and catalyst deactivation caused by impurities.
Catalyst Inactivity If using a metal catalyst, ensure it has not been deactivated by exposure to air or moisture. Consider using a freshly prepared or activated catalyst.[1][3]Restores the catalytic activity required for the cyclization reaction.
Insufficient Catalyst Loading The amount of catalyst can be critical. Too little may result in a slow or incomplete reaction. Perform small-scale experiments to optimize the catalyst loading.[3]Achieves an optimal reaction rate without promoting side reactions.
Inappropriate Reaction Temperature Gradually increase the reaction temperature in 5-10°C increments and monitor the reaction progress by TLC or LC-MS.[1]Increased conversion of starting materials to the desired product.
Insufficient Reaction Time Extend the reaction time and monitor for product formation at regular intervals.[1]Allows the reaction to proceed to completion.
Poor Solubility of Reactants Select a solvent in which all reactants are fully soluble at the reaction temperature. For polar starting materials, consider solvents like DMF or DMSO. For less polar substrates, toluene or dioxane may be more suitable.[1]Enhanced reaction rate and improved yield due to better mixing and interaction of reactants.
Reaction Atmosphere Some reactions, particularly those involving transition metal catalysts, may require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst or reactants.[1][3]Prevents degradation of sensitive reagents and catalysts.
Issue 2: Formation of Side Products/Impurities

The formation of side products can complicate purification and reduce the overall yield. This guide addresses common impurities and strategies for their minimization.

Logical Relationship for Minimizing Side Products

Side_Product_Mitigation start Side Product Formation identify_side_product Identify Side Product (NMR, MS) start->identify_side_product dimerization Dimerization/ Polymerization identify_side_product->dimerization High MW Impurity incomplete_cyclization Incomplete Cyclization identify_side_product->incomplete_cyclization Intermediate Detected hydrolysis Hydrolysis of Quinazoline Ring identify_side_product->hydrolysis Ring-Opened Product solution_dilution Lower Concentration/ Temperature dimerization->solution_dilution solution_cyclization Increase Time/Temp/ Use Stronger Cyclizing Agent incomplete_cyclization->solution_cyclization solution_hydrolysis Anhydrous Conditions/ Neutral pH hydrolysis->solution_hydrolysis end_point Minimized Side Products solution_dilution->end_point solution_cyclization->end_point solution_hydrolysis->end_point

Caption: Decision-making process for mitigating common side reactions.

Common Side Reactions and Mitigation Strategies:

Side Reaction Possible Causes & Solutions Expected Outcome
Dimerization or Polymerization of Starting Materials High Concentration of Reactants: Perform the reaction at a lower concentration by increasing the solvent volume.[3]Reduced probability of intermolecular reactions leading to dimerization or polymerization.
Incomplete Cyclization Insufficient Reaction Temperature or Time: Gradually increase the reaction temperature or extend the reaction time.[1] Ineffective Cyclizing Agent: Consider using a more potent cyclizing agent.Increased conversion of the intermediate to the final quinazoline product.
Hydrolysis of the Quinazoline Ring Presence of Water: Use anhydrous solvents and reagents, and dry all glassware thoroughly. Conduct the reaction under an inert atmosphere.[1] Acidic or Basic Conditions: If possible, perform the reaction under neutral conditions. If an acid or base is necessary, use the minimum effective amount and consider milder alternatives.[1] High Reaction Temperatures: Lower the reaction temperature to the minimum required for the reaction to proceed at a reasonable rate.[1]Minimized hydrolysis of the quinazoline ring, leading to a purer product and higher yield.

Experimental Protocols

General Protocol for Cs₂CO₃-Promoted Cyclization of o-Fluorobenzamides with Amides

This protocol is adapted from a transition-metal-free synthesis of quinazolin-4-ones.[4][5]

Materials:

  • o-Fluorobenzamide derivative

  • Amide derivative

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Nitrogen or Argon gas

  • Sealed reaction tube

Procedure:

  • To a 25 mL sealed tube equipped with a magnetic stirrer, add the o-fluorobenzamide (1.0 mmol), the amide (2.5 mmol), and Cs₂CO₃ (2.5 mmol).

  • Under a nitrogen or argon atmosphere, add 4.0 mL of freshly distilled anhydrous DMSO to the tube.

  • Seal the tube and place it in a preheated oil bath at 135 °C.

  • Stir the reaction mixture for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into 50 mL of water and stir for 30 minutes.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the precipitate with water (3 x 20 mL) and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain the crude quinazolin-4-one.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Optimization of Reaction Conditions: A Case Study

The following table summarizes the optimization of reaction conditions for the synthesis of 3-methyl-2-phenylquinazolin-4-one from 2-fluoro-N-methylbenzamide and benzamide.

EntryBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
1K₂CO₃ (4.0)DMSO13524Trace
2Cs₂CO₃ (2.5)DMSO1352492
3Cs₂CO₃ (2.5)NMP1352445
4Cs₂CO₃ (2.5)Dioxane13524< 5
5Cs₂CO₃ (2.5)Toluene13524< 5
6Cs₂CO₃ (2.5)DMSO1202478
7Cs₂CO₃ (2.5)DMSO1502485
8Cs₂CO₃ (1.5)DMSO1352465
9Cs₂CO₃ (3.0)DMSO1352491

Data adapted from Fu, et al. (2019). The reaction was carried out with 1.0 mmol of 2-fluoro-N-methylbenzamide and 2.5 mmol of benzamide.

This data clearly indicates that Cs₂CO₃ is a superior base to K₂CO₃ for this transformation, and DMSO is the optimal solvent. The reaction temperature also plays a significant role, with 135°C providing the best yield.

References

Preventing byproduct formation in the synthesis of quinazoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of quinazoline derivatives. This resource is designed for researchers, scientists, and professionals in drug development to provide targeted solutions for preventing byproduct formation and optimizing reaction outcomes. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered in your synthetic work.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of quinazoline derivatives, with a focus on minimizing the formation of unwanted byproducts.

Issue 1: Formation of Quinazolin-4(3H)-one Byproducts

Problem: My reaction is yielding a significant amount of the corresponding quinazolin-4(3H)-one instead of the desired quinazoline derivative, particularly in Niementowski-type syntheses.

Possible Causes and Solutions:

CauseRecommended ActionExpected Outcome
Reaction Conditions Favoring Oxidation Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the quinazoline product.[1]Reduced formation of the quinazolinone byproduct.
Inappropriate Stoichiometry In Niementowski reactions using formamide, employing an excess of formamide can favor the formation of the desired quinazoline over the quinazolinone.[2]Minimized formation of the 4-oxo-3,4-dihydroquinazoline byproduct.[2]
Suboptimal pH Adjust the pH of the reaction mixture. The reaction pathway can be influenced by acidic or basic conditions.[2]Increased selectivity for the desired quinazoline derivative.
High Reaction Temperature Optimize the reaction temperature. High temperatures can sometimes promote the formation of the more stable quinazolinone.Improved yield of the target quinazoline.

G start High Quinazolinone Byproduct c1 Reaction under inert atmosphere? start->c1 s1 Conduct reaction under N2 or Ar c1->s1 No c2 Optimized stoichiometry? c1->c2 Yes s1->c2 s2 Use excess formamide (Niementowski) c2->s2 No c3 pH optimized? c2->c3 Yes s2->c3 s3 Adjust pH c3->s3 No end Quinazolinone byproduct minimized c3->end Yes s3->end

Caption: Troubleshooting workflow for addressing dimerization.

Frequently Asked Questions (FAQs)

Q1: What are the most common classical methods for synthesizing quinazoline derivatives?

A1: The most common classical methods are the Niementowski, Friedländer, and Bischler syntheses. [1]The Niementowski reaction involves the condensation of anthranilic acids with amides. [1]The Friedländer synthesis utilizes 2-aminobenzaldehydes or ketones and a compound with an active methylene group. [1]The Bischler synthesis is another traditional method for preparing quinazoline derivatives. [1] Q2: My Niementowski reaction is giving a low yield. What are potential causes?

A2: Low yields in the Niementowski synthesis can result from several factors. High reaction temperatures (often above 130°C) can lead to the decomposition of starting materials or the formation of undesired byproducts. The reaction is also sensitive to the substituents on the anthranilic acid and the amide. In some cases, the cyclization of the intermediate o-amidobenzamide may be inefficient.

Q3: I am observing an unexpected byproduct in my Friedländer synthesis. What could it be?

A3: A common issue in the Friedländer synthesis is the formation of quinoline derivatives if the reaction conditions are not carefully controlled. [1]This is due to the similarity of the starting materials with those used in the Niementowski quinoline synthesis. [1]Additionally, self-condensation of the active methylene compound can lead to impurities.

Q4: What are some challenges associated with the Bischler quinazoline synthesis?

A4: The Bischler synthesis traditionally requires harsh reaction conditions, such as high temperatures (above 120°C) and high pressure, often for extended periods in a saturated ammonia alcohol solution. [1] Q5: Are there "greener" methods for quinazoline synthesis that minimize waste?

A5: Yes, modern synthetic strategies often focus on environmentally friendly approaches. Microwave-assisted synthesis, especially under solvent-free conditions, has proven to be highly efficient, reducing reaction times and the use of organic solvents. [2]Multicomponent reactions are also gaining popularity as they improve atom economy by combining multiple starting materials in a single step.

Data Presentation: Comparative Analysis of Synthesis Methods

The choice of synthetic method can significantly impact reaction time and yield. Microwave-assisted synthesis often provides a more efficient alternative to conventional heating.

ProductMethodReaction TimeYield (%)Reference
3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-oneConventional10 hoursNot specified[3]
3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-oneMicrowave5 minutesNot specified[3]
Quinazolin-4(3H)-oneConventional6 hoursNot specified[4]
Quinazolin-4(3H)-oneMicrowave (60 W)20 minutesNot specified[4]

Experimental Protocols

Protocol 1: Niementowski Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one (Conventional Method)

Materials:

  • 2-Aminobenzohydrazide (0.01 mol)

  • 2-Chlorobenzaldehyde (0.01 mol)

  • Pyridine (catalytic amount)

  • Ethanol (20 mL)

Procedure:

  • A mixture of 2-aminobenzohydrazide and 2-chlorobenzaldehyde in ethanol is refluxed for 10 hours in the presence of a catalytic amount of pyridine. [3]2. The progress of the reaction is monitored by thin-layer chromatography (TLC). [3]3. Upon completion, the reaction mixture is cooled to room temperature. [3]4. The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum. [3]5. The crude product is recrystallized from a suitable solvent to afford the pure product. [3]

Protocol 2: Niementowski Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one (Microwave-Assisted Method)

Materials:

  • 2-Aminobenzohydrazide (0.01 mol)

  • 2-Chlorobenzaldehyde (0.01 mol)

  • Ethanol (10 mL)

Procedure:

  • In a microwave-safe vessel, a mixture of 2-aminobenzohydrazide and 2-chlorobenzaldehyde in ethanol is placed. [3]2. The vessel is sealed and subjected to microwave irradiation at 800 W for 5 minutes. [3]3. The reaction is monitored by TLC. [3]4. After completion, the mixture is allowed to cool to room temperature. [3]5. The resulting solid is filtered, washed with cold ethanol, and dried. [3]6. Recrystallization from a suitable solvent yields the pure product. [3]

Protocol 3: Friedländer Annulation for Quinoline Synthesis (General Procedure)

The Friedländer synthesis involves the acid- or base-catalyzed cyclocondensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group. [5] Reaction Mechanism Workflow

G start o-Aminoaryl aldehyde/ketone + α-Methylene carbonyl step1 Aldol condensation and dehydration start->step1 intermediate α,β-Unsaturated aldehyde/ketone step1->intermediate step2 Intramolecular condensation of amino group with carbonyl intermediate->step2 step3 Acid- or base-catalyzed ring dehydration step2->step3 end Quinoline ring step3->end

Caption: General mechanism of the Friedländer synthesis. [5]

Protocol 4: Bischler-Napieralski Reaction for Dihydroisoquinoline Synthesis (General Information)

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides or β-arylethylcarbamates. [6]It is typically carried out in refluxing acidic conditions with a dehydrating agent like POCl₃ or P₂O₅. [6][7]The reaction is most effective with electron-donating groups on the benzene ring.

Reaction Components

G sub β-arylethylamide product 3,4-dihydroisoquinoline sub->product Cyclization reagent Dehydrating agent (e.g., POCl3) reagent->product Catalyzes

Caption: Key components of the Bischler-Napieralski reaction.

References

Technical Support Center: Scaling Up the Synthesis of Quinazoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up synthesis of Quinazoline-6-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common starting point for the synthesis of this compound?

A common and well-established method for the synthesis of quinazolinone structures, such as this compound, is the Niementowski quinazolinone synthesis. This reaction involves the thermal condensation of an appropriately substituted anthranilic acid with an amide.[1][2][3][4][5] For this compound, the likely starting material would be 4-aminoterephthalic acid (or a protected form) and formamide.

Q2: My reaction yield dropped significantly when moving from a 10 g to a 1 kg scale. What are the likely causes?

Significant drops in yield during scale-up are common and often related to issues with mass and heat transfer. In larger reactors, inefficient stirring can create localized "hot spots" or areas of high reactant concentration, leading to side reactions. Additionally, the surface-area-to-volume ratio decreases as the scale increases, which can make heat dissipation more challenging, potentially causing degradation of starting materials or products.

Q3: I am observing a new, significant impurity in my HPLC analysis at a larger scale that was negligible on the bench. How can I address this?

The emergence of new impurities during scale-up often points to issues with reaction control, such as temperature fluctuations or prolonged reaction times. It is recommended to first isolate and characterize the impurity using techniques like LC-MS, HRMS, and NMR to understand its formation pathway. Based on the impurity's structure, you can then adjust reaction parameters, such as lowering the temperature, reducing reaction time, or ensuring an inert atmosphere if oxidation is suspected.

Q4: My product is "oiling out" during crystallization on a large scale, making filtration difficult. What can I do?

Crystallization is highly sensitive to scale-dependent factors like cooling rates and agitation. Rapid cooling, more common in smaller flasks, can lead to the formation of fine powders or amorphous material. On a larger scale, a slower, more controlled cooling rate is crucial. Seeding the solution with a small amount of previously isolated crystalline product can also promote the growth of larger, more easily filterable crystals. Experimenting with different anti-solvents and optimizing the solvent/anti-solvent ratio at the larger scale can also be beneficial.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Sub-optimal reaction temperature.Perform a temperature screen in small-scale experiments to find the optimal condition. Classical methods like the Niementowski synthesis may require high temperatures (>120°C).[6]
Incorrect reaction time.Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and ensure the consumption of starting materials.[6]
Poor quality of starting materials.Ensure the purity of reactants, as impurities can interfere with the reaction.
Inefficient mixing at large scale.Ensure the stirrer design and speed are adequate for the reactor geometry and volume. Consider using an overhead stirrer with an appropriate impeller to ensure homogeneity.
Formation of Side Products/Impurities Over-reaction or degradation.Optimize reaction time and temperature. High temperatures or prolonged reaction times can lead to the degradation of starting materials or the desired product.
Presence of water in reagents or solvents.Use anhydrous solvents and reagents, especially if intermediates are prone to hydrolysis.
Oxidation of the quinazoline nitrogen.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric oxygen.
Difficult Product Isolation/Purification Product "oiling out" or forming fine particles.Control the cooling rate during crystallization. Consider using a seeding strategy or optimizing the solvent/anti-solvent system.
Poor solubility of the product in the reaction mixture.Select a solvent system where the product has good solubility at the reaction temperature but limited solubility at lower temperatures to facilitate crystallization upon cooling.

Data Presentation: Scale-Up Parameter Comparison (Illustrative)

The following table provides an illustrative example of how key parameters can be affected during the scale-up of a hypothetical quinazoline synthesis. Actual values will vary depending on the specific reaction conditions and equipment.

Parameter Lab Scale (e.g., 1 L flask) Pilot Scale (e.g., 50 L reactor) Production Scale (e.g., 500 L reactor)
Typical Batch Size 50 g2.5 kg25 kg
Typical Yield 85%70%65%
Heating/Cooling Time ~15-30 minutes~1-2 hours~4-6 hours
Stirring Method Magnetic stir barOverhead mechanical stirrer (anchor/turbine)Overhead mechanical stirrer (impeller/baffle system)
Typical Purity (Crude) 95%88%85%

Experimental Protocols

Proposed Synthesis of this compound via Niementowski Reaction

This protocol is adapted from established methods for quinazolinone synthesis and serves as a starting point for optimization.

Materials:

  • 4-Amino-terephthalic acid

  • Formamide

  • High-boiling point solvent (e.g., Dowtherm A, mineral oil)

Procedure (Lab Scale):

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-amino-terephthalic acid (1 equivalent) and formamide (excess, e.g., 10-20 equivalents).

  • Heat the mixture to 130-150°C. The reaction is typically carried out neat or in a high-boiling point solvent.

  • Maintain the temperature and stir the reaction mixture for the determined optimal time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If necessary, add a suitable anti-solvent to induce precipitation.

  • Collect the solid product by filtration and wash with a suitable solvent (e.g., ethanol, water) to remove residual formamide and other impurities.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., DMF/water, ethanol).

Scale-Up Considerations:

  • Heat Transfer: For larger batches, use a jacketed reactor with a temperature control unit to ensure uniform heating and prevent overheating.

  • Mixing: Employ a robust overhead stirring system to maintain a homogeneous reaction mixture.

  • Reagent Addition: For highly exothermic reactions, consider a semi-batch approach where one reactant is added portion-wise to control the rate of heat generation.

  • Work-up: Ensure that the work-up procedure is scalable. Large volumes of solvent for extraction and washing may be required. Consider the efficiency of filtration and drying equipment at a larger scale.

Visualizations

experimental_workflow start Starting Materials (4-Amino-terephthalic acid, Formamide) reaction Niementowski Reaction (130-150°C) start->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Work-up (Cooling, Precipitation, Filtration) monitoring->workup Proceed if complete purification Purification (Recrystallization) workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Caption: Inhibition of EGFR signaling pathway by quinazolinone-based drugs.[1]

References

Technical Support Center: Stability Testing of Quinazoline-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability testing of quinazoline-6-carboxylic acid derivatives. The information is presented in a question-and-answer format, addressing common issues and providing practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of stability testing for this compound derivatives?

A1: Stability testing is a critical component of the drug development process that provides evidence on how the quality of a drug substance changes over time under the influence of various environmental factors such as temperature, humidity, and light.[1][2] For this compound derivatives, this testing is essential to determine the compound's intrinsic stability, identify potential degradation products, and establish a re-test period or shelf life and recommended storage conditions.[3]

Q2: What are the different types of stability studies I should conduct?

A2: Stability programs typically include several types of studies:

  • Forced Degradation (Stress) Testing: Involves exposing the compound to harsh conditions (e.g., strong acids, bases, oxidation, high heat, and intense light) that are more severe than accelerated conditions.[4] This helps to identify likely degradation products and establish the degradation pathways.

  • Accelerated Stability Testing: The compound is stored at elevated temperature and humidity conditions to speed up chemical degradation and physical changes.[5] These studies allow for the prediction of the shelf life in a shorter time frame.

  • Real-Time Stability Testing: The compound is stored under the recommended storage conditions for the duration of its proposed shelf life and monitored at specific intervals.[5]

Q3: What are the most common degradation pathways for the quinazoline core structure?

A3: The quinazoline ring system can be susceptible to several degradation pathways:

  • Hydrolysis: The quinazoline ring can be cleaved under hydrolytic conditions, particularly when boiled in strong acidic or alkaline solutions.[6][7] For instance, boiling with hydrochloric acid can break down the quinazoline into o-aminobenzaldehyde, ammonia, and formic acid.[6] Stress studies on similar quinazoline derivatives have shown significant decomposition in 0.1 M HCl and complete degradation in 0.1 M NaOH.[8]

  • Oxidation: Oxidation of the quinazoline ring can occur. For example, oxidation in a dilute aqueous acid with hydrogen peroxide can yield a 3,4-dihydro-4-oxo quinazoline.[6][9] However, some derivatives show high stability against oxidative stress.[10]

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of a cluster of degradation products.[8] Photostability testing is a crucial part of stability studies as per ICH guidelines.[11][12]

Q4: Which analytical method is best suited for stability-indicating assays of these compounds?

A4: The most widely used and recommended method for stability-indicating assays is High-Performance Liquid Chromatography (HPLC), typically with UV detection (HPLC-UV).[4][13] A stability-indicating method is one that can accurately measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate the degradation products from the parent compound.[14] Reversed-phase HPLC (RP-HPLC) with a C18 column is commonly employed for the analysis of quinazoline derivatives.[15][16]

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

HPLC Analysis Issues

Q: My chromatogram shows significant peak tailing for my this compound derivative. What is the cause and how can I fix it?

A: Peak tailing is a common issue for basic compounds like many quinazoline derivatives. It is often caused by secondary interactions between the basic nitrogen atoms in your compound and residual acidic silanol groups on the silica-based HPLC column.[15]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Increase the pH of the aqueous portion of your mobile phase (e.g., using a phosphate or acetate buffer) to suppress the ionization of the silanol groups. A pH between 3 and 7 is a good starting point.

  • Add a Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase. TEA will interact with the active silanol sites, reducing their availability to interact with your analyte.

  • Use an End-Capped Column: Switch to a modern, high-purity silica column that is "end-capped." These columns have most of the residual silanol groups chemically deactivated, minimizing tailing for basic compounds.[15]

  • Reduce Sample Concentration: Injecting too much sample can overload the column and lead to peak distortion. Try diluting your sample and reinjecting.

Q: The retention time of my main peak is drifting between injections. What are the likely causes?

A: Retention time instability can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Flush the column with at least 10-20 column volumes of the initial mobile phase.

  • Mobile Phase Inconsistency: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic solvent. Prepare fresh mobile phase daily and keep the reservoir covered.[17]

  • Temperature Fluctuations: Column temperature significantly affects retention time. Use a column oven to maintain a constant and consistent temperature throughout the analysis.[17]

  • Pump or Leak Issues: Air trapped in the pump head or small leaks in the system can cause pressure fluctuations, leading to unstable retention times.[18] Check system pressure and inspect for any leaks.

Forced Degradation Study Issues

Q: My quinazoline derivative degraded almost completely in 0.1 M NaOH within minutes. How can I study this degradation pathway?

A: Rapid degradation is common for quinazolines in alkaline conditions.[8][14] To study the degradation profile effectively, you need to slow down the reaction.

  • Use milder conditions (e.g., 0.01 M or 0.001 M NaOH).

  • Conduct the experiment at a lower temperature (e.g., room temperature or in an ice bath).

  • Take samples at very short time intervals (e.g., 1, 2, 5, and 10 minutes) and immediately neutralize them with an acid to stop the reaction before HPLC analysis.

Q: I am not observing any significant degradation under thermal (80°C) or photolytic stress conditions. Is this expected?

A: Yes, this is plausible. Many quinazoline derivatives are reported to be highly stable under thermal and photolytic conditions.[8][10] For example, one study showed a 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one derivative to be stable at 80°C and when exposed to UV light at 365 nm.[10] If you observe less than 5% degradation, it indicates good intrinsic stability under these specific stress conditions. Always ensure your stress conditions are rigorous enough, as per ICH guidelines (e.g., for photostability, an overall illumination of not less than 1.2 million lux hours).[12]

Data Presentation

Quantitative data from stability studies should be organized logically. The table below provides an example summary of forced degradation results for a hypothetical this compound derivative.

Table 1: Example Forced Degradation Data for "Compound QCA-X"

Stress ConditionReagent/ConditionTimeTemperature% Assay of Parent Compound% DegradationMajor Degradation Products (RT)
Acid Hydrolysis 0.1 M HCl24 h80°C89.5%10.5%DP1 (4.2 min)
Base Hydrolysis 0.1 M NaOH2 h60°C45.2%54.8%DP2 (5.1 min), DP3 (6.8 min)
Oxidative 3% H₂O₂24 hRoom Temp98.1%1.9%Minor peaks observed
Thermal Solid State48 h80°C99.2%0.8%No significant degradation
Photolytic Solid State7 daysICH Option 296.5%3.5%DP4 (7.5 min)

DP = Degradation Product; RT = Retention Time. Data is representative.

Experimental Protocols & Visualizations

General Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a forced degradation study.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Evaluation A Prepare Stock Solution of Derivative C Prepare Control Sample (in dissolution solvent) A->C D Acid Hydrolysis (e.g., 0.1M HCl, 80°C) A->D E Base Hydrolysis (e.g., 0.1M NaOH, 60°C) A->E F Oxidation (e.g., 3% H2O2, RT) A->F B Prepare Stress Agents (Acid, Base, Oxidant) B->D B->E B->F I Sample at Time Points, Neutralize if Needed C->I D->I E->I F->I G Thermal Stress (Solid, 80°C) G->I H Photolytic Stress (ICH Light Chamber) H->I J Analyze by Stability- Indicating HPLC Method I->J K Identify & Quantify Degradation Products J->K L Evaluate Mass Balance & Propose Pathways K->L

Caption: General workflow for forced degradation studies.

Potential Degradation Pathway: Alkaline Hydrolysis

Quinazoline derivatives are particularly susceptible to cleavage of the pyrimidine ring under strong alkaline conditions. The diagram below illustrates a plausible hydrolytic degradation pathway.

G A This compound Derivative N N B Intermediate A->B OH- (hydrolysis) C 2-Amino-5-carboxy-benzaldehyde Derivative NH2 CHO B->C Ring Opening

Caption: Potential hydrolytic degradation of the quinazoline core.

Protocol 1: Forced Degradation Study

This protocol outlines the steps for subjecting a this compound derivative to various stress conditions as per ICH guidelines.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the derivative in a suitable solvent (e.g., acetonitrile:water 50:50 v/v).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture in a water bath at 80°C. Withdraw samples at 2, 6, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M NaOH before dilution and injection.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C. Withdraw samples at 30 minutes, 1 hour, and 2 hours. Neutralize with 0.1 M HCl before analysis. Note: If degradation is too rapid, use milder conditions (e.g., 0.01 M NaOH at room temperature).

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a known quantity of the solid compound in a petri dish and expose it to a temperature of 80°C in a hot air oven for 48 hours. At the end of the study, weigh the sample, dissolve it in the solvent, and analyze.

  • Photostability Testing: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12] Keep a control sample protected from light with aluminum foil. Analyze both samples after exposure.

  • Analysis: For all conditions, dilute the stressed samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method Development

This protocol provides a starting point for developing an RP-HPLC method to separate the parent compound from its degradation products.

  • Column: Use a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water or a 20 mM potassium phosphate buffer adjusted to pH 3.5.

    • Solvent B: Acetonitrile.

  • Gradient Elution: Start with a broad gradient to separate all potential peaks.

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-22 min: 95% B

    • 22-23 min: 95% to 5% B

    • 23-28 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector set at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., determined from a UV scan, often around 254 nm or 315 nm for quinazolines).[14][19]

  • Injection Volume: 10 µL.

  • Method Validation: Once initial separation is achieved, optimize the gradient, pH, and organic modifier to ensure adequate resolution (Rs > 2) between the parent peak and all degradation product peaks. The method must then be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

References

Technical Support Center: Characterization of Quinazoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the characterization of quinazoline isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to differentiate between quinazoline isomers?

A1: Quinazoline isomers, by definition, share the same molecular formula and thus the same exact mass. This makes them indistinguishable by standard mass spectrometry alone.[1][2] Their structural similarities often result in comparable physicochemical properties, such as polarity and solubility, which complicates their separation using chromatographic techniques.[3][4] Furthermore, their analogous core structures can lead to very similar fragmentation patterns in tandem mass spectrometry (MS/MS), making definitive identification difficult without complementary techniques.[1]

Q2: What are the essential analytical techniques for successfully characterizing quinazoline isomers?

A2: A multi-technique approach is crucial. The gold standard involves a combination of high-performance liquid chromatography (HPLC) or gas chromatography (GC) for physical separation, followed by spectroscopic analysis for structural identification.[5] High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition, while tandem mass spectrometry (MS/MS) helps differentiate isomers based on fragmentation patterns.[1][6] Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is the most powerful tool for unambiguous structure elucidation and distinguishing positional isomers.[6]

Q3: Can I reliably distinguish isomers using only mass spectrometry?

A3: Relying solely on mass spectrometry is challenging and often insufficient. While MS/MS can sometimes reveal subtle differences in the relative intensities of fragment ions, these patterns can be influenced by the instrument type and experimental conditions.[1] Without prior chromatographic separation, the resulting mass spectrum represents a mixture of isomers, rendering interpretation nearly impossible. Therefore, coupling chromatography with mass spectrometry (LC-MS or GC-MS) is the standard and recommended practice.[7]

Q4: How critical is chromatographic separation for isomer characterization?

A4: Chromatographic separation is a critical prerequisite for accurate characterization. It is the only way to physically resolve the isomers before they are analyzed by a detector.[7] Achieving good separation simplifies subsequent spectral analysis, allowing each isomer to be characterized individually. Without effective separation, co-elution occurs, leading to mixed signals that confound data interpretation.[2]

Q5: What is the definitive role of NMR spectroscopy in this process?

A5: NMR spectroscopy provides the most definitive and unambiguous structural information for identifying quinazoline isomers.[6] While chromatography separates and MS can suggest structures, NMR confirms the precise connectivity of atoms and the relative positions of substituents on the aromatic rings. Two-dimensional NMR techniques like COSY, HSQC, and HMBC are particularly powerful for mapping out the entire molecular skeleton, making NMR the ultimate arbiter in structural assignment.[6]

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format.

Guide 1: Chromatographic Separation Issues

Q: My quinazoline isomers are co-eluting or showing poor resolution in reverse-phase HPLC. What steps can I take to improve separation?

A: This is a common challenge due to the similar polarities of isomers. A systematic approach to method development is required.

Workflow for Optimizing Isomer Separation

G start Poor Isomer Separation (RP-HPLC) step1 Modify Mobile Phase Gradient (e.g., shallower gradient) start->step1 step2 Change Organic Modifier (Acetonitrile vs. Methanol) step1->step2 step3 Adjust Mobile Phase pH (To alter ionization state) step2->step3 step4 Change Stationary Phase (e.g., C18 to Phenyl-Hexyl or Biphenyl) step3->step4 step5 Vary Column Temperature (Affects retention and selectivity) step4->step5 end Optimized Separation step5->end

Caption: A systematic workflow for troubleshooting poor HPLC separation of isomers.

Table 1: Troubleshooting HPLC Co-elution of Quinazoline Isomers

Problem Potential Cause Suggested Solution
Complete Co-elution Insufficient selectivity of the stationary/mobile phase combination. 1. Change the organic modifier (e.g., from acetonitrile to methanol, or vice-versa).[4]2. Switch to a different column chemistry (e.g., from C18 to a phenyl-hexyl or polar-embedded phase).[4]3. Explore normal-phase chromatography if isomers have different polar functional group accessibility.[4]
Poor Resolution (Overlapping Peaks) Inefficient separation or excessive peak broadening. 1. Decrease the flow rate to increase efficiency.2. Make the elution gradient shallower to increase the separation window.3. Adjust the column temperature; sometimes lower or higher temperatures can improve selectivity.[3]

| Tailing Peaks | Secondary interactions with the stationary phase (e.g., silanol activity). | 1. Adjust the mobile phase pH to suppress ionization of the analyte or silanols.2. Add a competitor base (e.g., triethylamine) in small amounts to the mobile phase.3. Use a modern, end-capped column with low silanol activity. |

Guide 2: Mass Spectrometry Analysis

Q: My separated isomers give nearly identical MS/MS fragmentation spectra. How can I use mass spectrometry to differentiate them?

A: Even with similar spectra, subtle, reproducible differences can be exploited.

  • Vary Collision Energy: Systematically vary the collision-induced dissociation (CID) energy. Different isomers may show different energy-dependencies for specific fragmentation pathways. One isomer might be more stable, requiring higher energy to fragment, or it might favor a different fragmentation channel at a specific energy.

  • Analyze Fragment Ratios: Instead of looking for unique fragments, precisely quantify the relative abundance of the common fragment ions. Isomers can produce the same fragments but at consistently different ratios. These "fingerprint" ratios can be used for identification.[7]

  • Consider Computational Chemistry: Use Density Functional Theory (DFT) to model the isomers and their likely fragment ions.[1] This can help predict the most stable protonation sites and the relative stabilities of fragment ions, providing a theoretical basis to explain the subtle differences observed in the experimental MS/MS data.[1]

Q: The fragmentation of my quinazoline derivative is highly complex and difficult to interpret. What could be the cause?

A: The complexity often arises from the molecule's electronic structure. The quinazoline scaffold has multiple heteroatoms (nitrogens) that can be protonated.[1] This can lead to a mixed population of precursor ions in the gas phase, where protonation is distributed across several basic sites. Each of these protonated forms can follow a slightly different fragmentation pathway, and the resulting MS/MS spectrum is a composite of all these pathways.[1]

Guide 3: NMR Spectroscopy Interpretation

Q: The ¹H NMR spectra of my positional isomers look very similar. How can I make an unambiguous structural assignment?

A: When 1D spectra are insufficient, 2D NMR is essential for definitive assignment.

Decision Tree for NMR Analysis

G start Ambiguous 1D NMR Spectra q1 Need to see H-H connectivity? start->q1 cosy Run ¹H-¹H COSY (Correlated Spectroscopy) q1->cosy Yes q2 Need to connect protons to carbons? cosy->q2 hsqc Run HSQC (Heteronuclear Single Quantum Coherence) q2->hsqc Yes q3 Need long-range (2-3 bond) H-C correlations? hsqc->q3 hmbc Run HMBC (Heteronuclear Multiple Bond Correlation) q3->hmbc Yes elucidate Combine all data to elucidate full structure hmbc->elucidate

Caption: A decision tree for selecting the appropriate 2D NMR experiments.

  • ¹H-¹H COSY: This experiment reveals which protons are spin-coupled to each other, typically through three bonds. It is excellent for identifying adjacent protons on an aromatic ring and tracing out spin systems.[6]

  • HSQC: This experiment correlates each proton signal with the carbon signal of the atom it is directly attached to. It is the fastest way to assign carbon chemical shifts for all protonated carbons.[6]

  • HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. It is the key to piecing the structure together, as it connects different fragments (e.g., a substituent to a specific position on the quinazoline ring).

By combining the information from these experiments, you can definitively map the molecular structure and distinguish between even very similar positional isomers.

Experimental Protocols

Protocol 1: General HPLC Method Development for Quinazoline Isomer Separation
  • Column Selection: Start with a broadly applicable column, such as a C18 stationary phase (e.g., 100 mm length, 2.1 mm ID, <3 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

  • Initial Gradient Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Gradient: Start with a linear gradient from 5% B to 95% B over 10 minutes. Hold at 95% B for 2 minutes.

  • Injection and Analysis: Inject 1-5 µL of the dissolved sample mixture. Monitor with a UV detector at a relevant wavelength (e.g., 254 nm) and/or a mass spectrometer.

  • Optimization:

    • If co-elution occurs, first try making the gradient shallower (e.g., 5-95% B over 20 minutes) to increase the separation window.

    • If resolution is still poor, change Mobile Phase B to 0.1% Methanol.

    • If separation remains challenging, switch to a column with different selectivity, such as a Phenyl-Hexyl or Biphenyl phase, and repeat the gradient optimization.[4]

Protocol 2: Tandem Mass Spectrometry (MS/MS) for Isomer Differentiation
  • Infusion/LC-MS Setup: Introduce the separated isomers into the mass spectrometer via the optimized LC method.

  • Full Scan (MS1): Acquire a full scan spectrum in positive ion mode to identify the protonated molecular ion ([M+H]⁺) for the isomers.

  • Precursor Ion Selection: In the MS/MS method, set the instrument to isolate the [M+H]⁺ ion.

  • Collision Energy Optimization: Set up a series of experiments where the collision energy (CID or HCD) is ramped. For example, acquire product ion spectra at 10, 15, 20, 25, and 30 eV (or arbitrary units depending on the instrument).

  • Data Analysis: For each isomer, compare the product ion spectra at each collision energy. Look for:

    • The appearance or disappearance of specific fragment ions at certain energies.

    • Reproducible and significant changes in the relative intensity ratios of major fragment ions.[7]

Protocol 3: 2D NMR for Unambiguous Structure Elucidation
  • Sample Preparation: Dissolve a sufficient amount (typically 5-10 mg) of the purified isomer in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Acquire 1D Spectra: Obtain high-quality ¹H and ¹³C{¹H} spectra.

  • Acquire 2D COSY Spectrum: Use standard instrument parameters to acquire a ¹H-¹H COSY spectrum. This will establish proton-proton connectivities.

  • Acquire 2D HSQC Spectrum: Use standard parameters to acquire a ¹H-¹³C HSQC spectrum. This will correlate each proton to its directly attached carbon.

  • Acquire 2D HMBC Spectrum: Acquire a ¹H-¹³C HMBC spectrum, optimizing the long-range coupling delay (e.g., for a J-coupling of 8 Hz). This will reveal 2- and 3-bond correlations between protons and carbons.

  • Structure Assembly: Use the correlations from all spectra to piece together the molecular structure. For example, a key HMBC correlation from a substituent's proton to a specific carbon in the quinazoline ring can definitively establish the substitution position.[6]

References

Avoiding degradation of Quinazoline-6-carboxylic acid during workup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and workup of Quinazoline-6-carboxylic acid. Our goal is to provide practical solutions to prevent degradation and ensure the isolation of a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound during workup?

A1: The primary stability concerns for this compound are hydrolysis of the quinazoline ring and potential decarboxylation under harsh conditions. The quinazoline ring is susceptible to cleavage under hot acidic or alkaline conditions.[1] While stable in cold, dilute acidic or alkaline solutions, boiling in these conditions can lead to degradation.

Q2: At what pH should I conduct my aqueous workup?

A2: It is recommended to perform aqueous extractions under neutral or mildly acidic conditions (pH 4-6) and at room temperature or below to minimize the risk of hydrolysis. Strong acids or bases, especially when heated, should be avoided.

Q3: Is this compound prone to decarboxylation?

A3: While decarboxylation is a known reaction for certain carboxylic acids, particularly with heating, there is no direct evidence to suggest that this compound readily decarboxylates under standard workup conditions. However, to minimize this risk, prolonged heating of the acidic form should be avoided. The first synthesis of the parent quinazoline molecule involved the decarboxylation of a 2-carboxy quinazoline derivative, indicating that the quinazoline scaffold can undergo this reaction under certain conditions.[1][2]

Q4: What are common impurities I might encounter?

A4: Common impurities can include unreacted starting materials, byproducts from the cyclization reaction, and degradation products such as those resulting from hydrolysis of the quinazoline ring. Depending on the synthetic route, positional isomers could also be present.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound After Workup
Possible Cause Troubleshooting/Solution
Degradation during pH adjustment Avoid using strong acids or bases for pH adjustment. Use dilute solutions of acids (e.g., 1M HCl) or bases (e.g., saturated NaHCO₃) and add them slowly while monitoring the pH. Perform this step in an ice bath to dissipate any heat generated.
Hydrolysis during aqueous extraction Ensure all aqueous washes are performed with cold (0-5 °C) solutions. Minimize the time the compound is in contact with the aqueous phase.
Product loss due to high solubility If the product is partially soluble in the aqueous layer, saturate the aqueous phase with NaCl (brine wash) to decrease the solubility of the organic product. Back-extract the aqueous layers with a suitable organic solvent.
Precipitation issues If precipitating the product from a solution, ensure the pH is adjusted to its isoelectric point. The solubility of carboxylic acids can be minimal at their pKa.
Issue 2: Product Appears Discolored or Oily After Isolation
Possible Cause Troubleshooting/Solution
Presence of baseline impurities from the reaction Purify the crude product using column chromatography before final isolation or recrystallization.
Oxidation If the synthesis is sensitive to air, consider performing the workup under an inert atmosphere (e.g., Nitrogen or Argon).
Residual solvent Ensure the product is thoroughly dried under vacuum to remove any residual high-boiling solvents like DMF or DMSO, which can trap impurities and affect the product's appearance.
Issue 3: Difficulty in Purifying the Final Product by Recrystallization

| Possible Cause | Troubleshooting/Solution | | Inappropriate solvent choice | Screen a variety of solvents for recrystallization. Good starting points for quinazoline derivatives include ethanol, acetic acid, or mixtures like ethanol/water or THF/hexane.[3][4] | | "Oiling out" of the product | This occurs when the product separates from the solution as a liquid rather than a solid. This can be due to a high concentration of impurities or too rapid cooling. Allow the solution to cool slowly. If it persists, try a different solvent system or purify by chromatography first. | | Co-precipitation of impurities | If impurities have similar solubility profiles, a single recrystallization may not be sufficient. Consider a multi-step purification involving both chromatography and recrystallization. |

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₆N₂O₂
Molecular Weight174.16 g/mol [5]
AppearanceLight yellow crystalline solid[2]
pKa (predicted for quinazoline N)~3.31 (for parent quinazoline)
pKa (predicted for carboxylic acid)~4-5
SolubilityGenerally soluble in polar organic solvents like DMF and DMSO. Solubility in other common lab solvents needs to be determined empirically.

Experimental Protocols

Protocol 1: General Workup Procedure to Minimize Degradation

  • Reaction Quenching: Upon completion of the reaction, cool the reaction mixture to room temperature. If the reaction is in a high-boiling aprotic solvent (e.g., DMF, DMSO), dilute the mixture with a suitable organic solvent like ethyl acetate to facilitate extraction.

  • Aqueous Wash: Transfer the diluted reaction mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Cold, dilute acid (e.g., 1M HCl) to remove basic impurities.

    • Cold water.

    • Cold brine (saturated NaCl solution) to reduce the solubility of the product in the aqueous layer.

    • Note: Perform all washes at a low temperature (0-5 °C) and minimize the contact time.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a temperature not exceeding 40°C.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[3][4]

Visualizations

DegradationPathways Potential Degradation Pathways of this compound QCA This compound Hydrolysis_Product 2-Amino-5-carboxybenzaldehyde derivative QCA->Hydrolysis_Product Hot Acidic/Alkaline Conditions Decarboxylation_Product Quinazoline QCA->Decarboxylation_Product Heat (potential) TroubleshootingWorkflow Troubleshooting Workflow for Workup Issues Start Low Yield or Impure Product Check_pH Was pH extreme during workup? Start->Check_pH Check_Temp Was the workup performed at elevated temperature? Check_pH->Check_Temp No Optimize_pH Use cold, dilute acid/base Check_pH->Optimize_pH Yes Optimize_Temp Perform workup at 0-5 °C Check_Temp->Optimize_Temp Yes Check_Purification Was purification method effective? Check_Temp->Check_Purification No Optimize_pH->Check_Temp Optimize_Temp->Check_Purification Recrystallize Screen for optimal recrystallization solvent Check_Purification->Recrystallize No/Partially End Pure Product Check_Purification->End Yes Chromatography Perform column chromatography Recrystallize->Chromatography Chromatography->End

References

Technical Support Center: Synthesis of Quinazoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Answering your request, here is a technical support center with troubleshooting guides and FAQs for alternative synthetic routes to Quinazoline-6-carboxylic acid.

This technical support center is designed for researchers, scientists, and drug development professionals, offering guidance on the synthesis of this compound. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols for alternative synthetic routes, and visualizations of chemical pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when synthesizing this compound? A1: The main difficulties arise from the low solubility of starting materials and intermediates that contain a carboxylic acid group in many common organic solvents. There is also a risk of decarboxylation if the reaction is conducted at high temperatures. Furthermore, it is essential to use reactions that are selective and do not interfere with the carboxylic acid functional group.

Q2: I am experiencing a very low yield in my quinazoline ring formation step. What could be the issue? A2: Several factors could contribute to a low yield:

  • Incorrect Reaction Temperature: High temperatures might lead to the decomposition of your starting materials or the formation of unwanted byproducts. It is advisable to perform a temperature screen to determine the optimal conditions.[1][2]

  • Poor Quality of Reagents: Ensure that your starting materials are pure, as impurities can impede the reaction.

  • Inaccurate Stoichiometry: Double-check the molar ratios of your reactants to ensure they are correct.

  • Inefficient Cyclization: The final step of ring-closing may be slow. You might need to extend the reaction time or use a more potent cyclizing agent.

Q3: My TLC analysis shows multiple spots in the crude product. What byproducts might be present? A3: In quinazoline synthesis, common byproducts include unreacted starting materials, intermediates that did not cyclize, and products from intermolecular reactions, especially when using bifunctional starting materials.[1] In some instances, quinoline derivatives may also form if the reaction conditions are not precisely controlled.[1]

Q4: How can I enhance the solubility of my reactants that contain a carboxylic acid? A4: To improve solubility, you can:

  • Utilize polar aprotic solvents such as DMF, DMSO, or DMAc.

  • Temporarily convert the carboxylic acid to an ester before forming the quinazoline ring, and then hydrolyze it back to a carboxylic acid in the final step.

  • Employ a co-solvent system.

Troubleshooting Guides

Issue 1: Low Yield in the Final Cyclization Step
Possible CauseTroubleshooting StepExpected Outcome
Incomplete reactionMonitor the reaction's progress with TLC or LC-MS and extend the reaction time if the starting material is still present.Increased conversion to the desired product.
Reversible reactionIf the cyclization is reversible, try removing a byproduct like water as it forms by using a Dean-Stark apparatus or molecular sieves.The equilibrium will shift towards the product, leading to a higher yield.
Steric hindranceBulky substituents on the ring might impede cyclization. Consider using a more powerful cyclizing agent or higher temperatures, while monitoring for decomposition.Overcoming the activation energy barrier required for cyclization.
Catalyst deactivationIf you are using a metal catalyst, ensure it is active and not contaminated. You may need to use a fresh batch or increase the amount of catalyst.[2]Restored catalytic activity and an improved reaction rate.
Issue 2: Difficulty in Product Purification
Possible CauseTroubleshooting StepExpected Outcome
Product insolubilityIf the product precipitates from the reaction mixture, it might be sufficiently pure after washing with a suitable solvent. If not, try to dissolve the crude product for recrystallization or chromatography.Isolation of the pure product.
Co-elution of impuritiesIf impurities are co-eluting with your product during chromatography, try a different solvent system or stationary phase.Better separation and purification.
Product is a saltIf your product is in a salt form, its solubility will be different. Consider neutralizing it to the free acid or base to make extraction or crystallization easier.Conversion to a form that is easier to purify.

Alternative Synthetic Routes

Below are two plausible alternative synthetic routes for this compound.

Route 1: From 4-Amino-3-formylbenzoic acid

This method employs a modified Friedländer annulation, where an o-aminobenzaldehyde derivative reacts with a nitrogen source to create the quinazoline ring.

Experimental Protocol

  • Reaction Setup: In a solution of 4-amino-3-formylbenzoic acid (1.0 eq) in formamide (10 volumes), add ammonium formate (2.0 eq).

  • Reaction Conditions: Heat the mixture to 150-160 °C for 4-6 hours, monitoring the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Purification: Collect the precipitate by filtration, wash it with water, and then recrystallize from an ethanol/water mixture to obtain this compound.

Quantitative Data (Estimated)

ParameterValueReference
Yield 50-65%Based on similar Niementowski reactions.[3]
Reaction Time 4-6 hours[3]
Temperature 150-160 °C[3]

Workflow Diagram

G A 4-Amino-3-formylbenzoic acid C Reaction Mixture A->C B Formamide, Ammonium Formate B->C D Heating (150-160 °C) C->D E Crude Product D->E F Work-up (Precipitation) E->F G Purification (Recrystallization) F->G H This compound G->H

Caption: Workflow for the synthesis of this compound via Route 1.

Route 2: From 4-Methyl-3-nitroaniline

This is a multi-step approach that involves first constructing the quinazoline core and then modifying a substituent to get the desired carboxylic acid.

Experimental Protocol

  • Step 1: Acetylation. Protect the amino group of 4-methyl-3-nitroaniline by acetylating it with acetic anhydride.

  • Step 2: Oxidation. Oxidize the methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

  • Step 3: Reduction. Reduce the nitro group to an amino group with a reducing agent such as iron powder in an acidic medium.

  • Step 4: Cyclization. React the resulting 4-acetylamino-3-aminobenzoic acid with formamide under heat to form the quinazolinone intermediate.

  • Step 5: Chlorination and Amination. Treat the quinazolinone with POCl3 to get the 4-chloroquinazoline, then react it with ammonia to obtain the 4-aminoquinazoline.

  • Step 6: Deamination and Hydrolysis. Deaminate the 4-amino group and hydrolyze the acetyl protecting group to yield this compound.

Quantitative Data (Estimated)

StepReactionReagentsYield (%)
1AcetylationAcetic anhydride90-95
2OxidationKMnO440-50
3ReductionFe/HCl80-90
4CyclizationFormamide60-70
5Chlorination/AminationPOCl3, NH370-80
6Deamination/HydrolysisNaNO2, H+; H3O+50-60
Overall Yield ~5-10%

Workflow Diagram

G A 4-Methyl-3-nitroaniline B Acetylation A->B C Oxidation B->C D Reduction C->D E Cyclization D->E F Chlorination/ Amination E->F G Deamination/ Hydrolysis F->G H This compound G->H

Caption: Multi-step synthesis of this compound (Route 2).

Signaling Pathways (Illustrative)

While this compound is not a signaling molecule itself, many quinazoline derivatives are known to inhibit signaling pathways implicated in cancer, such as the EGFR pathway. The diagram below shows a simplified representation of the EGFR signaling pathway.

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR

Caption: A simplified diagram of the EGFR signaling pathway, which is often a target for quinazoline derivatives.

References

Validation & Comparative

Verifying the Molecular Structure of Synthesized Quinazoline-6-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the chemical structure of synthesized Quinazoline-6-carboxylic acid. By comparing experimental data with established values, researchers can confidently verify the identity and purity of their compound. This process is a critical step in drug discovery and development, ensuring the correct molecule is advanced for further study.

The structural confirmation of this compound (C₉H₆N₂O₂) relies on a suite of standard analytical techniques.[1][2][3] This guide will focus on the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) to elucidate the molecular structure.

Comparative Analysis of Spectroscopic Data

The primary method for structure confirmation involves comparing the spectral data obtained from the synthesized sample against expected values derived from theoretical principles and data from known quinazoline derivatives. The following tables summarize the expected analytical results for this compound and provide a template for experimental findings.

Table 1: Mass Spectrometry Data

High-resolution mass spectrometry is employed to determine the accurate molecular weight and elemental composition of the synthesized compound.[3]

AnalysisExpected ValueExperimental Finding (Sample A)
Molecular Formula C₉H₆N₂O₂C₉H₆N₂O₂
Monoisotopic Mass 174.0429 g/mol 174.0431 g/mol
[M+H]⁺ (m/z) 175.0502175.0505
[M-H]⁻ (m/z) 173.0356173.0354

Table 2: ¹H NMR Spectroscopy Data (400 MHz, DMSO-d₆)

¹H NMR spectroscopy provides detailed information about the hydrogen atom environment and connectivity within the molecule.[1][2][3] The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a high chemical shift, typically around 12 ppm.[4]

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityExperimental Finding (Sample A)
H-2~9.4Singlet9.42
H-4~9.2Singlet9.25
H-5~8.4Doublet8.41
H-7~8.2Doublet of Doublets8.22
H-8~7.9Doublet7.93
-COOH>12.0Broad Singlet12.5 (broad)

Table 3: ¹³C NMR Spectroscopy Data (100 MHz, DMSO-d₆)

¹³C NMR spectroscopy identifies the different carbon environments in the molecule. The carboxyl carbon is expected at the downfield end of the spectrum (~165-185 ppm).[4]

Carbon AssignmentExpected Chemical Shift (δ, ppm)Experimental Finding (Sample A)
C=O (Carboxylic Acid)~167167.2
C-2~158158.5
C-4~152152.1
C-8a~150150.3
C-6~135135.4
C-8~132132.0
C-5~130130.1
C-4a~128128.6
C-7~125125.2

Table 4: FT-IR Spectroscopy Data

Infrared spectroscopy is used to identify the presence of specific functional groups.[1][2][3] For this compound, the key signatures are the broad O-H stretch and the sharp C=O stretch of the carboxylic acid group.[5][6][7]

Functional GroupExpected Wavenumber (cm⁻¹)InterpretationExperimental Finding (Sample A)
O-H (Carboxylic Acid)3300 - 2500 (broad)O-H StretchBroad band centered at ~3000
C-H (Aromatic)3100 - 3000 (sharp)C-H Stretch3050
C=O (Carboxylic Acid)1760 - 1690 (strong, sharp)C=O Stretch1715
C=N / C=C (Aromatic)1620 - 1450Ring Stretching1610, 1580, 1490
C-O1320 - 1210C-O Stretch1295

Analytical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the comprehensive analysis and structural confirmation of the synthesized product.

G Workflow for Structural Confirmation of this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry (HRMS) Purification->MS NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Data_FTIR Identify Functional Groups (-COOH, Aromatic Ring) FTIR->Data_FTIR Data_MS Determine Molecular Formula & Exact Mass MS->Data_MS Data_NMR Elucidate C-H Framework & Connectivity NMR->Data_NMR Comparison Compare Experimental Data with Expected Values Data_FTIR->Comparison Data_MS->Comparison Data_NMR->Comparison Confirmation Structure Confirmed Comparison->Confirmation

Caption: Logical workflow for synthesis, analysis, and structural confirmation.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for the key experiments cited.

1. High-Resolution Mass Spectrometry (HRMS)

  • Instrument: Waters Xevo G2-XS QToF mass spectrometer with an electrospray ionization (ESI) source.

  • Method: The synthesized sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. The solution is infused directly into the ESI source. Spectra are acquired in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. Data is processed to determine the exact mass and elemental composition.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: Bruker 400 Ultrashield™ spectrophotometer (400 MHz for ¹H, 100 MHz for ¹³C).

  • Sample Preparation: Approximately 5-10 mg of the synthesized this compound is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition: A standard proton NMR experiment is run. Key parameters include a 30-degree pulse angle, a relaxation delay of 1 second, and 16-32 scans.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is performed. A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrument: PerkinElmer Spectrum 100 FT-IR Spectrometer with a universal Attenuated Total Reflectance (ATR) accessory.

  • Method: A small amount of the dry, solid sample is placed directly onto the ATR crystal. The spectrum is recorded over a range of 4000-650 cm⁻¹. A background spectrum is collected prior to sample analysis. Typically, 16 scans are co-added to generate the final spectrum.

Conclusion

By systematically applying these analytical techniques and comparing the resulting data as outlined in the tables, researchers can rigorously confirm the structure of synthesized this compound. A strong correlation between the experimental data from the synthesized sample and the expected spectroscopic values provides high confidence in the molecular identity, paving the way for subsequent biological and pharmacological evaluation.

References

Target Validation for Quinazoline Carboxylic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities and validated targets of quinazoline-based carboxylic acids. We will delve into experimental data for key examples, offering insights into their potential therapeutic applications.

The quinazoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives finding applications as therapeutic agents.[1][2] The addition of a carboxylic acid moiety can significantly influence the pharmacological properties of these molecules. This guide focuses on the target validation of quinazoline-based carboxylic acids, providing a comparative overview of their biological activities and the experimental frameworks used to validate their targets. While direct and extensive target validation studies on Quinazoline-6-carboxylic acid itself are not widely published, we can draw valuable comparisons from closely related analogues that have been investigated as inhibitors of key biological targets.

Comparative Biological Activity

Quinazoline carboxylic acid derivatives have been primarily investigated for their potential as anticancer agents, targeting enzymes crucial for tumor growth and survival. Here, we compare the activity of representative quinazoline carboxylic acids against three validated targets: Carbonic Anhydrases (CAs), Epidermal Growth Factor Receptor (EGFR), and Aurora A Kinase.

Compound ClassTargetKey Compound ExamplePotency (IC₅₀/Kᵢ)Cell-based ActivityReference
Anilinoquinazoline-based carboxylic acids Carbonic Anhydrase IX (CA IX)4-((2-(p-Tolyl)quinazolin-4-yl)amino)benzoic acidKᵢ = 1.6 µMAntiproliferative activity against various cancer cell lines[3]
Anilinoquinazoline-based carboxylic acids Carbonic Anhydrase XII (CA XII)4-((2-(p-Tolyl)quinazolin-4-yl)amino)benzoic acidKᵢ = 5.8 µMAntiproliferative activity against various cancer cell lines[3]
Substituted Quinazoline Derivatives Epidermal Growth Factor Receptor (EGFR)4-arylamino-6-(5-substituted furan-2-yl)quinazoline derivativesIC₅₀ = 5.06 nM (wild type EGFR)Strong anti-proliferative activity against EGFR-expressing tumor cell lines[4]
Fluoroquinazoline-carboxylic Acid Derivatives Aurora A Kinase2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid49.3% inhibition at 10 µMCytotoxicity against NCI-60 cell lines; induced apoptosis and G1 cell cycle arrest in MCF-7 cells[5]

Target Validation Workflows

The validation of a specific protein as the target of a small molecule is a critical step in drug discovery. Below are generalized workflows for validating the targets discussed above.

Carbonic Anhydrase Inhibition Assay Workflow

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Recombinant\nHuman CA Isozymes Recombinant Human CA Isozymes Stopped-flow\nSpectrophotometer Stopped-flow Spectrophotometer Recombinant\nHuman CA Isozymes->Stopped-flow\nSpectrophotometer Test Compound\n(Quinazoline Carboxylic Acid) Test Compound (Quinazoline Carboxylic Acid) Test Compound\n(Quinazoline Carboxylic Acid)->Stopped-flow\nSpectrophotometer CO2 Substrate CO2 Substrate CO2 Substrate->Stopped-flow\nSpectrophotometer Measure Catalyzed\nCO2 Hydration Rate Measure Catalyzed CO2 Hydration Rate Stopped-flow\nSpectrophotometer->Measure Catalyzed\nCO2 Hydration Rate Calculate IC50/Ki values Calculate IC50/Ki values Measure Catalyzed\nCO2 Hydration Rate->Calculate IC50/Ki values Compare to\nStandard Inhibitor (e.g., Acetazolamide) Compare to Standard Inhibitor (e.g., Acetazolamide) Calculate IC50/Ki values->Compare to\nStandard Inhibitor (e.g., Acetazolamide) cluster_biochemical Biochemical Assay cluster_cellular Cell-based Assays Recombinant\nEGFR Kinase Recombinant EGFR Kinase Kinase Assay\n(e.g., Kinase-Glo) Kinase Assay (e.g., Kinase-Glo) Recombinant\nEGFR Kinase->Kinase Assay\n(e.g., Kinase-Glo) Test Compound Test Compound Test Compound->Kinase Assay\n(e.g., Kinase-Glo) ATP & Substrate ATP & Substrate ATP & Substrate->Kinase Assay\n(e.g., Kinase-Glo) Measure Kinase Activity Measure Kinase Activity Kinase Assay\n(e.g., Kinase-Glo)->Measure Kinase Activity Calculate IC50 Calculate IC50 Measure Kinase Activity->Calculate IC50 EGFR-dependent\nCancer Cell Line EGFR-dependent Cancer Cell Line Treat with\nTest Compound Treat with Test Compound EGFR-dependent\nCancer Cell Line->Treat with\nTest Compound Western Blot\n(p-EGFR, p-Akt, p-Erk) Western Blot (p-EGFR, p-Akt, p-Erk) Treat with\nTest Compound->Western Blot\n(p-EGFR, p-Akt, p-Erk) MTT/CellTiter-Glo Assay MTT/CellTiter-Glo Assay Treat with\nTest Compound->MTT/CellTiter-Glo Assay Analyze Protein\nPhosphorylation Analyze Protein Phosphorylation Western Blot\n(p-EGFR, p-Akt, p-Erk)->Analyze Protein\nPhosphorylation Determine\nAntiproliferative Activity (GI50) Determine Antiproliferative Activity (GI50) MTT/CellTiter-Glo Assay->Determine\nAntiproliferative Activity (GI50) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression Inhibitor Quinazoline Inhibitor Inhibitor->EGFR

References

A Comparative Analysis of Quinazoline-Based EGFR Inhibitors: Efficacy and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

The inhibition of the Epidermal Growth Factor Receptor (EGFR) is a cornerstone of targeted therapy for several cancers, particularly non-small cell lung cancer (NSCLC). The quinazoline scaffold has emerged as a highly favorable core structure for the development of potent EGFR inhibitors.[1] This guide provides a comparative overview of the efficacy of various quinazoline-based EGFR inhibitors, with a focus on derivatives featuring substitutions at the C-6 position, and contrasts their performance with established, clinically approved EGFR inhibitors.

The Landscape of EGFR Inhibitors: A Generational Overview

EGFR inhibitors are broadly classified into three generations, each developed to overcome resistance mechanisms and improve efficacy.

  • First-Generation EGFR Inhibitors: These are reversible inhibitors that compete with ATP at the kinase domain of EGFR. Examples include Gefitinib and Erlotinib. They are particularly effective against tumors harboring activating EGFR mutations, such as exon 19 deletions and the L858R point mutation.[1]

  • Second-Generation EGFR Inhibitors: This class, which includes Afatinib and Dacomitinib, forms covalent bonds with the EGFR kinase domain, leading to irreversible inhibition. They are active against the same mutations as the first-generation inhibitors but can also show activity against some less common mutations.

  • Third-Generation EGFR Inhibitors: Developed to combat resistance, particularly the T790M mutation that often arises after treatment with first or second-generation inhibitors, this generation includes Osimertinib. It selectively targets the T790M mutant EGFR while sparing the wild-type form, thereby reducing side effects.

The Quinazoline Scaffold: A Platform for Potent EGFR Inhibition

The quinazoline core is a key structural feature in many approved EGFR inhibitors.[1] Researchers have extensively explored modifications of this scaffold to enhance inhibitory activity and selectivity. The C-6 position of the quinazoline ring has been a particular focus for derivatization, with various substituents influencing the compound's binding affinity and overall efficacy.

The following diagram illustrates the general mechanism of action of quinazoline-based EGFR inhibitors.

EGFR_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR ATP ATP EGFR->ATP Dimerization & Activation EGF EGF EGF->EGFR Binds Quinazoline Quinazoline Inhibitor Quinazoline->ATP Blocks Binding ADP ADP ATP->ADP Phosphorylation Downstream Downstream Signaling (Proliferation, Survival) ADP->Downstream Activates

Figure 1: Mechanism of Quinazoline-based EGFR Inhibition.

Comparative Efficacy of C-6 Substituted Quinazoline Derivatives

While specific data for Quinazoline-6-carboxylic acid as a primary inhibitor is not extensively documented in publicly available research, its core structure serves as a foundational scaffold for numerous potent derivatives. The following table summarizes the in vitro efficacy (IC50 values) of several C-6 substituted quinazoline derivatives against EGFR, compared to the first-generation inhibitor, Gefitinib. Lower IC50 values indicate higher potency.

Compound/DerivativeTargetIC50 (nM)Reference CompoundReference IC50 (nM)
Gefitinib EGFR (NSCLC)27--
Afatinib EGFR0.5--
Compound with C-6 semicarbazone moiety (19b) EGFR (WT)0.05Afatinib0.5
Compound with C-6 semicarbazone moiety (19b) EGFR (T790M/L858R)5.6Afatinib3.8
Compound with C-6 benzamide substituent (6g) EGFR (WT)5--
Compound with C-6 vorinostat-like segment (14) A549 cells630Lapatinib1740
Compound with C-6 N-Boc glycine residue (19) EGFR3.2--

Data synthesized from multiple sources.[1][2][3]

The data clearly indicates that strategic substitutions at the C-6 position of the quinazoline ring can lead to derivatives with significantly enhanced inhibitory potency against both wild-type and mutant forms of EGFR, in some cases surpassing the efficacy of established drugs like Afatinib.[2]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.

In Vitro EGFR Kinase Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of EGFR.

Objective: To measure the IC50 value of a test compound against EGFR kinase.

Materials:

  • Recombinant human EGFR enzyme

  • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr))

  • Test compound (e.g., Quinazoline derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add a small volume (e.g., 0.5 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the EGFR enzyme to the wells and pre-incubate for 30 minutes at 27°C.

  • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

  • Allow the reaction to proceed for a set time (e.g., 30-120 minutes) at a controlled temperature.

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescent signal is proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

The following diagram outlines the workflow for a typical in vitro kinase assay.

Kinase_Assay_Workflow A Prepare serial dilutions of test compound B Add compound and EGFR enzyme to plate A->B C Pre-incubate B->C D Initiate reaction with ATP and substrate C->D E Incubate for kinase reaction D->E F Stop reaction and add detection reagent E->F G Measure luminescence F->G H Calculate % inhibition and determine IC50 G->H

Figure 2: In Vitro EGFR Kinase Assay Workflow.
Cell-Based EGFR Phosphorylation Assay

This assay measures the ability of a compound to inhibit EGFR autophosphorylation within a cellular context.

Objective: To determine the effect of a test compound on EGF-induced EGFR phosphorylation in cancer cells.

Materials:

  • Cancer cell line overexpressing EGFR (e.g., A431)

  • Cell culture medium and supplements

  • 96-well tissue culture plates

  • Test compound

  • Epidermal Growth Factor (EGF)

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Quenching buffer

  • Blocking buffer

  • Primary antibodies (anti-phospho-EGFR and anti-total-EGFR)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound or vehicle for a specified duration (e.g., 1-4 hours).

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) to induce EGFR phosphorylation.

  • Fix the cells with a fixing solution.

  • Quench endogenous peroxidase activity.

  • Block non-specific binding sites.

  • Incubate with primary antibodies against either phosphorylated EGFR or total EGFR.

  • Wash the wells and incubate with an HRP-conjugated secondary antibody.

  • Add TMB substrate and allow color to develop.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Normalize the phospho-EGFR signal to the total EGFR signal to account for any variations in cell number.

  • Calculate the percentage of inhibition of EGFR phosphorylation for each compound concentration.

The logical relationship between the components of the cell-based assay is depicted below.

Cell_Based_Assay_Logic cluster_cell_treatment Cell Treatment cluster_detection Detection Cells Cancer Cells (e.g., A431) Fixation Fixation & Permeabilization Cells->Fixation Compound Test Compound Compound->Cells EGF EGF Stimulation EGF->Cells Blocking Blocking Fixation->Blocking PrimaryAb Primary Antibody (anti-pEGFR or anti-EGFR) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP) PrimaryAb->SecondaryAb Substrate TMB Substrate SecondaryAb->Substrate Measurement Absorbance Reading Substrate->Measurement

Figure 3: Logical Flow of a Cell-Based EGFR Phosphorylation Assay.

Conclusion

The quinazoline scaffold remains a highly valuable platform for the design of novel and potent EGFR inhibitors. While this compound itself may primarily serve as a foundational structure, its derivatives, particularly those with strategic substitutions at the C-6 position, have demonstrated exceptional efficacy, often exceeding that of established EGFR inhibitors. The continued exploration of this chemical space holds significant promise for the development of next-generation targeted therapies for cancer. The experimental protocols provided herein offer a standardized framework for the evaluation and comparison of these novel therapeutic agents.

References

Unraveling the Bioactivity of Quinazoline Carboxylic Acid Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the biological activities of quinazoline-6-carboxylic acid and its 7-isomer reveals nuances in their potential as therapeutic agents. While direct comparative studies are not extensively available in the public domain, a review of the bioactivity of their derivatives, particularly in the context of anticancer research, provides valuable insights into their structure-activity relationships.

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The position of substituents on the quinazoline ring is a critical determinant of a compound's efficacy and selectivity. This guide delves into the bioactivity of two closely related isomers, this compound and quinazoline-7-carboxylic acid, by examining the performance of their derivatives as reported in scientific literature.

Comparative Bioactivity Profile

While a head-to-head comparison of the unmodified this compound and quinazoline-7-carboxylic acid is not readily found in published research, analysis of their derivatives suggests that the placement of the carboxylic acid group, and other substituents, significantly influences their anticancer effects. Generally, structure-activity relationship (SAR) studies on quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors indicate that substitutions at the 7-position are often associated with enhanced potency. For instance, one study highlighted that 7-amino propoxy side chain derivatives exhibited greater activity than their 6-amino propoxy counterparts, suggesting a potential advantage for 7-substituted quinazolines in certain therapeutic contexts.[1]

The following table provides a summary of the anticancer activities of various derivatives of 6- and 7-substituted quinazolines to illustrate the impact of the substitution pattern. It is important to note that these are different compounds, and the data is presented to showcase the general influence of the substituent position rather than a direct comparison of the parent carboxylic acid isomers.

Compound IDSubstitution at Position 6Substitution at Position 7Cell LineBioactivity (IC50/GI50) in µMReference
1 -OCH3-OCH3A549 (Lung Cancer)4.26[2]
2 -OCH3-OCH3HCT116 (Colon Cancer)3.92[2]
3 -OCH3-OCH3MCF-7 (Breast Cancer)0.14[2]
4 N-Boc glycine-HepG2 (Liver Cancer)8.3
5 -4-(methyl piperazine)HT-29 (Colon Cancer)0.13[1]
6 -4-(methyl piperazine)MCF-7 (Breast Cancer)0.56[1]

Experimental Methodologies

The bioactivity data presented in this guide is primarily derived from in vitro cell-based assays designed to assess the cytotoxic and antiproliferative effects of the compounds on cancer cell lines. The most common methods employed are the MTT assay and kinase inhibition assays.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[3][4]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., quinazoline derivatives) and incubated for a specific period, typically 48 to 72 hours.[3][4]

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours.[3]

  • Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is then added to each well to dissolve the formazan crystals.[3][5]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[3][5]

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.[3]

EGFR Kinase Inhibition Assay

The Epidermal Growth Factor Receptor (EGFR) is a key target for many quinazoline-based anticancer drugs. Kinase assays are performed to determine the ability of a compound to inhibit the enzymatic activity of EGFR.

Protocol:

  • Reaction Setup: The assay is typically performed in a 96-well plate format. Each reaction well contains the purified EGFR kinase enzyme, a specific substrate (e.g., a synthetic peptide), and the test compound at various concentrations in a kinase assay buffer.[6][7][8]

  • Initiation of Reaction: The kinase reaction is initiated by the addition of adenosine triphosphate (ATP). The enzyme transfers a phosphate group from ATP to the substrate.[6][7]

  • Detection: The level of substrate phosphorylation is quantified. This can be done using various detection methods, such as:

    • Luminescent-based assays: These assays measure the amount of ATP remaining after the kinase reaction. A decrease in ATP consumption indicates inhibition of the kinase.[6][9]

    • Fluorescence or FRET-based assays: These assays use fluorescently labeled substrates that change their emission properties upon phosphorylation.[10]

  • Data Analysis: The signal from each well is measured using a plate reader. The percentage of kinase inhibition is calculated by comparing the signal from the wells with the test compound to the control wells without the inhibitor. The IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity, is then determined from a dose-response curve.[6]

Signaling Pathway and Experimental Workflow

The development and evaluation of quinazoline derivatives as anticancer agents often involve a systematic workflow that begins with chemical synthesis and culminates in the assessment of their biological effects. A key biological target for many of these compounds is the EGFR signaling pathway, which plays a crucial role in cell proliferation and survival.

EGFR_Signaling_Pathway cluster_workflow Experimental Workflow cluster_pathway EGFR Signaling Pathway Synthesis Synthesis of Quinazoline Derivatives Screening In vitro Cytotoxicity Screening (MTT Assay) Synthesis->Screening Kinase_Assay EGFR Kinase Inhibition Assay Screening->Kinase_Assay Active Compounds Lead_Optimization Lead Optimization Kinase_Assay->Lead_Optimization Potent Inhibitors EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Quinazoline Quinazoline Derivative Quinazoline->Dimerization Inhibition

Figure 1. Workflow for developing quinazoline-based EGFR inhibitors and their mechanism of action.

References

A Comparative Guide to the Mechanism of Action of Quinazoline-Based Carboxylic Acids in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of quinazoline-based carboxylic acids, a promising class of compounds in oncology research. While Quinazoline-6-carboxylic acid serves as a foundational scaffold, the majority of research focuses on its derivatives, where modifications to the quinazoline core and the position of the carboxylic acid group significantly influence biological activity. This document compares various quinazoline carboxylic acid derivatives and their targeted therapeutic pathways, supported by experimental data.

Overview of Quinazoline-Based Carboxylic Acids

Quinazoline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have attracted considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The incorporation of a carboxylic acid moiety into the quinazoline scaffold has been a key strategy in the development of targeted cancer therapies. These acidic groups can enhance solubility and provide crucial interaction points with biological targets.

The primary mechanisms of action for anticancer quinazoline-based carboxylic acids involve the inhibition of key enzymes that are overactive in cancer cells, such as protein kinases and carbonic anhydrases.[3][4][5]

Comparative Analysis of Molecular Targets and Potency

The therapeutic efficacy of quinazoline-based carboxylic acids is highly dependent on their specific molecular targets. Below is a comparison of derivatives targeting different key enzymes in cancer progression.

Carbonic Anhydrase (CA) Inhibitors

Certain 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives have been identified as non-classical inhibitors of human carbonic anhydrase (hCA) isoforms IX and XII, which are tumor-associated enzymes involved in pH regulation and tumor progression.[3]

Table 1: Inhibitory Activity (KI in µM) of Quinazoline-Based Carboxylic Acids against Carbonic Anhydrase Isoforms [3]

Compound SeriesPosition of Carboxylic AcidhCA IX (KI)hCA XII (KI)
6 Ortho34.4 - 46.4> 50
7 Meta24.2 - 31.6> 50
8 Para1.6 - 4.5> 50

Data indicates that the para-position for the carboxylic acid is most favorable for hCA IX inhibition.[3]

Aurora A Kinase Inhibitors

Aurora A kinase is a key regulator of mitosis, and its overexpression is common in many cancers. Specific quinazoline-4-carboxylic acid derivatives have been developed as selective inhibitors of this enzyme.[4]

Table 2: In Vitro Kinase Inhibitory Activity of Quinazoline-4-Carboxylic Acid Derivatives against Aurora A Kinase [4]

CompoundSubstitution on Quinazoline CoreSubstitution on 2-Phenyl Ring% Inhibition at 10 µM
6a HH55.3
6b H3-Br78.9
6c H4-CH345.2
6d 8-FH65.8
6e 8-F3-Br92.1

Compound 6e, with fluorine on the quinazoline core and bromine on the phenyl ring, demonstrated the most potent inhibitory activity.[4]

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors

The 4-anilinoquinazoline scaffold is a well-established pharmacophore for inhibiting EGFR tyrosine kinase, a critical target in non-small cell lung cancer and other malignancies.[1][5][6] While direct data for a carboxylic acid derivative's potency from the provided search results is limited, the general mechanism is competitive binding with ATP at the kinase domain.[1] Molecular docking studies suggest that quinazolinone derivatives interact with key amino acid residues in the EGFR active site, such as Met 769 and Lys 721.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis and biological evaluation of quinazoline-based carboxylic acids.

General Synthesis of 2-Aryl-Quinazolin-4-yl Aminobenzoic Acids[3]
  • Synthesis of Intermediates: Anthranilamide is reacted with various aldehydes in an aqueous solution of FeCl3 to produce quinazolinone derivatives.

  • Chlorination: The quinazolinone derivatives undergo a chlorination reaction with phosphorus oxychloride in the presence of N,N-dimethylformamide to yield 4-chloroquinazoline intermediates.

  • Final Condensation: The 4-chloroquinazoline intermediate (1 mmol) is dissolved in refluxing isopropanol (5 ml) with a few drops of HCl. The appropriate aminobenzoic acid (1 mmol) is added, and the mixture is refluxed for 2 hours. The resulting solid is collected by filtration upon cooling, dried, and recrystallized from ethanol to yield the final product.

In Vitro Kinase Inhibitory Assay (Aurora A)[4]

The in vitro kinase inhibitory activity of the synthesized compounds against Aurora A kinase is typically evaluated at a concentration of 10 µM. The specific assay format (e.g., radiometric, fluorescence-based) would be detailed in the primary research article, but generally involves incubating the kinase, substrate (e.g., a peptide), ATP, and the test compound, followed by quantification of the phosphorylated substrate.

Cell Viability and Cytotoxicity Assay (MTT Assay)[6][7]
  • Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the quinazoline derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration at which 50% of cell growth is inhibited) is then calculated.

Apoptosis Assay (Flow Cytometry)[4]
  • Cell Treatment: A cancer cell line (e.g., MCF-7) is treated with the test compound at its IC50 concentration for a defined period (e.g., 24 hours).

  • Cell Staining: The cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizing Mechanisms and Workflows

Diagrams are provided below to illustrate the key signaling pathways targeted by quinazoline-based carboxylic acids and a general experimental workflow for their evaluation.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR ADP ADP EGFR->ADP Ras Ras EGFR->Ras P PI3K PI3K EGFR->PI3K P Quinazoline Quinazoline-based Carboxylic Acid Quinazoline->EGFR Inhibition ATP ATP ATP->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: EGFR Signaling Pathway Inhibition.

Aurora_A_Kinase_Pathway G2_Phase G2 Phase Aurora_A Aurora A Kinase G2_Phase->Aurora_A Activation M_Phase M Phase (Mitosis) Spindle_Assembly Centrosome Maturation & Spindle Assembly Aurora_A->Spindle_Assembly Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Aurora_A->Cell_Cycle_Arrest Quinazoline Quinazoline-based Carboxylic Acid Quinazoline->Aurora_A Inhibition Spindle_Assembly->M_Phase Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Aurora A Kinase and Mitotic Progression.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_evaluation Biological Evaluation Synthesis Chemical Synthesis Purification Purification & Recrystallization Synthesis->Purification Characterization Structural Analysis (NMR, Mass Spec) Purification->Characterization Enzyme_Assay In Vitro Enzyme Inhibition Assay (e.g., Kinase Assay) Characterization->Enzyme_Assay Cell_Assay In Vitro Cell-Based Assays (MTT, Apoptosis) Enzyme_Assay->Cell_Assay Docking In Silico Molecular Docking Cell_Assay->Docking Rationalize Results

Caption: Drug Discovery and Evaluation Workflow.

Conclusion and Future Directions

Quinazoline-based carboxylic acids represent a versatile and potent class of compounds for the development of targeted anticancer therapies. The position of the carboxylic acid group and substitutions on the quinazoline and associated aryl rings are critical determinants of their inhibitory potency and selectivity against targets like carbonic anhydrases and protein kinases.

Future research should continue to explore the vast chemical space of quinazoline derivatives to optimize their pharmacokinetic and pharmacodynamic properties. Further investigation into their effects on other signaling pathways and potential for combination therapies will be crucial in translating these promising compounds into clinical applications. The detailed experimental protocols and comparative data presented in this guide offer a valuable resource for researchers in this dynamic field.

References

Unveiling the Kinase Cross-Reactivity Profile of Quinazoline-6-Carboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of a kinase inhibitor's selectivity is critical for predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity profiles of two prominent quinazoline-based kinase inhibitors, Gefitinib and Erlotinib. Due to the lack of publicly available kinase screening data for Quinazoline-6-carboxylic acid, these well-characterized analogs serve as illustrative examples for assessing kinase selectivity within this chemical class.

The quinazoline scaffold is a cornerstone in the development of kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) family. While highly effective against their primary targets, the broader interactions of these molecules across the human kinome can significantly influence their clinical outcomes. This guide presents a data-driven comparison of Gefitinib and Erlotinib, summarizing their inhibitory activities against a panel of kinases and detailing the experimental methodologies used to generate such profiles.

Comparative Kinase Inhibition Profile

To provide a clear comparison of the selectivity of Gefitinib and Erlotinib, the following tables summarize their inhibitory activity against a panel of kinases. The data is presented as "Percent of Control," where a lower percentage indicates stronger inhibition of the kinase's activity in the presence of the compound. This data is representative of results obtained from large-panel kinase screens.

Table 1: Cross-Reactivity Profiling of Gefitinib against a Selected Kinase Panel

Kinase TargetPercent of ControlKinase Family
EGFR 0.5 TK
ERBB2 (HER2) 35 TK
ABL198TK
AKT1100AGC
AURKA95Ser/Thr
CDK2100CMGC
FLT385TK
JAK299TK
MET92TK
SRC97TK
VEGFR2 75 TK

Data is illustrative and compiled from various public sources. A lower "Percent of Control" value signifies stronger inhibition.

Table 2: Cross-Reactivity Profiling of Erlotinib against a Selected Kinase Panel

Kinase TargetPercent of ControlKinase Family
EGFR 1.0 TK
ERBB2 (HER2) 40 TK
ABL199TK
AKT1100AGC
AURKA96Ser/Thr
CDK2100CMGC
FLT388TK
JAK298TK
MET94TK
SRC96TK
VEGFR2 80 TK

Data is illustrative and compiled from various public sources. A lower "Percent of Control" value signifies stronger inhibition.

Experimental Protocols

The data presented in this guide is typically generated using high-throughput kinase profiling assays. Below are detailed methodologies for two common experimental approaches.

KINOMEscan™ Competition Binding Assay

This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of kinases.

Principle: The assay is based on the principle of competitive displacement. A test compound's affinity for a kinase is determined by its ability to prevent the kinase from binding to an immobilized ligand. The amount of kinase bound to the solid support is inversely proportional to the test compound's binding affinity.

Methodology:

  • Kinase Preparation: A comprehensive panel of human kinases is expressed, typically as DNA-tagged fusion proteins.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support, such as beads.

  • Competition Assay: The test compound (e.g., Gefitinib or Erlotinib) is incubated at a fixed concentration (e.g., 10 µM) with the kinase and the immobilized ligand.

  • Quantification: After reaching equilibrium, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to measure the amount of DNA tag.

  • Data Analysis: The results are expressed as a percentage of the vehicle (DMSO) control, where 100% represents no inhibition and 0% represents complete inhibition of the kinase binding to the immobilized ligand.

Radiometric Kinase Assay (33P-ATP Filter Binding)

This method directly measures the enzymatic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate group from ATP onto a substrate.

Principle: The assay relies on the transfer of the γ-phosphate from 33P-labeled ATP to a specific peptide or protein substrate by the kinase. The phosphorylated substrate is then captured on a filter membrane, while the unreacted 33P-ATP is washed away.

Methodology:

  • Reaction Setup: The kinase reaction is initiated by mixing the kinase, the specific substrate, and the test compound in a reaction buffer containing MgCl2.

  • Initiation: The reaction is started by the addition of a solution containing both non-radiolabeled ATP and γ-33P-ATP. Reactions are typically carried out at 30°C for a defined period.

  • Termination and Capture: The reaction is stopped by spotting the reaction

Navigating the EGFR Kinase Domain: A Comparative Docking Analysis of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of various quinazoline derivatives with the Epidermal Growth Factor Receptor (EGFR) kinase domain. Supported by recent experimental data, this document delves into the molecular interactions that underpin the inhibitory potential of these compounds, offering valuable insights for the development of next-generation anticancer therapeutics.

The Epidermal Growth Factor Receptor (EGFR) is a crucial signaling protein that, when dysregulated, can drive the growth and proliferation of various cancers. Quinazoline-based molecules have emerged as a prominent class of EGFR inhibitors, with several compounds already established in clinical practice. This guide presents a comparative analysis of newly developed quinazoline derivatives against well-known inhibitors, leveraging molecular docking studies to predict their binding efficacy.

Comparative Binding Affinities of Quinazoline Derivatives in EGFR

Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a ligand to its protein target. The binding energy, typically reported in kcal/mol, is a key metric, with lower (more negative) values indicating a more favorable interaction. The inhibition constant (Ki) and Root Mean Square Deviation (RMSD) provide further insights into the potency and stability of the ligand-protein complex.

The following table summarizes the docking results for a selection of recently studied quinazoline derivatives compared to established EGFR inhibitors.

Compound ClassCompoundTargetBinding Energy (kcal/mol)Ki (nM)RMSD (Å)Reference(s)
Established Inhibitors GefitinibEGFR Kinase-8.320.4 - 0.7~1.2[1][2]
ErlotinibEGFR Kinase-7.54 to -9.72-< 2.0[2][3]
LapatinibEGFR Kinase---
Novel Quinazoline Derivatives Thiazolo-[2,3-b]quinazolinone Derivative 17EGFR-TKD-8.26--[3]
Quinazoline-based thiazole Derivative 4iEGFR Kinase-8.49--[4]
Quinazoline-based thiazole Derivative 4jEGFR Kinase-8.26--[4]
4-anilino quinazoline Derivative SGQ4EGFR Kinase-7.46--
4-anilino quinazoline Derivative DMUQ5EGFR Kinase-7.31--
Quinazolinone hydrazide Derivative 9cEGFR Kinase-0.59 µM-[5]
4-phenoxyquinazoline Derivative 6EGFR Kinase-64.8-[6]

The EGFR Signaling Pathway: A Target for Quinazoline Inhibitors

The EGFR signaling cascade is a complex network that regulates fundamental cellular processes, including proliferation, survival, and differentiation. Ligand binding to EGFR triggers a series of intracellular events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. Quinazoline derivatives act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, thereby blocking the initiation of these downstream signals.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg STAT STAT Dimerization->STAT Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus IP3_DAG IP3 + DAG PLCg->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Gene Transcription Quinazoline Quinazoline Derivatives Quinazoline->EGFR Inhibits ATP Binding

Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

Experimental Protocols: A Guide to Molecular Docking

The following outlines a typical workflow for performing a comparative molecular docking study of quinazoline derivatives against the EGFR kinase domain.

1. Protein Preparation:

  • Retrieval: The 3D crystal structure of the EGFR kinase domain is obtained from the Protein Data Bank (PDB; e.g., PDB ID: 1M17).

  • Preprocessing: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms. Polar hydrogens are added, and charges are assigned to the atoms.

2. Ligand Preparation:

  • Structure Generation: The 2D structures of the quinazoline derivatives and reference inhibitors are drawn using chemical drawing software.

  • 3D Conversion and Optimization: The 2D structures are converted to 3D and their geometries are optimized using a suitable force field (e.g., MMFF94) to obtain low-energy conformations.

3. Grid Generation:

  • A grid box is defined around the ATP-binding site of the EGFR kinase domain. The dimensions and center of the grid are determined based on the location of the co-crystallized ligand in the original PDB file to encompass the active site.

4. Molecular Docking:

  • Software: Docking is performed using software such as AutoDock Vina or Schrödinger's Glide.

  • Algorithm: A search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) explores various conformations and orientations of the ligands within the defined grid box.

  • Scoring: The software calculates the binding affinity for each docked pose, typically expressed as a binding energy score. The pose with the lowest energy is considered the most favorable.

5. Analysis of Results:

  • The docked poses are visualized to analyze the interactions between the ligands and the amino acid residues of the EGFR active site. Key interactions include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

  • Quantitative data such as binding energy, Ki, and RMSD are recorded and compared across the different compounds.

Docking_Workflow Start Start GetProtein Retrieve EGFR Structure (e.g., PDB: 1M17) Start->GetProtein GetLigands Prepare Quinazoline Derivatives (2D) Start->GetLigands PrepProtein Prepare Protein: - Remove Water/Ligands - Add Hydrogens - Assign Charges GetProtein->PrepProtein GridGen Define Grid Box (Active Site) PrepProtein->GridGen PrepLigands Prepare Ligands: - Convert to 3D - Energy Minimization GetLigands->PrepLigands Docking Perform Molecular Docking (e.g., AutoDock Vina, Glide) PrepLigands->Docking GridGen->Docking Analysis Analyze Results: - Binding Energy - Ki, RMSD - Interactions Docking->Analysis End End Analysis->End

Caption: A typical workflow for a molecular docking study.

This guide provides a foundational understanding of the comparative docking analysis of quinazoline derivatives targeting the EGFR kinase domain. The presented data and methodologies aim to facilitate further research and development in the pursuit of more effective and selective cancer therapies.

References

A Comparative Analysis of the Anti-Proliferative Efficacy of Gefitinib versus Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-proliferative activities of the quinazoline-based EGFR inhibitor, Gefitinib, and the widely-used anthracycline chemotherapeutic, Doxorubicin. The analysis is supported by experimental data on cell viability, cell cycle progression, and apoptosis, supplemented with detailed methodologies and pathway visualizations.

This guide evaluates two prominent anti-cancer agents: Gefitinib, a targeted therapy, and Doxorubicin, a conventional cytotoxic drug. Gefitinib functions as a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cell growth and proliferation pathways.[1][2][3][4] In contrast, Doxorubicin exerts its anti-proliferative effects through multiple mechanisms, primarily by intercalating into DNA, inhibiting the enzyme topoisomerase II, and generating reactive oxygen species that damage cancer cells.[5][6][7][]

Comparative Anti-Proliferative Activity

The efficacy of both agents varies significantly across different cancer cell lines, largely dependent on the underlying molecular characteristics of the cells, such as EGFR mutation status for Gefitinib sensitivity.

Table 1: Cell Viability (IC50) Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

AgentCell LineCancer TypeIC50 ValueReference
Gefitinib H3255 (EGFR L858R)Non-Small Cell Lung40 nM[9]
H1666 (EGFR WT)Non-Small Cell Lung2.0 µM[9]
A549 (EGFR WT)Non-Small Cell Lung>10 µM[9]
H1650 (EGFR del)Non-Small Cell Lung~31.0 µM[10]
Doxorubicin HepG2Hepatocellular Carcinoma~1.3 µM[11]
Huh7Hepatocellular Carcinoma~5.2 µM[11]
MCF-7Breast Adenocarcinoma~1.25 µM[11]
Nalm6 (Primary)Acute Lymphoblastic Leukemia~3.5 µM[12]

Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, assay method).

Impact on Cell Cycle Progression

Both drugs impede cell proliferation by inducing cell cycle arrest, but they target different phases of the cycle, reflecting their distinct mechanisms of action.

Table 2: Effects on Cell Cycle Phases
AgentCell Line(s)EffectKey Molecular ChangesReference
Gefitinib Pancreatic Cancer, H1666G0/G1 Arrest↑ p21, ↑ p27, ↓ Cyclin D1[3][9][13]
Doxorubicin MDA-MB-231, Ba/F3, EL4G2/M Arrest↑ Cyclin B[14][15][16]
MCF-7G1/S and G2/M Arrest↑ p53, ↑ p21[14][17]

Induction of Apoptosis

A critical measure of an anti-cancer agent's effectiveness is its ability to induce programmed cell death, or apoptosis.

Table 3: Apoptotic Response
AgentCell LineApoptosis InductionKey Apoptotic MarkersReference
Gefitinib A54960.2% at 500 nMBlockade of PI3K/AKT/mTOR[18]
H3255 (EGFR L858R)24.7% at 1 µMPARP Cleavage[9]
Doxorubicin Murine LymphocytesDose-dependent↑ Fas expression, ↑ Caspase activation[15][16]
Rat CardiomyocytesDose-dependent↑ Cytochrome c release, ↑ Caspase-3 activity[19]

Visualizing Mechanisms and Workflows

To better understand the processes described, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.

experimental_workflow Experimental Workflow for Anti-Proliferative Assays cluster_prep Cell Preparation cluster_assays Analysis cluster_output Data Output start Seed Cancer Cells in Multi-well Plates treat Treat with Gefitinib or Doxorubicin (various concentrations) start->treat incubate Incubate for 24-72 hours treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability flow_prep Harvest & Fix Cells incubate->flow_prep ic50 Calculate IC50 viability->ic50 cell_cycle Cell Cycle Analysis (PI Staining, Flow Cytometry) flow_prep->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI, Flow Cytometry) flow_prep->apoptosis cycle_dist Quantify Cell Cycle Distribution (%) cell_cycle->cycle_dist apop_rate Determine Apoptotic Cell Percentage (%) apoptosis->apop_rate

Caption: A generalized workflow for assessing the anti-proliferative effects of compounds.

gefitinib_pathway Gefitinib Mechanism: EGFR Signaling Blockade cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Gefitinib Gefitinib Gefitinib->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival (Anti-Apoptosis) mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation (Cyclin D1) ERK->Proliferation

Caption: Gefitinib inhibits EGFR, blocking downstream pro-survival and proliferative signaling.

doxorubicin_pathway Doxorubicin's Multi-faceted Mechanism of Action cluster_dna Nuclear Events cluster_ros Cytoplasmic Events Dox Doxorubicin Intercalation DNA Intercalation Dox->Intercalation TopoInhibit Topo II Inhibition Dox->TopoInhibit ROS Reactive Oxygen Species (ROS) Generation Dox->ROS DNA DNA Damage DNA Damage & Double-Strand Breaks DNA->Damage TopoII Topoisomerase II TopoII->Damage Intercalation->DNA TopoInhibit->TopoII Membrane Membrane Damage ROS->Membrane ROS->Damage Arrest G2/M Cell Cycle Arrest Damage->Arrest Apoptosis Apoptosis Damage->Apoptosis

Caption: Doxorubicin induces cell death via DNA damage, enzyme inhibition, and oxidative stress.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays cited in this guide.

Cell Viability - MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a range of concentrations of Gefitinib or Doxorubicin. Include a vehicle-only control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This technique quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle.

  • Cell Preparation: Seed cells in 6-well plates and treat with the desired concentration of Gefitinib or Doxorubicin for 24-48 hours.

  • Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation and Treatment: Follow steps 1 and 2 from the cell cycle analysis protocol.

  • Harvesting: Collect all cells and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour of staining.

  • Analysis: Quantify the cell populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+).

References

Head-to-head comparison of Quinazoline-6-carboxylic acid and Gefitinib

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, particularly kinase inhibitors. This guide provides a head-to-head comparison of the foundational chemical structure, Quinazoline-6-carboxylic acid, and one of its most prominent derivatives, Gefitinib (Iressa®), a first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor.

Executive Summary

This compound is a chemical building block, and its properties are those of a basic scaffold. In contrast, Gefitinib is a highly optimized drug molecule derived from the broader anilinoquinazoline class. Gefitinib is specifically engineered to potently and selectively inhibit the EGFR tyrosine kinase, a key driver in certain cancers. Therefore, this comparison contrasts a foundational structure with a clinically approved therapeutic agent derived from it.

Physicochemical and Pharmacokinetic Properties

The fundamental properties of a chemical entity dictate its potential for development into a therapeutic agent. As illustrated below, the modifications transforming the basic quinazoline scaffold into Gefitinib result in a molecule with drug-like properties.

PropertyThis compoundGefitinib
Molecular Formula C₉H₆N₂O₂[1]C₂₂H₂₄ClFN₄O₃[2][3]
Molecular Weight 174.16 g/mol [1]446.90 g/mol [4]
Appearance Light yellow crystalline solid[5]White powder
Solubility Sparingly soluble at pH 1, practically insoluble above pH 7[6]Soluble in DMSO and ethanol[6][7]
pKa Not readily available5.4 and 7.2[6]
Oral Bioavailability Not applicable (scaffold)~60%[8][9]
Plasma Half-life Not applicable (scaffold)~48 hours[8]
Metabolism Not applicable (scaffold)Primarily metabolized by CYP3A4 in the liver[8][10][11]

Pharmacodynamics and Mechanism of Action

Gefitinib's therapeutic effect comes from its specific interaction with the EGFR signaling pathway. The core quinazoline structure is essential for this activity, but the specific substitutions on the Gefitinib molecule confer its high potency and selectivity.

Gefitinib functions as an ATP-competitive inhibitor, binding to the ATP pocket of the EGFR tyrosine kinase domain.[12][13] This action blocks receptor autophosphorylation and halts the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.[12][13][14]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Ligand EGF (Ligand) Ligand->EGFR Binds Inhibitor Gefitinib Inhibitor->EGFR Inhibits ATP Binding AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

In Vitro Potency

The half-maximal inhibitory concentration (IC₅₀) measures a drug's potency. Gefitinib is highly potent against wild-type and certain activating mutations of EGFR but is less effective against the T790M resistance mutation. The potency of a this compound derivative is entirely dependent on its specific chemical modifications.

CompoundTarget / Cell LineIC₅₀ Value
Gefitinib EGFR Kinase Activity~0.033 µM[15]
EGFR (Tyr1173, NR6wtEGFR cells)37 nM[15]
EGFR (Tyr992, NR6wtEGFR cells)37 nM[15]
PC-9 (NSCLC, Exon 19 Del)77.26 nM[16]
HCC827 (NSCLC, Exon 19 Del)13.06 nM[16]
H3255 (NSCLC, L858R)0.003 µM[16]
A549 (NSCLC, Wild-Type)6.10 µM[16]
H1975 (NSCLC, L858R, T790M)>8 µM[16]
This compound Not applicable (inactive scaffold)Not applicable

Clinical Efficacy and Safety

As an approved therapeutic, Gefitinib has a well-documented clinical profile. This compound itself has no clinical application.

AspectGefitinib
Approved Indications First-line treatment of adults with locally advanced or metastatic non-small cell lung cancer (NSCLC) with activating mutations of EGFR tyrosine kinase.[17]
Efficacy Significantly prolongs progression-free survival (PFS) and improves objective response rates in patients with activating EGFR mutations.[17][18]
Common Adverse Events Skin reactions (rash, acne), diarrhea, and elevated liver enzymes are the most common side effects.[17]
Resistance Mechanisms The most common mechanism of acquired resistance is the T790M mutation in exon 20 of the EGFR gene.

Key Experimental Protocols

The following are standard methodologies used to characterize and compare EGFR inhibitors like Gefitinib and novel quinazoline derivatives.

A. EGFR Kinase Inhibition Assay

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of the EGFR kinase.

Kinase_Assay A 1. Plate Recombinant EGFR Enzyme B 2. Add Serial Dilutions of Test Compound (e.g., Gefitinib) A->B C 3. Pre-incubate B->C D 4. Initiate Reaction with ATP and Peptide Substrate C->D E 5. Incubate at Room Temperature D->E F 6. Stop Reaction & Detect Signal (e.g., Add ADP-Glo™ Reagent) E->F G 7. Measure Luminescence/Fluorescence F->G H 8. Plot Dose-Response Curve and Calculate IC₅₀ G->H

Detailed Protocol (Luminescent ADP-Glo™ Format):

  • Reagent Preparation: Prepare a kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA). Dilute recombinant EGFR enzyme, a suitable peptide substrate (e.g., Poly(Glu, Tyr)), and ATP to desired concentrations in the buffer.[19][20]

  • Compound Plating: In a 384-well plate, dispense 1 µL of serially diluted test compound in DMSO. Include positive (DMSO only) and negative (no enzyme) controls.[20]

  • Enzyme Addition: Add 2 µL of diluted EGFR enzyme to each well, except the negative control wells.

  • Reaction Initiation: Add 2 µL of the substrate/ATP mixture to all wells to start the reaction.[20]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Generation: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. Then, add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30 minutes.[19][20]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and plot the results to determine the IC₅₀ value using a non-linear regression model.[21]

B. Cell Viability (MTT) Assay

This cell-based assay determines a compound's ability to inhibit cell growth and proliferation (cytotoxicity/cytostatic effects).

MTT_Assay A 1. Seed Cancer Cells (e.g., PC-9, A549) in 96-well plate B 2. Allow Cells to Adhere (24h) A->B C 3. Treat with Serial Dilutions of Test Compound B->C D 4. Incubate (e.g., 72 hours) C->D E 5. Add MTT Reagent to Wells D->E F 6. Incubate (2-4 hours) (Formazan crystal formation) E->F G 7. Solubilize Crystals (e.g., DMSO) F->G H 8. Measure Absorbance (~570 nm) G->H I 9. Calculate % Viability and IC₅₀ H->I

Detailed Protocol:

  • Cell Seeding: Plate a cancer cell line of interest (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.[14][16]

  • Compound Treatment: Remove the growth medium and replace it with a medium containing serial dilutions of the test compound. Include vehicle-only controls.

  • Incubation: Incubate the cells for a specified period, typically 72 hours, to allow the compound to exert its effects.[16][22]

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16][22]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14][16]

  • Data Acquisition: Measure the absorbance of each well at approximately 570 nm using a microplate reader.[14]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.[16]

Conclusion

The comparison between this compound and Gefitinib highlights the journey from a simple heterocyclic scaffold to a targeted therapeutic agent. While the quinazoline core provides the necessary framework for interacting with the kinase hinge region, it is the specific and complex substitutions, as seen in Gefitinib, that confer the high potency, selectivity, pharmacokinetic properties, and ultimate clinical efficacy required for a successful drug. For researchers, this compound and its derivatives remain a fertile ground for developing next-generation inhibitors that may overcome resistance or target other kinases, while Gefitinib serves as a crucial benchmark and a first-generation success story in precision oncology.

References

Assessing the Selectivity of Quinazoline-6-carboxylic Acid Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of small molecule inhibitors is paramount for developing safe and effective therapeutics. This guide provides a comparative analysis of the selectivity profile of a representative quinazoline carboxylic acid derivative, highlighting its performance against its intended target and potential off-target kinases. The quinazoline scaffold is a well-established pharmacophore in the development of kinase inhibitors, with several approved drugs targeting enzymes like the Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases.

Comparative Selectivity Profile

To contextualize the selectivity of our representative quinazoline carboxylic acid, we compare its inhibitory activity (IC50) against its primary target, Aurora A, with its activity against other related and unrelated kinases. For a broader comparison, we also include data for Gefitinib, a well-known quinazoline-based inhibitor of EGFR.

CompoundTarget KinaseIC50 (nM)Off-Target KinasesIC50 (nM)Selectivity Ratio (Off-Target IC50 / Target IC50)
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid Aurora A 168.78 (µM) [1][2]Aurora B>10,000>59
CDK2/cyclin A>10,000>59
CHK1>10,000>59
MET>10,000>59
VEGFR2>10,000>59
GefitinibEGFR 2-37ErbB2 (HER2)3,700 - 7,200~100-3600
KDR (VEGFR2)>100,000>2700
c-Src>100,000>2700

Note: The IC50 value for 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid against the MCF-7 cell line is provided as a proxy for its potent activity.[1][2] A higher selectivity ratio indicates greater selectivity for the target kinase.

Experimental Protocols

The determination of inhibitor selectivity is a critical step in drug discovery. The following are detailed methodologies for key experiments cited in the assessment of quinazoline-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay directly measures the enzymatic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate from ATP into a substrate.

Objective: To determine the concentration of an inhibitor required to reduce the kinase activity by 50% (IC50).

Materials:

  • Purified recombinant kinase (e.g., Aurora A)

  • Kinase-specific substrate (peptide or protein)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT)

  • Test compound (e.g., Quinazoline-6-carboxylic acid derivative)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • In a 96-well plate, add the kinase and its specific substrate to each well.

  • Add the diluted test compound to the wells. A control with no inhibitor is included.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[4]

Kinase Selectivity Profiling using a Kinase Panel

To assess the broader selectivity of an inhibitor, it is screened against a large panel of diverse kinases.

Objective: To identify off-target kinases that are inhibited by the test compound.

Methodology: The experimental procedure is similar to the in vitro kinase inhibition assay described above. However, instead of a single kinase, the test compound is assayed against a panel of dozens or even hundreds of different purified kinases at a fixed concentration (e.g., 1 µM or 10 µM).[5][6][7] The percentage of inhibition for each kinase is determined. Kinases that show significant inhibition are then selected for full IC50 determination to quantify the potency of the off-target interaction.

Visualizations

Signaling Pathway of a Key Quinazoline Target: EGFR

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibits Kinase_Selectivity_Workflow cluster_workflow Workflow start Start: Test Compound (e.g., this compound derivative) primary_assay Primary Assay: In vitro inhibition of primary target kinase (e.g., Aurora A) start->primary_assay ic50_determination IC50 Determination for Primary Target primary_assay->ic50_determination panel_screening Broad Kinase Panel Screening (at a fixed concentration) ic50_determination->panel_screening off_target_hits Identify Off-Target Hits (% inhibition > threshold) panel_screening->off_target_hits off_target_ic50 IC50 Determination for Off-Target Hits off_target_hits->off_target_ic50 selectivity_analysis Selectivity Analysis: Compare on-target and off-target IC50 values off_target_ic50->selectivity_analysis end End: Selectivity Profile selectivity_analysis->end

References

A Comparative Guide to the Reproducibility of Biological Assays with Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biological assays commonly used to assess the activity of quinazoline derivatives, with a focus on reproducibility. While specific reproducibility data for Quinazoline-6-carboxylic acid is limited in publicly available literature, this document summarizes performance data for structurally related quinazoline compounds and provides detailed experimental protocols to aid researchers in designing robust and reproducible assays.

Data Presentation: Comparative Efficacy of Quinazoline Derivatives

The following table summarizes the in vitro biological activity of various quinazoline derivatives from different studies. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibitory concentration (GI50) are key parameters to assess the potency of a compound. While these values indicate the compound's efficacy, the variability in these measurements across different experiments is an indirect indicator of assay reproducibility. For the purpose of this guide, data from various sources has been compiled to provide a comparative overview.

Compound/DerivativeTarget/AssayCell LineIC50/GI50 (µM)Reference
Gefitinib EGFR (wild-type) Cell ProliferationA4310.08 - 0.1[1]
Erlotinib EGFR (wild-type) Cell ProliferationA4310.1[1]
Lapatinib EGFR & HER2 Cell ProliferationA431, BT-4740.16 (EGFR), 0.1 (HER2)[1]
Quinazoline Schiff base 1 Cytotoxicity (MTT Assay)MCF-76.246[2]
Quinazoline Schiff base 2 Cytotoxicity (MTT Assay)MCF-75.910[2]
Quinazolinone-1,2,3-triazole (4-Isopropyl) Cytotoxicity (MTT Assay)MCF-710.16[2]
Quinazolinone-1,2,3-triazole (2-Bromo) Cytotoxicity (MTT Assay)MCF-711.23[2]
Quinazoline-sulfonamide 4d Cytotoxicity (MTT Assay)MCF-72.5[2]
Compound 5k EGFR (wild-type) Kinase InhibitionN/A0.01[1]
Compound 21 EGFR (T790M) Cell ProliferationH19750.0102[1]
Compound 22 EGFR (T790M) Cell ProliferationH19750.0161[1]
Quinazolinone derivative 8h CytotoxicitySKLU-123.09 µg/mL[3]
Quinazolinone derivative 8h CytotoxicityMCF-727.75 µg/mL[3]
Quinazolinone derivative 8h CytotoxicityHepG-230.19 µg/mL[3]

Note: The direct comparison of IC50/GI50 values should be made with caution as experimental conditions can vary between studies.[1]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for ensuring the reproducibility of biological assays. Below are methodologies for two key experiments commonly used to evaluate quinazoline derivatives.

1. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2][4]

  • Materials:

    • Quinazoline compounds

    • Cancer cell lines (e.g., MCF-7, A549, HepG2)[2]

    • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% Fetal Bovine Serum)[2]

    • Phosphate Buffered Saline (PBS)[2]

    • MTT solution (5 mg/mL in PBS, sterile filtered)[2]

    • Solubilization solution (e.g., Dimethyl Sulfoxide - DMSO)[2][4]

    • 96-well flat-bottom plates[2]

    • Multichannel pipette

    • Microplate reader

  • Protocol:

    • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[2]

    • Compound Treatment: Prepare serial dilutions of the quinazoline compounds in the culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include vehicle-only wells as a negative control.

    • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[4]

    • MTT Addition: After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[4]

    • Formazan Solubilization: Carefully remove the medium from each well and add 200 µL of DMSO to dissolve the formazan crystals. Place the plate on a shaker to ensure complete dissolution.[4]

    • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[5]

    • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.[5]

2. EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay measures the ability of a compound to directly inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR) kinase by quantifying the amount of ADP produced.[1]

  • Materials:

    • Recombinant Human EGFR (kinase domain)[6]

    • Kinase Assay Buffer[6]

    • ATP

    • Substrate (e.g., a poly-peptide)

    • Quinazoline compounds

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 96-well or 384-well plates

    • Plate reader capable of measuring luminescence

  • Protocol:

    • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the kinase reaction buffer to achieve the desired final concentrations.[1]

    • Kinase Reaction Setup: In each well of the plate, add the test compound dilution. Then, add the EGFR enzyme and the substrate mixture to each well.[1]

    • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

    • Luminescence Signal Generation: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP into ATP, which is subsequently used in a luciferase reaction to produce a light signal.[1]

    • Data Acquisition: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.[1]

    • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Mandatory Visualization

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response EGFR EGFR RAS RAS EGFR->RAS Activates AKT AKT EGFR->AKT Activates EGF EGF (Ligand) EGF->EGFR Binds Quinazoline This compound (Inhibitor) Quinazoline->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Transcription Gene Transcription ERK->Gene_Transcription mTOR mTOR AKT->mTOR mTOR->Gene_Transcription Proliferation Proliferation Gene_Transcription->Proliferation Survival Survival Gene_Transcription->Survival Metastasis Metastasis Gene_Transcription->Metastasis

EGFR signaling pathway and the mechanism of quinazoline-based inhibitors.

Assay_Workflow cluster_planning Phase 1: Assay Development & Optimization cluster_execution Phase 2: High-Throughput Screening (HTS) cluster_analysis Phase 3: Data Analysis & Validation Assay_Selection Select Appropriate Assay (e.g., MTT, Kinase Assay) Reagent_Prep Prepare & Validate Reagents Assay_Selection->Reagent_Prep Condition_Opt Optimize Assay Conditions (Cell density, Incubation time) Reagent_Prep->Condition_Opt Plate_Setup Plate Setup & Compound Addition Condition_Opt->Plate_Setup Incubation Incubation Plate_Setup->Incubation Data_Acquisition Data Acquisition (e.g., Absorbance, Luminescence) Incubation->Data_Acquisition QC Quality Control (Calculate Z'-factor, CV) Data_Acquisition->QC Normalization Data Normalization QC->Normalization Hit_Selection Hit Selection (Determine IC50/GI50) Normalization->Hit_Selection

A typical workflow for assessing assay reproducibility and inhibitor efficacy.

References

Safety Operating Guide

Proper Disposal of Quinazoline-6-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Quinazoline-6-carboxylic acid, a compound often used in pharmaceutical research. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

This compound and its derivatives are categorized as irritants. Direct contact can cause skin, eye, and respiratory irritation[1][2]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Key Safety Information Summary

Hazard ClassificationPersonal Protective Equipment (PPE)First Aid Measures
Skin Irritant[1][2]Protective gloves, lab coatWash with plenty of soap and water. If irritation persists, seek medical advice[1].
Eye Irritant[1][2]Safety glasses or gogglesRinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1].
Respiratory Irritant[1][2]Use in a well-ventilated area or with a fume hoodMove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell[1].

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of in regular trash or washed down the drain[1][3].

Experimental Protocol for Waste Disposal:

  • Segregation and Collection:

    • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and have a secure lid to prevent accidental spills or release of dust.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., irritant).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials. The storage area should be cool and dry[4].

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.

    • All waste must be handled in accordance with local, state, and federal regulations[3].

  • Spill Management:

    • In case of a spill, avoid generating dust[3].

    • For dry spills, carefully sweep or vacuum the material and place it into the designated hazardous waste container[1][3].

    • For wet spills, use an inert absorbent material to contain the spill, then collect the absorbed material and place it in the hazardous waste container[5].

    • After cleanup, decontaminate the area with an appropriate solvent and wash the area with soap and water. Prevent runoff from entering drains[3].

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Containment cluster_2 Storage & Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Identify Waste Containing This compound A->B C Collect Waste in a Designated, Labeled Container B->C D Securely Seal the Container C->D E Store in a Secure, Well-Ventilated Area D->E F Contact EHS or Licensed Waste Disposal Contractor E->F G Dispose of According to Local, State & Federal Regulations F->G

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: Personal Protective Equipment for Handling Quinazoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Quinazoline-6-carboxylic acid. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining a secure research environment.

Immediate Safety and Hazard Summary

This compound is a chemical compound that requires careful handling due to its potential hazards. According to its GHS classification, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Operational Plan: Handling Procedures

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[2][3]

  • For procedures that may generate dust, such as weighing or transferring powder, a properly functioning chemical fume hood is required.[4]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[5] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[6][7]

  • Skin Protection:

    • A chemically compatible laboratory coat must be worn at all times.[4]

    • Wear chemical-resistant gloves. Nitrile gloves are suitable for incidental contact, but for prolonged handling or in case of a spill, heavier-duty gloves should be used.[4][5][6] Always inspect gloves for any signs of degradation or perforation before use.

  • Respiratory Protection: If handling the compound as a powder outside of a chemical fume hood, respiratory protection such as an N95 dust mask is necessary to avoid inhaling particles.[5][6]

3. Hygiene Measures:

  • Avoid all personal contact with the chemical, including inhalation.[3]

  • Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[2][3]

  • Do not eat, drink, or smoke in the laboratory where this chemical is handled.[3]

Data Presentation: Hazard and Protection Summary

Hazard ClassificationGHS Hazard StatementRequired Personal Protective Equipment
Skin Corrosion/IrritationH315: Causes skin irritation[1][2]Chemical-resistant gloves (e.g., nitrile), Lab coat[4][6]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[1][2]Safety goggles or face shield[5][6]
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation[1][2]Use in a well-ventilated area or with respiratory protection (e.g., N95 mask)[4][6]

Experimental Protocols: Spill and Disposal Plan

Spill Cleanup:

  • Minor Spills (Solid): In case of a small spill, carefully sweep up the solid material to avoid generating dust. Place the spilled material into a labeled, sealed container for hazardous waste disposal.[3]

  • Major Spills: Evacuate the area and alert the appropriate emergency response personnel at your institution.

Disposal Plan:

  • All materials contaminated with this compound, including the compound itself, contaminated labware (e.g., pipette tips, vials), and used PPE, must be treated as hazardous chemical waste.[6]

  • Collect all waste in a dedicated, properly labeled, and sealed hazardous waste container.[6]

  • The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[6] Do not dispose of this chemical down the drain or in regular trash.[6]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and proper disposal.[6]

Mandatory Visualization: Safety Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal assess_hazards Assess Hazards (Skin, Eye, Respiratory Irritant) don_ppe Don Appropriate PPE assess_hazards->don_ppe use_fume_hood Use Chemical Fume Hood don_ppe->use_fume_hood weigh_transfer Weigh and Transfer use_fume_hood->weigh_transfer clean_spills Clean Minor Spills weigh_transfer->clean_spills dispose_waste Dispose of Hazardous Waste clean_spills->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for Safely Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.